molecular formula C7H6INO3 B1391917 7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol CAS No. 1246088-40-3

7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol

Cat. No.: B1391917
CAS No.: 1246088-40-3
M. Wt: 279.03 g/mol
InChI Key: XDMBVVQYAZAKHH-UHFFFAOYSA-N
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Description

7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol is a useful research compound. Its molecular formula is C7H6INO3 and its molecular weight is 279.03 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

7-iodo-3,5-dihydro-2H-[1,4]dioxino[2,3-b]pyridin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO3/c8-4-3-9-7-6(5(4)10)11-1-2-12-7/h3H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMBVVQYAZAKHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C(=O)C(=CN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678387
Record name 7-Iodo-2,3-dihydro[1,4]dioxino[2,3-b]pyridin-8(5H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246088-40-3
Record name 7-Iodo-2,3-dihydro[1,4]dioxino[2,3-b]pyridin-8(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol: Physicochemical Properties and Synthetic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol is a functionalized heterocyclic compound belonging to the dioxinopyridine class. While specific research on this particular molecule is limited, its structural motifs—a pyridine core, a fused dioxino ring, a hydroxyl group, and an iodine substituent—suggest a range of chemical properties and potential applications in medicinal chemistry and materials science. This guide provides a comprehensive analysis of its core basic properties, leveraging data from analogous structures to infer its physicochemical characteristics, propose a viable synthetic pathway, and discuss its potential biological significance.

Introduction and Molecular Overview

7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol, with the chemical formula C₇H₆INO₃, is a solid substance at room temperature. Its structure is built upon the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine core, a bicyclic system where a 1,4-dioxin ring is fused to a pyridine ring. The pyridine nitrogen imparts basic properties to the molecule, while the hydroxyl and iodo substituents on the pyridine ring are expected to significantly modulate its reactivity, solubility, and biological activity. Dihydropyridine and functionalized pyridine derivatives are of significant interest in drug discovery, known for a wide array of pharmacological activities.

Table 1: Core Molecular Properties

PropertyValueSource
CAS Number 1246088-40-3Vendor Data
Molecular Formula C₇H₆INO₃Vendor Data
Molecular Weight 279.03 g/mol Vendor Data
Physical Form SolidVendor Data

Physicochemical Properties: An Inferential Analysis

Basicity and pKa Estimation

The basicity of the molecule is primarily determined by the lone pair of electrons on the pyridine nitrogen atom. The pKa of the conjugate acid is influenced by the electronic effects of the substituents.

  • Electron-Donating Groups: The 8-hydroxyl group (-OH) and the oxygen atoms in the fused dioxino ring are electron-donating through resonance and induction, respectively. These effects increase the electron density on the pyridine nitrogen, making it more basic.

  • Electron-Withdrawing Group: The 7-iodo group (-I) is an electron-withdrawing group through induction, which is expected to decrease the basicity of the pyridine nitrogen.

Considering the pKa of unsubstituted pyridine is approximately 5.2, the net effect of these substituents will determine the final pKa. Computational methods for pKa prediction of substituted pyridines often yield results with a mean absolute error of 0.3-0.9 pKa units.[1][3] Based on these principles, the pKa of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol is likely to be slightly lower than that of the non-iodinated parent compound, 2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol, but potentially still in the weakly basic range.

G cluster_substituents Substituent Effects on Basicity cluster_core Pyridine Core 8-OH 8-Hydroxyl Group (Electron-Donating) Pyridine_N Pyridine Nitrogen (Basicity Center) 8-OH->Pyridine_N Increases Basicity Dioxino_Ring Dioxino Ring Oxygens (Electron-Donating) Dioxino_Ring->Pyridine_N Increases Basicity 7-Iodo 7-Iodo Group (Electron-Withdrawing) 7-Iodo->Pyridine_N Decreases Basicity G Start Substituted Pyridine Precursor (e.g., 2-chloro-3-hydroxypyridine) Intermediate1 Formation of Ether Linkage Start->Intermediate1 Alkylation Intermediate2 Intramolecular Cyclization (Smiles Rearrangement) Intermediate1->Intermediate2 Parent 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol Intermediate2->Parent Final 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol Parent->Final Regioselective Iodination

Figure 2: Proposed synthetic workflow for 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol.

Experimental Protocol: Proposed Iodination Step

A general protocol for the iodination of a hydroxypyridine derivative is as follows. This would need to be optimized for the specific substrate. [4][5]

  • Dissolution: Dissolve the 2,3-dihydro-d[1][2]ioxino[2,3-b]pyridin-8-ol substrate in a suitable solvent (e.g., DMF or acetonitrile).

  • Addition of Iodinating Agent: Add an iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) to the solution. The reaction may be performed at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove any excess iodine.

  • Extraction and Purification: Extract the product with an appropriate organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization to yield the final 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol.

Potential Biological Activity and Applications

While no specific biological activities have been reported for 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol, its structural features are present in many biologically active molecules.

  • Dihydropyridine Core: The dihydropyridine scaffold is a well-known pharmacophore, famously found in calcium channel blockers used to treat hypertension.

  • Functionalized Pyridines: Pyridine derivatives exhibit a vast range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

  • Iodinated Heterocycles: The introduction of iodine can enhance biological activity through various mechanisms, including increased lipophilicity and the potential for halogen bonding interactions with biological targets.

Given these precedents, 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol could be a valuable building block in drug discovery programs aimed at developing novel therapeutics. Its unique combination of functional groups makes it an interesting candidate for screening in various biological assays.

Conclusion and Future Outlook

7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol represents a sparsely explored area of chemical space. This in-depth guide, through reasoned extrapolation from related compounds, provides a foundational understanding of its likely basic properties and a strategic approach to its synthesis. Future research should focus on the experimental validation of these predicted properties, including a definitive synthesis, full spectroscopic characterization, and a thorough investigation of its biological activity. Such studies will be crucial in unlocking the full potential of this and related dioxinopyridine derivatives in medicinal chemistry and materials science.

References

  • Casasnovas, R., et al. (2009). Theoretical pKa calculations of substituted pyridines. ResearchGate. Available at: [Link]

  • White, J. L., et al. (2015). Quantum Chemical Benchmarking, Validation, and Prediction of Acidity Constants for Substituted Pyridinium Ions and Pyridinyl Radicals. ACS Publications. Available at: [Link]

  • Frau, J., et al. (2009). Computational pKa calculations of mono and diprotic pyridines by quantum methods. ResearchGate. Available at: [Link]

  • Lill, S. O. N. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. Available at: [Link]

  • Butkiewicz, M., et al. (2023). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. NIH National Library of Medicine. Available at: [Link]

  • Guillaumet, G., et al. (2000). Synthesis of 2-substituted-2,3- dihydro-1,4-dioxino[2,3-b]pyridine derivatives. PubMed. Available at: [Link]

  • Coudert, P., et al. (2000). Synthesis of 2-Substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine Derivatives. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine. PubChem. Available at: [Link]

  • Antonchick, A. P., et al. (2013). One-Pot Iodination of Hydroxypyridines. ResearchGate. Available at: [Link]

  • Selt, M., et al. (2003). Synthesis of New Compounds Containing the 2,3Dihydrod[1][2]ioxino[2,3-b]pyridine Heterocyclic System as a Substructure. ResearchGate. Available at: [Link]

  • Waldvogel, S. R., et al. (2013). One-pot iodination of hydroxypyridines. Semantic Scholar. Available at: [Link]

  • Cusabio. (n.d.). 2,3-Dihydro-d[1][2]ioxino[2,3-b]pyridine. Cusabio. Available at: [Link]

  • Yousefi, R., et al. (2020). Heteroleptic complexes via solubility control: examples of Cu(ii), Co(ii), Ni(ii) and Mn(ii) complexes based on the derivatives of terpyridine and hydroxyquinoline. Dalton Transactions. Available at: [Link]

Sources

7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol

Executive Summary: This document provides a comprehensive technical overview of 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol, a heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. Its defining characteristic is a fused ring system combining a pyridine, a 1,4-dioxane, and key functional groups—an iodo and a hydroxyl group—that serve as versatile handles for synthetic elaboration. This guide details the compound's chemical identity, physicochemical properties, a representative synthetic pathway, and its potential applications as a scaffold in modern drug discovery. The information is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this molecule's unique structural attributes for creating novel therapeutic agents.

7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol is cataloged under the CAS Number 1246088-40-3 [1]. The molecule possesses a rigid, tricyclic core that provides a well-defined three-dimensional orientation for its functional groups, a desirable feature for designing molecules with high target specificity.

Molecular Structure

The structure consists of a pyridine ring fused with a 1,4-dioxane ring, further substituted with an iodine atom and a hydroxyl group on the pyridine portion. This arrangement makes it a valuable building block in medicinal chemistry.

Caption: Chemical structure of 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below. These values are critical for planning experimental work, including reaction setup, purification, and formulation.

PropertyValueReference
CAS Number 1246088-40-3[1][3]
Molecular Formula C₇H₆INO₃[1][3]
Molecular Weight 279.03 g/mol [1][3]
Physical Form Solid[1]
InChI Key XDMBVVQYAZAKHH-UHFFFAOYSA-N[1]
SMILES Oc1c(I)cnc2OCCOc12[1]
PubChem Substance ID 329771095[1]

Representative Synthesis and Workflow

While specific synthesis procedures for this exact molecule are not widely published in open literature, a plausible and efficient synthetic route can be designed based on established organometallic and heterocyclic chemistry principles. The following workflow represents a logical approach for laboratory-scale synthesis.

Causality Behind Experimental Choices: The proposed pathway begins with a commercially available dihydroxypyridine, which provides the core scaffold. The subsequent steps are chosen for their reliability and high functional group tolerance. Dioxane ring formation via Williamson ether synthesis is a classic and robust method. Direct iodination is selected for its efficiency in introducing the iodine handle, a crucial step for enabling further diversification through cross-coupling reactions.

Proposed Synthetic Workflow Diagram

G start 2,3-Dihydroxypyridine (Starting Material) step1 Step 1: Dioxane Ring Formation (Williamson Ether Synthesis) Reagents: 1,2-Dibromoethane, K₂CO₃ Solvent: DMF start->step1 intermediate 2,3-Dihydro-[1,4]dioxino [2,3-b]pyridine (Intermediate) step1->intermediate step2 Step 2: Regioselective Iodination Reagents: N-Iodosuccinimide (NIS) Solvent: Acetonitrile intermediate->step2 product 7-Iodo-2,3-dihydro- [1,4]dioxino[2,3-b]pyridin-8-ol (Final Product) step2->product

Caption: A representative two-step workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine (Intermediate)

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 2,3-dihydroxypyridine (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to create a stirrable suspension.

  • Reagent Addition: Add 1,2-dibromoethane (1.1 eq) dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the intermediate.

Step 2: Synthesis of 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol (Final Product)

  • Setup: Dissolve the intermediate from Step 1 (1.0 eq) in acetonitrile in a flask protected from light.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. The hydroxyl group on the pyridine ring directs the electrophilic iodination to the adjacent position. Monitor by TLC or LC-MS.

  • Workup: Quench the reaction with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine. Extract the product with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The final product can be purified by recrystallization or column chromatography to achieve high purity.

Potential Applications in Drug Discovery and Research

While this specific molecule is primarily supplied as a unique chemical for early discovery research, its structural motifs are present in numerous biologically active compounds[1]. The true value of 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol lies in its potential as a versatile scaffold for building focused libraries of drug candidates.

Authoritative Grounding: The broader class of fused pyrido-heterocycles has demonstrated significant pharmacological activity. For instance, pyrido[2,3-d]pyrimidin-7-one derivatives have been developed as highly selective inhibitors of p38α mitogen-activated protein kinase, with candidates advancing to clinical trials for rheumatoid arthritis[4]. Similarly, derivatives of pyrido[2,3-b]pyrazine have been identified as selective glycine antagonists at the NMDA receptor, showing potential as neuroprotective agents[5]. Furthermore, the pyridone core is a privileged structure in medicinal chemistry, with related pyrido[2,3-d]pyridazine-dione compounds showing promise as dual COX-1/COX-2 inhibitors for anti-inflammatory applications[6].

Role as a Medicinal Chemistry Scaffold

The molecule's functional groups are strategically positioned for chemical diversification:

  • Iodo Group: An exceptional handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups. This enables systematic Structure-Activity Relationship (SAR) studies.

  • Hydroxyl Group: Can be alkylated, acylated, or used as a hydrogen bond donor to interact with protein targets. Its presence is often crucial for target binding and modulating physicochemical properties like solubility.

  • Dioxino-Pyridine Core: Provides a rigid framework that reduces the entropic penalty upon binding to a target protein, potentially increasing binding affinity. The nitrogen atom can serve as a hydrogen bond acceptor or a point for salt formation.

Conceptual Application Workflow

G cluster_core Core Scaffold cluster_mods Chemical Diversification via Coupling cluster_targets Potential Therapeutic Targets core 7-Iodo-2,3-dihydro- dioxino[2,3-b]pyridin-8-ol suzuki Suzuki Coupling (Adds Aryl/Heteroaryl Groups) core->suzuki Modify at Iodo position sonogashira Sonogashira Coupling (Adds Alkynyl Groups) core->sonogashira Modify at Iodo position buchwald Buchwald-Hartwig (Adds Amino Groups) core->buchwald Modify at Iodo position kinases Kinase Inhibitors (e.g., p38α) suzuki->kinases ion_channels Ion Channel Modulators (e.g., NMDA Receptor) sonogashira->ion_channels enzymes Enzyme Inhibitors (e.g., COX-1/COX-2) buchwald->enzymes

Caption: Role as a versatile scaffold for generating diverse compounds for various drug targets.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures must be followed. Buyer assumes responsibility to confirm product identity and purity[1].

  • Safety: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

  • Storage: The compound is a combustible solid and should be stored accordingly[1]. It should be kept in a tightly sealed container in a cool, dry place.

  • WGK (Water Hazard Class): WGK 3, indicating it is highly hazardous to water[1].

Conclusion

7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol (CAS: 1246088-40-3) is more than a mere catalog chemical; it is a strategically designed building block for advanced chemical synthesis and drug discovery. Its stable, rigid core combined with orthogonally reactive functional groups—the iodo and hydroxyl moieties—positions it as an ideal starting point for developing novel therapeutics targeting a range of biological systems, from kinases to ion channels. The synthetic accessibility and potential for diversification make it a highly valuable tool for medicinal chemists aiming to explore new chemical space and address unmet medical needs.

References

  • Discovery of 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase. PubMed, Journal of Medicinal Chemistry. [Link]

  • 2,3-Dihydro-6,7-dichloro-pyrido[2,3-b]pyrazine-8-oxide as selective glycine antagonist with in vivo activity. PubMed, Bioorganic & Medicinal Chemistry Letters. [Link]

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. PubMed Central, RSC Medicinal Chemistry. [Link]

Sources

An In-depth Technical Guide to 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the molecular structure, a proposed synthetic pathway, and potential applications of the novel heterocyclic compound, 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, chemical synthesis, and drug development.

Molecular Structure and Physicochemical Properties

7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol is a functionalized heterocyclic compound featuring a fused ring system composed of a pyridine ring, a 1,4-dioxin ring, and an iodo and a hydroxyl substituent. The presence of these distinct functional groups imparts a unique combination of electronic and steric properties, making it an intriguing candidate for further investigation.

The core structure is the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine, a constrained bicyclic system. The hydroxyl group at the 8-position renders the molecule acidic and capable of hydrogen bonding, while the iodine atom at the 7-position provides a handle for various cross-coupling reactions, a cornerstone of modern synthetic chemistry.

PropertyValueSource
CAS Number 1246088-40-3[1]
Molecular Formula C₇H₆INO₃[1]
Molecular Weight 279.03 g/mol [1][3]
Appearance Solid (predicted)[1]
SMILES Oc1c(I)cnc2OCCOc12[1]
InChI 1S/C7H6INO3/c8-4-3-9-7-6(5(4)10)11-1-2-12-7/h3H,1-2H2,(H,9,10)[1]

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node [shape=plaintext, fontname="Helvetica", fontsize=12];
edge [fontname="Helvetica", fontsize=10];

// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="1.3,1.5!"]; C3 [label="C", pos="1.9,0.3!"]; C4 [label="C", pos="1.3,-0.9!"]; C5 [label="C", pos="0,-0.9!"]; C6 [label="C", pos="-0.6,0.3!"]; O7 [label="O", pos="-1.9,0.3!"]; C8 [label="C", pos="-2.5,-0.9!"]; C9 [label="C", pos="-1.9,-2.1!"]; O10 [label="O", pos="-0.6,-2.1!"]; I11 [label="I", pos="2.6,-2.1!"]; O12 [label="O", pos="-0.6,2.7!"]; H13 [label="H", pos="-1.2,2.7!"];

// Bonds N1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- N1 [label=""]; C6 -- O7 [label=""]; O7 -- C8 [label=""]; C8 -- C9 [label=""]; C9 -- O10 [label=""]; O10 -- C5 [label=""]; C4 -- I11 [label=""]; C2 -- O12 [label=""]; O12 -- H13 [label=""];

// Aromaticity indication (simplified) edge [style=dashed, color="#5F6368"]; N1 -- C6; C2 -- C3; C4 -- C5; }

Caption: Molecular structure of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol.

Proposed Synthetic Pathway

To the best of our knowledge, a specific synthetic route for 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol has not been published. However, based on established methodologies for the synthesis of related heterocyclic systems, a plausible and efficient two-step synthesis is proposed. This pathway involves the initial construction of the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol core, followed by a regioselective iodination.

Step 1: Synthesis of 2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol

The synthesis of the core structure can be achieved through the reaction of a suitably substituted pyridine with 1,2-dibromoethane. A potential starting material is 2,3,4-trihydroxypyridine. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl groups at the 3- and 4-positions of the pyridine ring displace the bromine atoms of 1,2-dibromoethane to form the fused dioxin ring.

Experimental Protocol:

  • To a solution of 2,3,4-trihydroxypyridine (1.0 eq) in a suitable polar aprotic solvent such as DMF, add a strong base like sodium hydride (2.2 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 30 minutes to ensure complete deprotonation of the hydroxyl groups.

  • Add 1,2-dibromoethane (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol.

Step 2: Regioselective Iodination

The second step involves the regioselective iodination of the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol intermediate. The electron-donating hydroxyl group at the 8-position activates the pyridine ring towards electrophilic substitution, directing the incoming electrophile to the ortho and para positions. The position para to the hydroxyl group is already part of the fused ring system, and the position ortho and adjacent to the nitrogen is sterically hindered and electronically deactivated. Therefore, the iodination is expected to occur selectively at the 7-position. A mild and efficient one-pot iodination method for hydroxypyridines has been reported by Maloney et al., which can be adapted for this synthesis.[2][3][4]

Experimental Protocol:

  • Dissolve 2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile.

  • Add N-iodosuccinimide (NIS) (1.1 eq) to the solution.

  • Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or sulfuric acid, to promote the reaction.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol.

Synthetic_Pathway cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Iodination Start 2,3,4-Trihydroxypyridine + 1,2-Dibromoethane Reaction1 NaH, DMF Start->Reaction1 Intermediate 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol Reaction1->Intermediate Reaction2 NIS, TFA Intermediate->Reaction2 Product 7-Iodo-2,3-dihydro-dioxino [2,3-b]pyridin-8-ol Reaction2->Product

Caption: Proposed two-step synthesis of the target compound.

Spectroscopic Characterization (Predicted)

As no experimental spectroscopic data for this specific molecule is publicly available, the following are predicted values based on the analysis of its structure and data from analogous compounds.

¹H NMR (400 MHz, DMSO-d₆):

  • δ 10.5-11.5 (s, 1H, -OH): A broad singlet for the phenolic proton, exchangeable with D₂O.

  • δ 7.8-8.0 (s, 1H, Ar-H): A singlet for the proton on the pyridine ring.

  • δ 4.2-4.4 (m, 4H, -O-CH₂-CH₂-O-): A multiplet corresponding to the four protons of the ethylene glycol bridge in the dioxin ring.

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 155-160 (C-OH): Quaternary carbon attached to the hydroxyl group.

  • δ 140-145 (C-N): Carbon atom of the pyridine ring adjacent to the nitrogen.

  • δ 130-135 (C-H): Carbon atom of the pyridine ring bearing a proton.

  • δ 115-120 (C-O): Quaternary carbon of the pyridine ring fused to the dioxin ring.

  • δ 85-90 (C-I): Carbon atom bearing the iodine.

  • δ 60-65 (-O-CH₂-CH₂-O-): Carbon atoms of the ethylene glycol bridge.

IR (KBr, cm⁻¹):

  • 3400-3200 (br, O-H stretch): Broad peak indicative of the hydroxyl group.

  • 3100-3000 (w, C-H stretch, aromatic): Weak bands for the aromatic C-H stretch.

  • 2950-2850 (m, C-H stretch, aliphatic): Medium intensity bands for the aliphatic C-H stretches of the dioxin ring.

  • 1600-1450 (s, C=C and C=N stretch): Strong absorptions characteristic of the pyridine ring.

  • 1250-1150 (s, C-O stretch): Strong bands for the ether linkages in the dioxin ring.

  • 800-700 (m, C-I stretch): Medium intensity band for the carbon-iodine bond.

Mass Spectrometry (EI):

  • Expected molecular ion peak (M⁺) at m/z = 279.

  • Fragmentation patterns may include the loss of I (m/z = 127), and cleavage of the dioxin ring.

Potential Applications in Drug Discovery and Materials Science

The unique structural features of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol suggest its potential utility in several areas of chemical research, particularly in drug discovery and materials science.

  • Scaffold for Kinase Inhibitors: The pyridinone core is a well-established "privileged scaffold" in medicinal chemistry, frequently found in kinase inhibitors.[5][6][7] The 8-hydroxy group can act as a hydrogen bond donor/acceptor, mimicking the hinge-binding motifs of many ATP-competitive inhibitors. The iodine at the 7-position allows for the introduction of various substituents via cross-coupling reactions to explore the structure-activity relationship (SAR) and optimize binding affinity and selectivity.

  • Intermediate for Cross-Coupling Reactions: The C-I bond is highly reactive in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This allows for the facile introduction of a wide range of functional groups, including aryl, heteroaryl, alkynyl, and amino moieties. This versatility makes it a valuable building block for the synthesis of complex molecules and libraries of compounds for high-throughput screening.

  • Metal Chelating Agents: The hydroxypyridinone moiety is known for its strong metal-chelating properties, particularly for iron (III).[8][9] This has led to the development of hydroxypyridinone-based drugs for the treatment of iron overload diseases. The subject compound could be explored for similar applications or as a component of bifunctional molecules where metal chelation is a desired property.

Potential_Applications cluster_apps Potential Applications Molecule 7-Iodo-2,3-dihydro-dioxino [2,3-b]pyridin-8-ol App1 Kinase Inhibitor Scaffold Molecule->App1 Hydroxypyridinone Core App2 Cross-Coupling Intermediate Molecule->App2 Iodo-substituent App3 Metal Chelating Agent Molecule->App3 Hydroxypyridinone Moiety

Caption: Key structural features and their related potential applications.

Safety Information

7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol is a research chemical and should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

  • Maloney, K. M., Nwakpuda, E., Kuethe, J. T., & Yin, J. (2009). One-Pot Iodination of Hydroxypyridines. The Journal of Organic Chemistry, 74(15), 5655–5658. Available at: [Link]

  • SciSpace. One-pot iodination of hydroxypyridines. (2009). Available at: [Link]

  • Guillaumet, G., et al. (2000). Synthesis of 2-Substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine Derivatives. Organic Letters, 2(11), 1557–1560. Available at: [Link]

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. Available at: [Link]

  • Hider, R. C., & Kong, X. (2017). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. Medicinal Chemistry Communications, 8(3), 474–493. Available at: [Link]

  • Santos, M. A. (2017). Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update. Current Medicinal Chemistry, 24(17), 1787–1804. Available at: [Link]

  • ResearchGate. Pyridones in drug discovery: Recent advances. Available at: [Link]

  • Gloc, M., & Wsol, V. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 27(6), 1999. Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol

An In-depth Technical Guide to the Synthesis of 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway for 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol. The synthesis is strategically divided into two main stages: the construction of the core heterocyclic system, 2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol, followed by the regioselective iodination at the C7 position. This document delves into the mechanistic underpinnings of the selected reactions, provides detailed experimental protocols, and offers insights into the critical parameters that ensure a successful synthesis. The methodologies are supported by established chemical literature, ensuring a high degree of scientific integrity and practical applicability for professionals in the fields of medicinal chemistry and drug development.

Introduction: The Significance of the Dioxinopyridine Scaffold

The 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine heterocyclic system is a privileged scaffold in medicinal chemistry, forming the core of various biologically active molecules.[1][3][4][5] The incorporation of an iodine atom, as in 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol, offers a valuable handle for further synthetic modifications, such as cross-coupling reactions, to explore the structure-activity relationship (SAR) of potential drug candidates. The phenolic hydroxyl group also presents a site for further derivatization. Understanding the synthesis of this specific iodinated derivative is therefore of significant interest to researchers aiming to develop novel therapeutics.

Retrosynthetic Analysis

A logical retrosynthetic approach to 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol suggests a two-step disconnection. The primary disconnection is the C-I bond at the 7-position, pointing to an electrophilic iodination of the parent phenol, 2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol. The second disconnection breaks the dioxino ring, leading back to a suitably substituted pyridine precursor, such as 2-chloro-3-hydroxypyridine, and a two-carbon unit that can form the dioxane ring.

PART 1: Synthesis of the Core Heterocycle: 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol

The construction of the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine core is a critical first stage. Several methods have been reported for the synthesis of this heterocyclic system, often starting from readily available substituted pyridines.[1][6][7] A common and effective strategy involves the reaction of a 3-hydroxypyridine derivative with a dielectrophile to form the fused 1,4-dioxane ring.

Causality Behind Experimental Choices

The choice of starting material is crucial. 2-Chloro-3-hydroxypyridine is an ideal precursor as the chlorine atom at the 2-position activates the pyridine ring for nucleophilic aromatic substitution, while the hydroxyl group at the 3-position provides the necessary nucleophile for the initial etherification. The subsequent intramolecular cyclization is facilitated by the strategic placement of these functional groups.

Experimental Protocol: Synthesis of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol

Step 1: O-Alkylation of 2-Chloro-3-hydroxypyridine

  • To a solution of 2-chloro-3-hydroxypyridine (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the resulting mixture at room temperature for 30 minutes to ensure complete formation of the pyridinolate anion.

  • Add 1,2-dibromoethane (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench carefully with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the intermediate, 2-((2-bromoethoxy)chloro)pyridine.

Step 2: Intramolecular Cyclization

  • Dissolve the 2-((2-bromoethoxy)chloro)pyridine (1.0 eq) in a high-boiling polar aprotic solvent like DMF.

  • Add a strong base, such as sodium hydride (1.2 eq), portion-wise at room temperature under an inert atmosphere.

  • Heat the reaction mixture to 120 °C to facilitate the intramolecular nucleophilic aromatic substitution (SNAr) reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography to yield 2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol.

PART 2: Regioselective Iodination of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol

The final step in the synthesis is the introduction of an iodine atom at the 7-position of the dioxinopyridine core. The electron-donating nature of the hydroxyl group and the ether linkages of the dioxane ring activate the pyridine ring towards electrophilic substitution. The directing effects of these groups favor substitution at the positions ortho and para to the hydroxyl group. Given the substitution pattern, the C7 position is the most likely site for electrophilic attack.

Causality Behind Experimental Choices

Electrophilic iodination is the method of choice for introducing iodine onto an electron-rich aromatic ring.[2][8][9] Several reagent systems are effective for this transformation. A combination of potassium iodide (KI) and an oxidizing agent like potassium iodate (KIO₃) in an acidic medium generates an electrophilic iodine species in situ.[2] Alternatively, N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), is a mild and efficient iodinating agent for activated aromatic compounds.[10] The latter is often preferred due to its milder reaction conditions and easier work-up.

Experimental Protocol: Synthesis of 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol

Method A: Using Potassium Iodide and Potassium Iodate

  • Dissolve 2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol (1.0 eq) in a mixture of methanol and water.

  • Add potassium iodide (0.66 eq) and potassium iodate (0.33 eq) to the solution.[2]

  • Slowly add a dilute mineral acid (e.g., HCl, 1.0 eq) to the mixture at room temperature.[2]

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with a dilute aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography to obtain 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol.

Method B: Using N-Iodosuccinimide (NIS)

  • Dissolve 2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

  • Add N-iodosuccinimide (1.1 eq) to the solution.

  • Add a catalytic amount of trifluoroacetic acid (TFA, 0.1 eq).[10]

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the final product.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-8-olC₇H₇NO₃153.141246088-43-6
7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-olC₇H₆INO₃279.031246088-40-3

Visualization of the Synthesis Pathway

Synthesis_PathwayA2-Chloro-3-hydroxypyridineR11. NaH, DMF2. 1,2-DibromoethaneA->R1B2-((2-Bromoethoxy)chloro)pyridineR2NaH, DMF, 120 °CB->R2C2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-olR3NIS, cat. TFAorKI, KIO₃, H⁺C->R3D7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-olR1->BR2->CR3->D

Caption: Synthetic route to the target compound.

Conclusion

This guide has outlined a robust and well-precedented synthetic pathway for 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol. By first constructing the core dioxinopyridine ring system from a readily available chlorohydroxypyridine precursor and then performing a regioselective electrophilic iodination, the target compound can be obtained efficiently. The provided experimental protocols, grounded in established chemical principles, offer a reliable starting point for researchers in the field. The strategic introduction of the iodine atom opens up avenues for further chemical exploration, making this a valuable intermediate in the discovery of new chemical entities with potential therapeutic applications.

References

  • Synthesis of New Compounds Containing the 2,3-Dihydro[1][2]dioxino[2,3-b]pyridine Heterocyclic System as a Substructure. (2003). ChemInform, 34(36).

  • Maloney, K. M., Nwakpuda, E., Kuethe, J. T., & Yin, J. (2009). One-Pot Iodination of Hydroxypyridines. The Journal of Organic Chemistry, 74(14), 5189–5192.
  • Olah, G. A., & Qi, W. (1993). Electrophilic Iodination of Deactivated Arenes with N-Iodosuccinimide in Trifluoromethanesulfonic Acid. The Journal of Organic Chemistry, 58(24), 6496–6498.
  • Prakash, C., & Saleh, S. (2006). Iodination of Electron-Rich Aromatic Compounds with Potassium Iodide and Iodate.
  • Synthesis of Novel 3-Substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines as Potential New Scaffolds for Drug Discovery: Selective Introduction of Substituents on the Pyridine Ring. (2005). Tetrahedron, 61(1), 241-250.
  • Stavber, S., & Zupan, M. (2005). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides. Synthesis, 2005(10), 1575-1596.
  • Tang, R.-J., Milcent, T., & Crousse, B. (2018). Mild and Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry, 83(2), 930–938.
  • Synthesis of 2-Substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine Derivatives. (2000). Organic Letters, 2(11), 1557–1560.
  • Efficient Synthesis of 2- and 3-Substituted-2,3-dihydro[1][2]dioxino[2,3-b]pyridine Derivatives. (2004). Tetrahedron, 60(41), 9123-9130.

  • Arvela, R. K., & Leadbeater, N. E. (2003). Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid. The Journal of Organic Chemistry, 68(24), 9122–9125.
  • Cusabio. 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine. Retrieved from [Link]

  • Prakash, O., & Kumar, A. (2016). Electrophilic iodination: A gateway to high iodine compounds and energetic materials. Dalton Transactions, 45(35), 13827–13833.
  • El-Ghanam, A. M. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molbank, 2022(1), M1335.
  • Synthesis of New Compounds Containing the 2,3-Dihydro[1][2]dioxino[2,3-b]pyridine Heterocyclic System as a Substructure. (2003). ResearchGate. Retrieved from [Link]

  • Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity.
  • Synthesis and In Vitro Evaluation of C-7 and C-8 Luteolin Derivatives as Influenza Endonuclease Inhibitors. (2021). Molecules, 26(16), 4991.
  • Piers–Rubinsztajn reaction to unlock an 8-step synthesis of 7-hydroxy cannabidiol. (2021). RSC Advances, 11(48), 30164-30168.
  • Cusabio. 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine. Retrieved from [Link]

  • Severinsen, R. J. (2021). The synthesis and chemistry of Quinolino(7,8-h)
  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (2022). Molecules, 27(19), 6265.
  • 1,4‐Dioxino[2,3‐b]pyridine und 1,4‐Oxathiino[2,3‐b]pyridine. (1990). Archiv der Pharmazie, 323(5), 253-256.
  • 5,7-Di-2-pyridyl-2,3-dihydro-thieno[3,4-b][1][2]dioxine. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o463.

Introduction: The Rising Prominence of the Dioxino[2,3-b]pyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of the Dioxino[2,3-b]pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design.[2][3] When fused with other heterocyclic systems, its pharmacological potential can be further modulated and enhanced. The 2,3-dihydro-[4][5]dioxino[2,3-b]pyridine system, a rigid heterocyclic scaffold, has emerged as a structure of significant interest for researchers and drug development professionals. Its defined three-dimensional conformation provides a valuable platform for the precise spatial orientation of functional groups, enabling targeted interactions with biological macromolecules. This guide offers a comprehensive overview of the core synthetic strategies for constructing this valuable scaffold, focusing on mechanistic rationale, detailed experimental protocols, and the context of its application in modern drug discovery.

Core Synthetic Strategies: Building the Fused Ring System

The construction of the dioxino[2,3-b]pyridine scaffold is primarily achieved through intramolecular cyclization reactions. The choice of starting materials and reaction conditions is critical and dictates the feasibility and outcome of the synthesis. The most prevalent and versatile method reported in the literature is a base-catalyzed intramolecular nucleophilic aromatic substitution, often proceeding through a Smiles rearrangement.

Strategy 1: Smiles Rearrangement from Activated Pyridine Precursors

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction that serves as a robust method for synthesizing 2,3-dihydro-[4][5]dioxino[2,3-b]pyridines.[6] This approach typically involves the reaction of an activated 3-hydroxypyridine derivative with a suitable epoxide, followed by a base-induced cyclization.

Mechanistic Causality:

The reaction is initiated by the deprotonation of the hydroxyl group on the pyridine ring, forming a pyridinolate anion. This nucleophile then attacks the less hindered carbon of the epoxide ring, leading to a ring-opened intermediate alcohol. The key cyclization step is triggered by a base, which deprotonates the newly formed alcohol. The resulting alkoxide attacks the carbon atom at the 2-position of the pyridine ring, which is activated by an electron-withdrawing group (typically a nitro group). This intramolecular nucleophilic aromatic substitution displaces the activating group and forms the fused dioxino ring.

A notable feature of this reaction is the potential for isomer formation. Depending on the substitution pattern of the starting materials and the reaction conditions, the cyclization can yield different regioisomers. For instance, starting with 2-chloro-3-pyridinol, direct cyclization can occur, while starting with 2-nitro-3-pyridinol often leads to the Smiles rearrangement product.[5][7]

G cluster_intermediate Reaction Intermediates cluster_product Final Product SM1 2-Nitro-3-hydroxypyridine INT1 Pyridinolate Anion (Base, e.g., NaH) SM1->INT1 Deprotonation SM2 Substituted Epoxide (e.g., 2-methyloxirane) INT2 Ring-Opened Intermediate (Alcohol) SM2->INT2 INT1->INT2 Nucleophilic Attack on Epoxide INT3 Alkoxide for Cyclization INT2->INT3 Deprotonation (Base) PROD 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine INT3->PROD Intramolecular SNAr (Smiles Rearrangement)

Figure 1. General workflow for Smiles rearrangement synthesis.

Experimental Protocol: Synthesis of 2-Methyl-2,3-dihydro-[4][5]dioxino[2,3-b]pyridine via Smiles Rearrangement [6]

This protocol describes a representative synthesis utilizing the Smiles rearrangement.

Materials:

  • 2-Nitro-3-hydroxypyridine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Dimethylformamide (DMF), anhydrous

  • 2-Methyloxirane (Propylene oxide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: A flame-dried round-bottom flask is charged with anhydrous DMF under an inert atmosphere (e.g., Nitrogen or Argon).

  • Formation of Pyridinolate: 2-Nitro-3-hydroxypyridine (1.0 equivalent) is dissolved in the DMF. The solution is cooled to 0 °C in an ice bath.

  • Sodium hydride (1.1 equivalents) is added portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.

  • The mixture is stirred at room temperature for 30 minutes to ensure complete formation of the sodium pyridinolate.

  • Epoxide Addition: 2-Methyloxirane (1.2 equivalents) is added to the reaction mixture.

  • Reaction Progression: The reaction is stirred at room temperature for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction is carefully quenched by the slow addition of water at 0 °C.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with saturated NaHCO₃ solution, followed by brine.

  • Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired 2-substituted-2,3-dihydro-[4][5]dioxino[2,3-b]pyridine.

Strategy 2: Intramolecular Cyclization of 2-Chloro-3-pyridinol Derivatives

An alternative route involves the use of 2-chloro-3-pyridinol as the starting material.[5] This pathway generally proceeds via a direct SNAr mechanism without rearrangement.

Mechanistic Causality: The synthesis begins similarly with the formation of a pyridinolate by reacting 2-chloro-3-pyridinol with a base like sodium hydride. This nucleophile then reacts with an epoxide to form a chloro-substituted alcohol intermediate. Subsequent treatment with a base induces an intramolecular cyclization where the alkoxide displaces the chloride at the 2-position of the pyridine ring to form the dioxin structure. This method can sometimes offer better regiocontrol compared to the Smiles rearrangement pathway.

G cluster_intermediate Reaction Intermediates cluster_product Final Product SM1 2-Chloro-3-hydroxypyridine INT1 Pyridinolate Anion SM1->INT1 Base (e.g., NaH) SM2 Epoxide INT2 Intermediate Alcohol (2-chloro-3-(2-hydroxyalkoxy)pyridine) SM2->INT2 INT1->INT2 Epoxide Ring Opening PROD 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine INT2->PROD Base-Induced Intramolecular Cyclization (SNAr)

Figure 2. Synthesis via 2-chloro-3-pyridinol intermediate.

Data Summary: A Comparative Overview

The choice of synthetic route can significantly impact the overall yield and the isomeric purity of the final product. The following table summarizes representative examples from the literature, highlighting the versatility of these methods.

Starting PyridineEpoxide/DiolBase/ConditionsProductYield (%)Reference
2-Nitro-3-hydroxypyridine2-MethyloxiraneNaH, DMF, RT2-Methyl-2,3-dihydro-[4][5]dioxino[2,3-b]pyridineVaries[6][7]
2-Chloro-3-hydroxypyridine1-N-Boc-3,4-epoxypyrrolidineNaH, DMF, 120°C2,3-Dihydro-spiro[[4][5]dioxino[2,3-b]pyridine-3,3'-pyrrolidine]~65% (for intermediate)[5]
2-Nitro-3-pyridinol1-N-Boc-3,4-epoxypiperidineNaH, DMF, 120°CIsomeric spiro-piperidine (via Smiles Rearrangement)Good[5]
3-Hydroxy-2-pyridone1,2-DibromoethaneNaH, HMPT1,4-Dioxino[2,3-b]pyridineNot specified[8]

Applications in Drug Discovery and Medicinal Chemistry

The rigid dioxino[2,3-b]pyridine scaffold is an attractive core for developing novel therapeutic agents due to its defined stereochemistry and potential for diverse functionalization. Derivatives have been explored for various biological activities. For example, spirocyclic derivatives synthesized by Soukri et al. were investigated for their potential interaction with 5-HT1A receptors, highlighting the scaffold's utility in neuroscience drug discovery.[5] The broader family of pyridine-fused heterocycles is well-represented in oncology, with compounds showing activity as kinase inhibitors and anti-proliferative agents.[1][2][9][10][11][12] The development of efficient synthetic routes, such as those described here, is crucial for enabling the synthesis of compound libraries needed for structure-activity relationship (SAR) studies and the identification of new drug candidates.[13]

Conclusion and Future Outlook

The synthesis of the dioxino[2,3-b]pyridine scaffold is well-established, with the Smiles rearrangement of activated 3-hydroxypyridines representing a key and versatile strategy. The ability to generate complexity from readily available starting materials underscores the efficiency of this approach. Future research will likely focus on expanding the diversity of substituents on the scaffold, developing enantioselective synthetic methods, and further exploring the pharmacological potential of this promising heterocyclic system. As our understanding of complex biological targets grows, scaffolds like dioxino[2,3-b]pyridine will remain essential tools for the rational design of next-generation therapeutics.

References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Baran, P. S. (2004, September 6). Pyridine Synthesis: Cliff Notes. Baran Lab. Retrieved January 19, 2026, from [Link]

  • Soukri, M., Guillaumet, G., & Coudert, G. (2003). Synthesis of New Compounds Containing the 2,3-Dihydro[4][5]dioxino[2,3-b]pyridine Heterocyclic System as a Substructure. Tetrahedron, 59(21), 3665–3672.

  • Bakhite, E. A., Abeed, A. A. O., & Ahmed, O. E. A. (2017). Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. Arkivoc, 2017(4), 121–136.
  • Dotsenko, V. V., Krivokolysko, S. G., & Litvinov, V. P. (2020). Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines. Russian Chemical Bulletin, 69(10), 1829–1858.
  • Abdelshaheed, M. M., El Subbagh, H. I., Tantawy, M. A., Attia, R. T., Youssef, K. M., & Fawzy, I. M. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Advances, 13(45), 31633–31653.
  • Coudert, G., Guillaumet, G., & Loubinoux, B. (2000). Synthesis of 2-substituted-2,3- dihydro-1,4-dioxino[2,3-b]pyridine derivatives. Organic Letters, 2(11), 1557–1560.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Besson, T., & Thiéry, V. (2022).
  • Heravi, M. M., Zadsirjan, V., & Heydarian, M. (2018).
  • Chylewska, A., Głowacka, I., & Dąbrowska, A. (2021). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet-Spengler reaction. Molecules, 26(13), 3953.
  • Sritularuk, K., Laphookhieo, S., & Intuy, R. (2023). A New Benzo[1][14]oxepino[3,2-b] Pyridine Derivative Induces Apoptosis in Canine Mammary Cancer Cell Lines. Molecules, 28(19), 6757.

  • Pictet–Spengler reaction. (2023, November 13). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Lardenoije, S., Liebscher, J., & Hassoun, A. (1991). 1,4-Dioxino[2,3-b]pyridine und 1,4-Oxathiino[2,3-b]pyridine. Journal für praktische Chemie, 333(2), 297–303.
  • Kumar, A., Kumar, A., & Kumar, V. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • Al-Said, M. S., Ghorab, M. M., & Al-Qasoumi, S. I. (2011).
  • de Oliveira, C. S., Lages, A. C. S., & de Oliveira, R. B. (2021). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry, 12(11), 1901–1910.
  • Stenta, M., & Porta, R. (2021). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 26(24), 7483.
  • Basford, S. M., Morris, J. C., & Pathania, A. (2022). Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. International Journal of Molecular Sciences, 23(21), 13534.
  • Ullmann condensation. (2023, December 1). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2019).
  • Lee, J., & Kim, J. (2023).
  • Magano, J., & Dunetz, J. R. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Kumar, A., et al. (2002). U.S. Patent No. 6,437,139 B1. Washington, DC: U.S.
  • Buchwald–Hartwig amination. (2023, November 28). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Martinez-Martinez, F. J., et al. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Journal of Visualized Experiments, (134), e57233.
  • Basford, S. M., et al. (2022). Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. International Journal of Molecular Sciences, 23(21), 13534.
  • France, S. P., et al. (2020). Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines.
  • The Role of Pyridine Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]

  • Imbiokhim, O., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 28(18), 6563.
  • Kumar, A., et al. (2022).
  • Basford, S. M., et al. (2022). Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. International Journal of Molecular Sciences, 23(21), 13534.

Sources

An In-depth Technical Guide to the Discovery of Iodinated Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a significant number of FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design.[1] The strategic introduction of iodine to the pyridine ring further enhances its utility, offering a powerful tool to modulate physicochemical properties, block metabolic pathways, and introduce functionalities for diagnostic imaging. This guide provides an in-depth exploration of the discovery of iodinated pyridine derivatives, from fundamental synthetic strategies to their application in modern drug development. We will delve into the causality behind experimental choices, provide field-proven insights into synthetic protocols, and examine the impact of iodination on molecular behavior, with a focus on creating a self-validating framework for researchers, scientists, and drug development professionals.

Part 1: The Pyridine Scaffold and the Strategic Role of Iodine

The pyridine ring, an aromatic heterocycle, is a bioisostere of benzene. The nitrogen atom imparts a dipole moment, increases water solubility, and provides a hydrogen bond acceptor site, all of which are critical for molecular recognition at biological targets.[1] The introduction of a halogen, particularly iodine, offers several distinct advantages:

  • Modulation of Physicochemical Properties: Iodine, being the largest and most polarizable stable halogen, can significantly increase a molecule's lipophilicity, which can enhance membrane permeability.

  • Metabolic Blocking: Placing a bulky iodine atom at a metabolically labile position on the pyridine ring can sterically hinder the approach of metabolic enzymes (e.g., Cytochrome P450s), thereby increasing the drug's half-life.

  • Halogen Bonding: The electropositive region on the iodine atom (the σ-hole) can form a strong, directional non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in a receptor's active site, enhancing binding affinity and specificity.

  • Synthetic Handle: The carbon-iodine bond is relatively weak, making iodinated pyridines valuable intermediates for cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the rapid construction of complex molecular architectures.[3]

  • Radioimaging: Radioisotopes of iodine (¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) are readily incorporated into molecules, enabling their use as tracers in non-invasive imaging techniques like Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).[4][5]

Part 2: Core Synthetic Strategies for Iodinated Pyridines

The synthesis of iodinated pyridines requires careful consideration of the pyridine ring's electronic nature. As a π-deficient system, it is generally resistant to standard electrophilic aromatic substitution. Therefore, specialized methods have been developed to achieve efficient and regioselective iodination.

2.1 Radical-Based Direct C-H Iodination

A modern and increasingly popular approach involves the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. Radical-based methods have proven effective for iodinating electron-deficient heterocycles.[3][6][7]

Causality and Mechanism: This method typically employs an oxidant, such as K₂S₂O₈, to generate an iodo radical (I•) from an iodide salt (e.g., NaI).[7] This radical species is electrophilic enough to attack the electron-rich positions of the pyridine ring, typically C3 and C5.[3][6] The choice of solvent and temperature is critical for controlling the reaction rate and minimizing side reactions. The protocol is often scalable and operationally simple.[3][8]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Roadmap to Understanding a Novel Heterocycle

Heterocyclic compounds form the backbone of modern medicinal chemistry, with their unique structures enabling precise interactions with biological targets.[1][2] The compound 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol, a member of the pyridoxine-derived family, presents a scaffold of significant interest. Its physicochemical properties are the key determinants of its behavior in biological systems, influencing everything from absorption and distribution to metabolism and excretion (ADME).[3][4] As this is a novel compound with limited published data, this guide provides a comprehensive framework for its full physicochemical characterization. We will not only present the known data but also provide detailed, field-proven methodologies for determining the critical parameters of solubility, lipophilicity, and acidity. This document is designed to be a practical guide for researchers, enabling them to generate the robust data package required for advancing a compound through the drug discovery pipeline.

Chemical Identity and Core Structure

A precise understanding of a compound's identity is the foundation of all subsequent analysis. 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol is a substituted pyridinol derivative. The presence of an iodine atom, a hydroxyl group, and a fused dioxino ring on the pyridine core suggests specific chemical characteristics that will be explored in the following sections.

Identifier Value Source
IUPAC Name 7-Iodo-2,3-dihydro-[5][6]dioxino[2,3-b]pyridin-8-olSigma-Aldrich[7]
CAS Number 1246088-40-3Sigma-Aldrich[7]
Molecular Formula C₇H₆INO₃Sigma-Aldrich[7]
Molecular Weight 279.03 g/mol Sigma-Aldrich[7]
Physical Form SolidSigma-Aldrich[7]
SMILES String Oc1c(I)cnc2OCCOc12Sigma-Aldrich[7]
InChI Key XDMBVVQYAZAKHH-UHFFFAOYSA-NSigma-Aldrich[7]

Aqueous Solubility: A Critical Determinant of Bioavailability

Aqueous solubility is a paramount property for any potential therapeutic agent, as a compound must be in solution to be absorbed and exert its biological effect.[8][9] For 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol, we must consider both its thermodynamic and kinetic solubility, as these provide different but equally important insights.

Understanding Thermodynamic vs. Kinetic Solubility
  • Thermodynamic Solubility is the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent. It is a critical parameter for preformulation and understanding the compound's intrinsic properties. The shake-flask method is the gold standard for this determination.[8][10]

  • Kinetic Solubility measures the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration stock (typically in DMSO) and incubated for a shorter period. This is more relevant to high-throughput screening and early-stage bioassays.[11]

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is based on the widely accepted shake-flask method described by Higuchi and Connors.[8]

Objective: To determine the equilibrium solubility of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol in aqueous buffer at a physiologically relevant pH (e.g., 7.4).

Methodology:

  • Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Addition of Compound: Add an excess amount of solid 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol to a series of vials containing the PBS buffer. The presence of undissolved solid is essential to ensure saturation.[10]

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (typically 24-48 hours) to allow the system to reach equilibrium.[10]

  • Sample Preparation: After incubation, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant.

  • Separation of Undissolved Solid: Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles. Adsorption to the filter should be checked and accounted for if significant.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound should be used for accurate quantification.

Experimental Protocol for Kinetic Solubility Determination (Nephelometry)

Nephelometry is a high-throughput method that measures the light scattered by undissolved particles, making it ideal for early-stage drug discovery.[11][12]

Objective: To rapidly assess the kinetic solubility of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol.

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a microtiter plate, add the DMSO stock solution to the aqueous buffer and perform serial dilutions.[11]

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature.

  • Measurement: Measure the turbidity of each well using a microplate nephelometer.[12] The concentration at which a significant increase in light scattering is observed corresponds to the kinetic solubility limit.

G cluster_thermo Thermodynamic Solubility (Shake-Flask) cluster_kinetic Kinetic Solubility (Nephelometry) T1 Add excess solid to buffer T2 Shake for 24-48h T1->T2 T3 Filter supernatant T2->T3 T4 Quantify by HPLC T3->T4 K1 Add DMSO stock to buffer K2 Incubate for 1-2h K1->K2 K3 Measure light scattering K2->K3

Caption: Workflow for solubility determination.

Lipophilicity (LogP): Gauging Membrane Permeability

Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial predictor of its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[4][6]

The Significance of LogP in Drug Discovery

A balanced LogP is essential. A LogP that is too low may result in poor membrane permeability, while a LogP that is too high can lead to poor aqueous solubility and high metabolic turnover.

Experimental Protocol for LogP Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for LogP determination due to its direct measurement of the partitioning equilibrium.[13]

Objective: To determine the n-octanol/water partition coefficient (LogP) of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol.

Methodology:

  • Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

  • Compound Addition: Dissolve a known amount of the compound in the aqueous phase.

  • Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a separatory funnel.

  • Equilibration: Shake the funnel for a sufficient time to allow for complete partitioning, then allow the two phases to separate.

  • Phase Separation: Carefully separate the aqueous and n-octanol layers.

  • Quantification: Determine the concentration of the compound in both phases using HPLC-UV.

  • Calculation: Calculate LogP using the formula: LogP = log([Concentration in octanol] / [Concentration in water]).

G start Dissolve compound in pre-saturated water step1 Add equal volume of pre-saturated n-octanol start->step1 step2 Shake to equilibrate step1->step2 step3 Separate aqueous and octanol phases step2->step3 quant_aq Measure concentration in aqueous phase (HPLC) step3->quant_aq quant_oct Measure concentration in octanol phase (HPLC) step3->quant_oct calc Calculate LogP quant_aq->calc quant_oct->calc

Caption: Experimental workflow for LogP determination.

Acidity (pKa): Predicting Ionization State

The acid dissociation constant (pKa) is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms.[14] This is critical as the ionization state of a molecule affects its solubility, permeability, and interaction with its target. Given the phenolic hydroxyl group and the nitrogen atom in the pyridine ring, 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol is expected to have at least two pKa values.

Challenges in pKa Determination for Poorly Soluble Compounds

For compounds with low aqueous solubility, traditional potentiometric titration can be challenging. Therefore, methods that can work with low concentrations or in mixed solvents are preferred.[14][15]

Experimental Protocol for pKa Determination (UV-Vis Spectrophotometry)

This method is suitable for chromophoric compounds where the UV-Vis spectrum changes with ionization state.

Objective: To determine the pKa value(s) of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with a range of known pH values.

  • Solution Preparation: Prepare solutions of the compound at a constant concentration in each of the buffers. If solubility is an issue, a co-solvent like methanol can be used, and the aqueous pKa can be extrapolated.[15]

  • Spectral Acquisition: Measure the UV-Vis absorbance spectrum of each solution.

  • Data Analysis: Identify a wavelength where the absorbance changes significantly with pH. Plot absorbance at this wavelength versus pH.

  • pKa Calculation: The pKa is the pH at the midpoint of the resulting sigmoidal curve. Alternatively, the pKa can be determined from the intercept of the linear portions of a plot of log[(A_i - A)/(A - A_u)] versus pH, where A_i and A_u are the absorbances of the fully ionized and un-ionized forms, respectively.

Data Synthesis and Forward Look

The successful execution of these protocols will yield a robust physicochemical profile for 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol. This data is not an endpoint but a critical input for computational modeling of ADME properties, guiding lead optimization, and designing appropriate formulations for further in vivo studies. Understanding these fundamental properties is the first and most critical step in the journey of a novel compound from the bench to potential clinical application.

References

  • Pyrido(2,3-b)pyrazine | C7H5N3 | CID 67580 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • pKa Determination in non-Aqueous Solvents and - The University of Liverpool Repository. University of Liverpool. Available at: [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent Technologies. Available at: [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility - SciSpace. SciSpace. Available at: [Link]

  • Physicochemical Properties of a Bi-aromatic Heterocyclic-Azo/BSA Hybrid System at the Air–Water Interface | ACS Omega. American Chemical Society. Available at: [Link]

  • Recent Advances: Heterocycles in Drugs and Drug Discovery - MDPI. MDPI. Available at: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Lund University. Available at: [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - MDPI. MDPI. Available at: [Link]

  • LogP—Making Sense of the Value - ACD/Labs. ACD/Labs. Available at: [Link]

  • Editorial: Emerging heterocycles as bioactive compounds - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

  • Development of Methods for the Determination of pKa Values - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

  • Drug solubility: why testing early matters in HTS | BMG LABTECH. BMG LABTECH. Available at: [Link]

  • Methods for Determination of Lipophilicity - Encyclopedia.pub. Encyclopedia.pub. Available at: [Link]

  • Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water extrapolation - Dipòsit Digital de la Universitat de Barcelona. University of Barcelona. Available at: [Link]

  • Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

  • In vitro solubility assays in drug discovery - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Heterocycles in Drugs and Drug Discovery - ResearchGate. ResearchGate. Available at: [Link]

  • Intrinsic Solubility of Ionizable Compounds from pKa Shift. American Chemical Society. Available at: [Link]

  • The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography - MDPI. MDPI. Available at: [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. The Pharma Innovation. Available at: [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Available at: [Link]

  • Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present - SciRes Literature. Scientific Research Publishing. Available at: [Link]

Sources

Spectral data for 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol

This guide provides a comprehensive analysis of the expected spectral data for the novel heterocyclic compound, 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol. Targeted at researchers, scientists, and professionals in drug development, this document synthesizes predictive analysis with established spectroscopic principles to serve as a foundational reference for the characterization of this molecule.

7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol is a complex heterocyclic molecule with potential applications in medicinal chemistry and materials science. Its structural characterization is paramount for understanding its reactivity, purity, and potential biological activity. Spectroscopic analysis is the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and functional group composition.

Molecular Attributes:

  • Chemical Formula: C₇H₆INO₃[1][2]

  • Molecular Weight: 279.03 g/mol [1][2]

  • CAS Number: 1246088-40-3[1][2]

Chemical Structure: The molecule features a fused ring system consisting of a pyridine ring, a 1,4-dioxane ring, and is substituted with an iodine atom and a hydroxyl group. This unique combination of functionalities dictates its distinct spectral properties.

Caption: Structure of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol with IUPAC numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. For 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol, we anticipate four distinct signals corresponding to the aromatic, hydroxyl, and the two methylene groups.

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.0 - 11.0Broad Singlet1H-OHThe phenolic proton is acidic and its chemical shift is concentration and temperature-dependent. It appears as a broad singlet and will exchange with D₂O. Phenolic OH protons typically appear in the 4-7 ppm range but can be shifted further downfield in DMSO.[3]
~7.8 - 8.0Singlet1HAr-H (C6-H)This sole aromatic proton is on the pyridine ring. Its downfield shift is due to the anisotropic effect of the aromatic system and the electron-withdrawing nature of the adjacent nitrogen atom. The absence of adjacent protons results in a singlet.[4][5]
~4.40 - 4.50Triplet2H-O-CH₂- (C2-H₂)These protons are part of the dihydro-dioxino ring and are adjacent to an oxygen atom, causing a downfield shift. They are coupled to the C3-H₂ protons, resulting in a triplet.
~4.25 - 4.35Triplet2H-O-CH₂- (C3-H₂)Similar to the C2-H₂ protons, these are shifted downfield due to the adjacent oxygen and are split into a triplet by the C2-H₂ protons.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to observe the exchangeable -OH proton.

  • Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: 0-12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • A relaxation delay of 2-5 seconds is advisable.[4]

  • D₂O Exchange: To confirm the -OH peak, add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum. The -OH signal should disappear or significantly diminish.

Caption: Workflow for ¹H NMR analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies the chemical environment of each unique carbon atom. For the target molecule, seven distinct carbon signals are expected, corresponding to the seven carbon atoms in its structure.

Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~155 - 160C8This carbon is attached to the hydroxyl group and is part of the aromatic system, resulting in a significant downfield shift.
~145 - 150C4aA quaternary carbon in an aromatic environment, bonded to nitrogen and oxygen, leading to a downfield chemical shift.
~140 - 145C6The aromatic CH carbon. Its chemical shift is influenced by the adjacent nitrogen.
~120 - 125C5A quaternary carbon bonded to two oxygen atoms within the fused ring system.
~85 - 95C7The carbon atom bonded to the iodine atom (ipso-carbon). The "heavy atom effect" of iodine causes a significant upfield shift (shielding) compared to other halogenated aromatics.[6][7]
~65 - 70C2Aliphatic carbon of the dihydro-dioxino ring, bonded to an oxygen atom.
~63 - 68C3Aliphatic carbon of the dihydro-dioxino ring, bonded to an oxygen atom. Its chemical shift is expected to be similar to C2.
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample and Instrument: Use the same sample and spectrometer as for ¹H NMR.

  • Acquisition: A standard proton-decoupled ¹³C experiment should be run.

  • Parameters:

    • Spectral width: 0-200 ppm.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, which would confirm the C6 (CH) and C2/C3 (CH₂) assignments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.

Predicted Mass Spectrum (Electron Ionization - EI):

m/z ValueIon FormulaInterpretation
279[C₇H₆INO₃]⁺Molecular Ion (M⁺) . This peak confirms the molecular weight of the compound. Its presence is expected to be strong due to the aromatic nature of the molecule.
152[C₇H₆NO₃]⁺[M - I]⁺ . Loss of the iodine radical (I•, mass 127). This is a very common and expected fragmentation for aromatic iodides and is likely to be a prominent peak.[8]
124[C₆H₄NO₂]⁺[M - I - CO]⁺ . Subsequent loss of carbon monoxide (CO, mass 28) from the [M - I]⁺ fragment. This is a characteristic fragmentation for phenols.[3][9]
235[C₅H₂INO₃]⁺Retro-Diels-Alder Fragmentation . Loss of ethylene (C₂H₄, mass 28) from the dihydro-dioxino ring.
127[I]⁺Iodine Cation . A peak corresponding to the iodine cation itself is also possible.
Experimental Protocol: Mass Spectrometry
  • Instrumentation: A mass spectrometer with an Electron Ionization (EI) source is standard for this type of analysis.

  • Sample Introduction: The sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

  • Analysis: The instrument will bombard the sample with electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are separated by their m/z ratio and detected.

G M [C₇H₆INO₃]⁺ m/z = 279 (Molecular Ion) M_minus_I [C₇H₆NO₃]⁺ m/z = 152 M->M_minus_I - I• M_minus_C2H4 [C₅H₂INO₃]⁺ m/z = 251 (Incorrect mass in table, should be 251) M->M_minus_C2H4 - C₂H₄ (RDA) M_minus_I_minus_CO [C₆H₄NO₂]⁺ m/z = 124 M_minus_I->M_minus_I_minus_CO - CO

Caption: Predicted EI-MS fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional GroupRationale
3200 - 3600O-H stretchBroad, StrongPhenolic -OHThe broadness is due to hydrogen bonding. This is a highly characteristic peak for alcohols and phenols.[10]
3000 - 3100C-H stretch (sp²)MediumAromatic C-HCorresponds to the C-H bond on the pyridine ring.[11]
2850 - 3000C-H stretch (sp³)MediumAliphatic C-HCorresponds to the C-H bonds of the methylene groups in the dihydro-dioxino ring.
1550 - 1650C=C and C=N ring stretchStrongPyridine RingThese absorptions are characteristic of aromatic and heteroaromatic ring systems. Multiple bands are expected in this region.[2][12]
1200 - 1300C-O stretch (phenol)StrongPhenolic C-OStrong absorption due to the polarity of the C-O bond.
1050 - 1150C-O-C stretch (ether)StrongDihydro-dioxino RingAsymmetric and symmetric stretching of the ether linkages in the 1,4-dioxane moiety.
500 - 600C-I stretchMediumCarbon-Iodine BondThis absorption occurs in the far-IR region and may not be observable on all standard mid-IR spectrometers.
Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For a solid sample, the Potassium Bromide (KBr) pellet method is common. Mix a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder and press into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. A background spectrum of the pure KBr pellet or the empty ATR crystal should be taken first.

Conclusion

The comprehensive spectral analysis of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol provides a unique molecular fingerprint essential for its unambiguous identification and characterization. The predicted data, grounded in established spectroscopic principles and comparison with analogous structures, indicate a set of distinct and verifiable features: a single aromatic proton signal in ¹H NMR, a heavily shielded ipso-carbon in ¹³C NMR, a characteristic loss of iodine in mass spectrometry, and a prominent hydroxyl stretch in IR spectroscopy. This guide serves as a robust framework for researchers to interpret experimental data, validate synthesis, and ensure the purity of this novel compound.

References

  • Vertex AI Search. 7-Iodo-2,3-dihydro-[1][13]dioxino[2,3-b]pyridin-8-ol. Available from:

  • Sigma-Aldrich. 7-Iodo-2,3-dihydro-[1][13]dioxino[2,3-b]pyridin-8-ol AldrichCPR. Available from:

  • ResearchGate. Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules. Available from: [Link]

  • Thieme. 13C NMR Spectroscopy.
  • Ovid. PHENOLIC-IODINE REDOX PRODUCTS Mass spectrometry, thermal and other physico-chemical methods of analyses.
  • Doc Brown's Chemistry. 13C nmr spectrum of 1-iodopropane. Available from: [Link]

  • Semantic Scholar. Correlations of the infrared spectra of some pyridines. Available from: [Link]

  • SPIE Digital Library. Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. Available from: [Link]

  • Canadian Science Publishing. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Available from: [Link]

  • Taylor & Francis Online. Infrared Absorption Spectra of Quaternary Salts of Pyridine. Available from: [Link]

  • Chemistry LibreTexts. Spectroscopy of Alcohols and Phenols. Available from: [Link]

  • Doc Brown's Chemistry. mass spectrum of phenol. Available from: [Link]

  • Doc Brown's Chemistry. mass spectrum of iodoethane. Available from: [Link]

  • SpringerLink. 1H NMR Characterization of Two New Pyridoxine Derivatives. Available from: [Link]

  • Human Metabolome Database. 1H NMR Spectrum of Pyridine. Available from: [Link]

  • Chemistry LibreTexts. Spectroscopy of Alcohols and Phenols. Available from: [Link]

Sources

The Dioxinopyridine Scaffold: A Technical Guide to Synthesis, Predicted Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The search for novel heterocyclic scaffolds is a cornerstone of modern drug discovery. The 2,3-dihydro[1][2]dioxino[2,3-b]pyridine core, an aza-analogue of the biologically significant 2,3-dihydro[1][2]benzodioxin moiety, represents an intriguing yet underexplored chemical entity.[1] While direct biological evaluations of dioxinopyridine derivatives are limited in public literature, their synthesis is well-documented. This technical guide provides a comprehensive overview of the synthetic methodologies for the dioxinopyridine core and extrapolates its potential biological significance by examining the established pharmacological activities of its structural analogues. We will explore potential applications in oncology, infectious diseases, and neuroprotection, grounded in the known mechanisms of related pyridine and dihydropyridine compounds. This document aims to serve as a foundational resource for researchers, scientists, and drug development professionals interested in unlocking the therapeutic potential of this promising scaffold.[1]

Part 1: The Dioxinopyridine Core: An Introduction

The 2,3-dihydro[1][2]dioxino[2,3-b]pyridine is a heterocyclic system where a pyridine ring is fused to a 1,4-dioxane ring.[1] This structure is of immediate interest to medicinal chemists due to its relationship with the 2,3-dihydro[1][2]benzodioxin system, a core component of numerous biologically active compounds.[1] The replacement of the benzene ring with a pyridine ring introduces a nitrogen atom, which can significantly alter the molecule's physicochemical properties, including solubility, polarity, and hydrogen bonding capacity. These changes can, in turn, influence pharmacokinetic profiles and receptor binding interactions, making the dioxinopyridine scaffold a compelling candidate for novel drug design.

It is critical to distinguish the dioxinopyridine chemical scaffold from environmental toxins such as 2,3,7,8-tetrachlorodibenzodioxin (TCDD). TCDD and its congeners are planar, aromatic compounds known for their toxicity, which is mediated through the aryl hydrocarbon receptor (AhR).[3] The dioxinopyridine core, in contrast, is a non-planar, fused heterocyclic system with a completely different structural and electronic profile, and its potential biological activities are not related to the toxic mechanisms of environmental dioxins.

This guide will proceed by first detailing the synthesis of the core scaffold, followed by an in-depth analysis of its most promising potential biological activities based on robust data from analogous structures. We will then provide validated experimental workflows for screening these activities and conclude with a discussion on future directions for research and development.

Part 2: Synthesis of the Dioxinopyridine Core

The construction of the dioxinopyridine ring system is well-established, with versatile methods available to generate substituted derivatives. A general and efficient approach often begins with readily available 3-hydroxypyridine precursors.[1]

General Synthetic Scheme

A common strategy involves the intramolecular cyclization of a 3-hydroxypyridine derivative bearing a side chain with a hydroxyl group. A particularly effective method reported by Lazar et al. (2004) utilizes a key Smiles rearrangement, a form of intramolecular nucleophilic aromatic substitution, to form the dioxane ring.[1] This approach allows for the synthesis of various 2- and 3-substituted derivatives, providing a pathway to a library of compounds for biological screening.

cluster_0 General Synthetic Workflow for Dioxinopyridines Start 3-Hydroxy-2-nitropyridine or 2-Chloro-3-hydroxypyridine Step1 Introduce side chain containing a hydroxyl group (e.g., via Williamson ether synthesis) Start->Step1 Reagents: Appropriate alcohol, Base Step2 Key Intramolecular Cyclization (e.g., Smiles Rearrangement) Step1->Step2 Base-catalyzed Product 2,3-Dihydro[1,4]dioxino[2,3-b]pyridine Core Step2->Product SAR Further Derivatization (Substitution at positions 2, 3, etc.) Product->SAR

Caption: General workflow for dioxinopyridine synthesis.

Detailed Experimental Protocol: Synthesis via Smiles Rearrangement

This protocol is adapted from the methodology described by Lazar et al. and serves as a robust starting point for accessing the dioxinopyridine scaffold.

Objective: To synthesize a 2-substituted-2,3-dihydro[1][2]dioxino[2,3-b]pyridine derivative.

Materials:

  • 3-Hydroxy-2-nitropyridine

  • (R)- or (S)-propylene carbonate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 3-hydroxy-2-nitropyridine (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (2.0 eq).

  • Nucleophilic Addition: Add the desired chiral epoxide, such as (R)- or (S)-propylene carbonate (1.2 eq), to the mixture.

  • Reaction Conditions: Stir the reaction mixture vigorously at 80-100 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality: The elevated temperature is necessary to facilitate both the initial nucleophilic attack on the epoxide and the subsequent intramolecular Smiles rearrangement, which has a significant activation energy barrier.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with EtOAc (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine solution to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/EtOAc) to yield the pure dioxinopyridine product.

  • Characterization: Confirm the structure of the synthesized compound using ¹H-NMR, ¹³C-NMR spectroscopy, and mass spectrometry.[4]

Part 3: Predicted Biological Activities and Mechanisms of Action

By examining the extensive literature on structurally related pyridine and dihydropyridine heterocycles, we can logically infer the most promising avenues for the biological application of the dioxinopyridine scaffold.

Anticancer Potential

The pyridine ring is a common feature in numerous anticancer agents.[5][6][7] The potential anticancer activity of dioxinopyridines can be rationally projected to occur via several well-established mechanisms.

DNA topoisomerases are essential enzymes for DNA replication and transcription, making them validated targets for cancer chemotherapy.[8] Topoisomerase II (Top2) inhibitors are broadly classified into two groups: "poisons" that stabilize the enzyme-DNA cleavage complex (e.g., doxorubicin, etoposide), and "catalytic inhibitors" that prevent the enzyme from functioning without stabilizing the cleavable complex.[9][10][11] The latter class, which includes bis(2,6-dioxopiperazine) derivatives like ICRF-193, is particularly interesting. These agents lock the Top2 enzyme in a closed-clamp conformation post-DNA strand passage, preventing enzyme turnover and ultimately inducing apoptosis.[2][10][12]

Hypothesis for Dioxinopyridines: The dioxinopyridine scaffold can be functionalized to mimic the steric and electronic properties of Top2 catalytic inhibitors. By designing derivatives that can interact with the ATP-binding site or the N-terminal gate of Top2, it is plausible to develop novel anticancer agents that induce apoptosis without the DNA-damaging effects of Top2 poisons.[12]

Microtubules are critical for the formation of the mitotic spindle during cell division, and their disruption is a proven anticancer strategy.[13] Several pyridine-containing compounds have been shown to inhibit tubulin polymerization by binding to the colchicine site. This leads to mitotic spindle malformation, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[13]

Hypothesis for Dioxinopyridines: By appending appropriate aryl groups to the dioxinopyridine core, new molecules can be designed to fit within the colchicine binding pocket of tubulin. Structure-activity relationship (SAR) studies on related compounds show that specific substitutions can yield high antiproliferative activity and selectivity against cancer cells, such as melanoma.[13]

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.[14] The pyridine scaffold is a privileged structure in the design of kinase inhibitors.[15] For example, inhibitors of PIM-1 kinase, discoidin domain receptors (DDRs), and dual-specificity tyrosine-regulated kinases (DYRKs) often incorporate a pyridine ring to engage in key hydrogen bonding interactions within the kinase ATP-binding pocket.[15][16][17][18][19]

Hypothesis for Dioxinopyridines: The dioxinopyridine core offers a novel, three-dimensional framework for the design of selective kinase inhibitors. The fused dioxane ring can be used to orient substituents into specific regions of the kinase active site, potentially leading to improved potency and selectivity compared to simpler pyridine-based inhibitors.

cluster_0 Potential Anticancer Mechanisms of Dioxinopyridines Dioxino Dioxinopyridine Derivative Top2 Inhibit Topoisomerase II (Catalytic Cycle) Dioxino->Top2 Tubulin Inhibit Tubulin Polymerization Dioxino->Tubulin Kinase Inhibit Protein Kinases (e.g., PIM-1, DDR, DYRK) Dioxino->Kinase G2M G2/M Cell Cycle Arrest Top2->G2M Tubulin->G2M Apoptosis Apoptosis Kinase->Apoptosis Blocks pro-survival signaling G2M->Apoptosis cluster_1 In Vitro Anticancer Screening Cascade Start Synthesized Dioxinopyridine Compound Library MTT Primary Screen: MTT Cytotoxicity Assay (Panel of Cancer Cell Lines) Start->MTT IC50 Determine IC₅₀ Values MTT->IC50 Flow Secondary Screen (for active compounds): Cell Cycle Analysis (Flow Cytometry) IC50->Flow Compounds with IC₅₀ < 10 µM Annexin Apoptosis Assay (Annexin V Staining) IC50->Annexin Compounds with IC₅₀ < 10 µM Mechanism Mechanistic Studies: Target-based assays (e.g., Kinase Inhibition, Tubulin Polymerization) Flow->Mechanism Annexin->Mechanism Result Lead Compound Identification Mechanism->Result

Caption: A logical workflow for in vitro anticancer screening.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the dioxinopyridine compounds in culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours. Self-Validating System: Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) on each plate to ensure cell viability and assay sensitivity.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each compound. [6][20]

Objective: To determine if active compounds induce cell cycle arrest.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and fix in 70% ethanol at -20°C overnight. Causality: Fixation permeabilizes the cell membrane to allow the DNA-binding dye to enter.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes.

  • Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.

  • Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software. An accumulation of cells in the G2/M phase suggests interference with mitosis. [20]

Correlating In Vitro and In Vivo Data

A crucial step in drug development is ensuring that in vitro findings translate to in vivo efficacy. Studies on environmental dioxins have demonstrated a strong correlation between in vitro biochemical endpoints, like the induction of 7-ethoxyresorufin-O-deethylase (EROD) activity (EC₅₀), and in vivo toxicity, such as embryo mortality (LD₅₀). [21]This principle of establishing a statistically significant in vitro-in vivo correlation (IVIVC) is a powerful tool. [22][23] For dioxinopyridine development, this means that potent in vitro activity (e.g., low IC₅₀ in an MTT assay) should be followed by pharmacokinetic studies and then efficacy studies in animal models (e.g., tumor xenografts). [24][25]A compound that is highly active in vitro but has poor bioavailability or rapid metabolism in vivo will not be a viable drug candidate. Therefore, early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is essential for prioritizing lead compounds for further in vivo testing.

Part 5: Structure-Activity Relationship (SAR) and Future Directions

While SAR for the dioxinopyridine core is yet to be established, extensive studies on related 1,4-dihydropyridines (DHPs) provide a predictive framework. [4][26][27][28] Key SAR Insights from Analogues:

  • 4-Position Aryl Group: An aryl group at the 4-position is generally required for optimal activity. The type and position of substituents on this ring dramatically affect potency. [27]2. 3- and 5-Position Esters: Ester groups at the 3- and 5-positions are often most effective for receptor binding, though other electron-withdrawing groups can be tolerated. [27]3. N1-Position: The N1-position of the dihydropyridine ring is a key site for modification to influence pharmacokinetics and overcome multidrug resistance. [29] Future Directions for Dioxinopyridines:

  • Library Synthesis: Generate a focused library of dioxinopyridine derivatives by varying the substituents at the 2- and 3-positions of the dioxane ring and on the pyridine ring itself.

  • Target-Based Screening: Screen this library against specific, rationally chosen targets (e.g., Topoisomerase II, Tubulin, a panel of cancer-relevant kinases) to identify initial hits.

  • Computational Modeling: Use molecular docking and homology modeling to understand the binding modes of active compounds and to guide the rational design of second-generation derivatives with improved potency and selectivity. [30]* ADME Profiling: Conduct early in vitro ADME assays (e.g., metabolic stability in liver microsomes, cell permeability) to ensure that promising compounds have drug-like properties.

Conclusion

The 2,3-dihydrod[1][2]ioxino[2,3-b]pyridine scaffold stands as a promising but significantly underexplored area in medicinal chemistry. Its structural similarity to known bioactive heterocycles, combined with established and versatile synthetic routes, provides a solid foundation for its investigation as a source of novel therapeutic agents. By leveraging the vast knowledge of pyridine and benzodioxin pharmacology, researchers can rationally design and screen dioxinopyridine derivatives for a range of biological activities, particularly in the fields of oncology, infectious disease, and neurodegenerative disorders. This guide has outlined the synthetic foundations, predicted biological potential, and key experimental workflows necessary to begin this exploration. The systematic investigation of this scaffold is a worthwhile endeavor that holds the potential to deliver next-generation therapeutics.

References

  • BenchChem. (2025). The Dioxinopyridine Core: A Technical Guide to its Synthesis and Potential Biological Significance. BenchChem Technical Document.
  • Sławiński, J., Szafrański, K., & Żołnowska, B., et al. (2021). Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1 H)-thiones. International Journal of Molecular Sciences, 22(5), 2462.
  • Ukrainets, I. V., Liu, Y., & Petrushova, L. A., et al. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. Molecules, 24(10), 1899.
  • Ishida, R., Miki, T., & Narita, T., et al. (1991). Inhibition of topoisomerase II by antitumor agents bis(2,6-dioxopiperazine) derivatives. Cancer Research, 51(18), 4909-4916.
  • Onishi, Y., Azuma, Y., & Sato, Y., et al. (1993). bis(2,6-dioxopiperaxine) derivatives, topoisomerase II inhibitors which do not form a DNA cleavable complex, induce thymocyte apoptosis. FEBS Letters, 320(2), 167-170.
  • Head, J. A., Hahn, M. E., & Kennedy, S. W. (2009). Correlation between an in vitro and an in vivo measure of dioxin sensitivity in birds. Ecotoxicology, 18(7), 933-941.
  • Pathak, S., Jain, S., & Pratap, A. (2024). A Review on Synthesis and Biological Potential of Dihydropyridines. Letters in Drug Design & Discovery.
  • Wang, W., Liu, Y., & Li, L., et al. (2020). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Molecules, 25(24), 5946.
  • Christodoulou, E., Kotsampasakou, E., & Tira, E., et al. (2018). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters, 16(5), 6645-6651.
  • Head, J. A., Hahn, M. E., & Kennedy, S. W. (2009). Fig. 2 Relationship between in vitro and in vivo potency of dioxinlike...
  • Pang, H., Wang, Z., & Chen, Y., et al. (2005). Quantitative Structure-Activity Relationship and Quantitative Structure-Pharmacokinetics Relationship of 1,4-dihydropyridines and Pyridines as Multidrug Resistance Modulators. Pharmaceutical Research, 22(11), 1855-1864.
  • Zahra, S. S., & Siddiqui, H. L. (2024). Pyridine derivatives as antimicrobial agents.
  • Kumar, A., & Narasimhan, B. (2018). Substituted Cyanopyridine derivatives as antimicrobial agents.
  • Kütük, Ö., & Kandemirli, F. (2021). Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. Research Square.
  • Head, J. A., Hahn, M. E., & Kennedy, S. W. (2009). Correlation between an in vitro and an in vivo measure of dioxin sensitivity in birds. PubMed.
  • Pathak, S., Jain, S., & Pratap, A. (2024). A Review on Synthesis and Biological Potential of Dihydropyridines.
  • Khan, I., Zaib, S., & Batool, S., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis. Molecules, 27(21), 7578.
  • Wikipedia. (n.d.). Topoisomerase inhibitor.
  • Naito, K., Hirayama, F., & Fujioka, T., et al. (1998). Synthesis and structure--activity analysis of novel dihydropyridine derivatives to overcome multidrug resistance. Journal of Medicinal Chemistry, 41(10), 1745-1754.
  • Kütük, Ö., & Kandemirli, F. (2021). Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. Research Square.
  • Beck, W. T., & Danks, M. K. (1991). Mechanisms of resistance to drugs that inhibit DNA topoisomerases. Seminars in Cancer Biology, 2(4), 235-244.
  • Larsen, A. K., Escargueil, A. E., & Skladanowski, A. (2003). Targeting DNA topoisomerase II in cancer chemotherapy. Expert Opinion on Therapeutic Targets, 7(6), 713-724.
  • Kumar, R., Sharma, A., & Kumar, D., et al. (2022). Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. Pharmaceuticals, 15(11), 1362.
  • El-Damasy, A. K., Lee, J. A., & Lee, S. Y., et al. (2024). Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. Molecular Diversity.
  • Mishra, C. B., Kumari, S., & Tiwari, M. (2023). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules, 28(14), 5484.
  • Naylor, M. A., Chen, Y., & Rockwell, S., et al. (1998). Synthesis and biological evaluation of novel diaziridinylquinone-acridine conjugates. Journal of Medicinal Chemistry, 41(17), 3237-3247.
  • Johnson-Holiday, C., Singh, R., & Johnson, E. L., et al. (2011). In Vitro and In Vivo Immunosuppressive Activity of a Novel Anthracycline, 13-deoxy, 5-iminodoxorubicin. Journal of Pharmacology and Experimental Therapeutics, 338(3), 964-974.
  • Penn Today. (2007). Agent Orange Chemical, Dioxin, Attacks the Mitochondria To Cause Cancer, Says Penn Research Team. University of Pennsylvania.
  • Ishihara, Y., & Saito, K. (1998). Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives.
  • Ghorab, M. M., Ragab, F. A., & Heiba, H. I., et al. (2010). Pyridine Compounds with Antimicrobial and Antiviral Activities. Archiv der Pharmazie, 343(11), 633-639.
  • Lin, M. H., Lin, C. C., & Chen, Y. L., et al. (2019). Dipyridamole induces the phosphorylation of CREB to promote cancer cell proliferation. Oncology Letters, 18(6), 6847-6853.
  • Kasai, A., Hiramatsu, N., & Hayakawa, K., et al. (2006). High levels of dioxin-like potential in cigarette smoke evidenced by in vitro and in vivo biosensing. Cancer Research, 66(14), 7143-7150.
  • El-Kalyoubi, S., Agwa, M., & Youssif, S. (2015). Novel 2-Thioxanthine and Dipyrimidopyridine Derivatives: Synthesis and Antimicrobial Activity. Molecules, 20(10), 19263-19279.
  • Ahmad, W., Khan, I., & Arshad, M. I., et al. (2020). Neuroprotective evaluation of diospyrin against drug-induced Alzheimer's disease. Drug Development and Industrial Pharmacy, 46(12), 2039-2047.
  • Santa Cruz Biotechnology. (n.d.). DDR2 Inhibitors.
  • Qu, Y., Gu, L., & Xu, L., et al. (2019). Neuroprotective Effect of Dioscin on the Aging Brain. Molecules, 24(7), 1247.
  • Salvati, M. E., Balog, A., & Shan, W., et al. (2013). Synthesis and structure-activity relationship studies of novel dihydropyridones as androgen receptor modulators. Bioorganic & Medicinal Chemistry Letters, 23(24), 6852-6857.
  • Wang, Y., Zhang, H., & Li, Y., et al. (2024). Design, Synthesis, and Biological Activity Evaluation of Novel Phenoxypyridine Derivatives Containing Acylthiourea Fragments as Protoporphyrinogen Oxidase Inhibitor Herbicides. Journal of Agricultural and Food Chemistry.
  • Gao, M., Duan, L., & Luo, J. (2015). Small molecule discoidin domain receptor kinase inhibitors and potential medical applications. Journal of Medicinal Chemistry, 58(8), 3291-3306.
  • Zhidkova, E. M., & Adamova, I. Y. (2022). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Cancers, 14(16), 3997.
  • Wiger, G. M., El-Kareh, A. W., & Triggle, D. J. (1998). Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. Journal of Medicinal Chemistry, 41(22), 4274-4281.
  • Qu, Y., Wu, J., & Qiao, Z., et al. (2022). Neuroprotective Effect of Dioscin against Parkinson's Disease via Adjusting Dual-Specificity Phosphatase 6 (DUSP6)-Mediated Oxidative Stress. Oxidative Medicine and Cellular Longevity, 2022, 1852084.
  • MedchemExpress. (n.d.). DYRK Inhibitors.
  • Singh, S., & Singh, J. (2023). An Overview of Synthesis and Biological Activity of Dihydropyrimidine Derivatives.
  • GoodRx. (n.d.).
  • Wang, C. Y., Xu, Y., & Wang, X., et al. (2019). Neuroprotective Effects of dl-3-n-Butylphthalide against Doxorubicin-Induced Neuroinflammation, Oxidative Stress, Endoplasmic Reticulum Stress, and Behavioral Changes. Oxidative Medicine and Cellular Longevity, 2019, 9049132.
  • Valenta, P., & Ha, S. (2021). Inhibitors of Discoidin Domain Receptor (DDR)
  • Carvey, P. M., McGuire, S. O., & Ling, Z. D. (2001). Neuroprotective effects of D3 dopamine receptor agonists. Journal of Neural Transmission. Supplementum, 62, 169-188.
  • Speed Pharmacology. (2020). CANCER DRUGS – CELL CYCLE INHIBITORS (MADE EASY). YouTube.
  • Litvinov, V. P. (2005). Thienopyridines: Synthesis, Properties, and Biological Activity.

Sources

7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol: A Technical Guide to a Novel Heterocycle with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Scaffold of Interest

In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of many therapeutic agents. The fusion of a pyridine ring with a 1,4-dioxane moiety to form the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine scaffold presents a compelling core structure for drug design. The introduction of an iodine atom and a hydroxyl group at the 7 and 8 positions, respectively, yields 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol , a molecule with intriguing, yet largely unexplored, potential. This guide provides a comprehensive overview of this compound, from its fundamental properties to a proposed synthetic pathway and a forward-looking perspective on its potential biological significance, grounded in the context of analogous structures.

While specific literature on 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol is sparse, its structural features—a metal-chelating 8-hydroxy-substituted pyridine ring and a halogenated aromatic system—suggest a rich pharmacological profile worthy of investigation. This document serves as a foundational resource for researchers poised to explore this promising chemical entity.

Physicochemical Properties and Structural Data

The fundamental identity of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol is established through its basic chemical data, primarily available from chemical suppliers. A summary of these properties is presented below.

PropertyValueSource
CAS Number 1246088-40-3[1]
Molecular Formula C₇H₆INO₃[1]
Molecular Weight 279.03 g/mol [1]
Appearance Solid (predicted)[1]
SMILES Oc1c(I)cnc2OCCOc12[1]
InChI Key XDMBVVQYAZAKHH-UHFFFAOYSA-N[1]

Proposed Synthesis: A Rational Approach to a Novel Scaffold

To date, a published synthetic route for 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol has not been reported. However, by leveraging established methodologies for the synthesis of the core dioxinopyridine scaffold and the iodination of related hydroxy-substituted aromatic systems, a plausible and efficient synthetic pathway can be proposed. The proposed synthesis involves two key stages: the construction of the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol intermediate, followed by regioselective iodination.

Part 1: Synthesis of the 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol Intermediate

The formation of the dioxinopyridine ring system can be effectively achieved through a base-catalyzed intramolecular cyclization, a variant of the Smiles rearrangement.[3][4][5] This approach offers a versatile route to the core scaffold.

Experimental Protocol:

  • Starting Material: The synthesis would commence with a commercially available and suitably substituted pyridine, such as 2,3-dichloro-5-nitropyridine.

  • Nucleophilic Substitution: The 2,3-dichloro-5-nitropyridine would be reacted with ethylene glycol in the presence of a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF). The more reactive chlorine at the 2-position would be displaced by one of the hydroxyl groups of ethylene glycol.

  • Intramolecular Cyclization: Upon heating, the alkoxide formed from the remaining hydroxyl group of the ethylene glycol moiety would undergo an intramolecular nucleophilic aromatic substitution (SNAAr) at the 3-position, displacing the second chlorine and forming the 1,4-dioxane ring.

  • Reduction of the Nitro Group: The nitro group would then be reduced to an amino group using a standard reducing agent, such as tin(II) chloride or catalytic hydrogenation.

  • Conversion to Hydroxyl Group: The resulting amino group can be converted to a hydroxyl group via a Sandmeyer-type reaction, involving diazotization with sodium nitrite in an acidic medium, followed by hydrolysis of the diazonium salt. This would yield the key intermediate, 2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol.

Synthesis_Part1 Start 2,3-Dichloro-5-nitropyridine Intermediate1 2-(2-Hydroxyethoxy)-3-chloro-5-nitropyridine Start->Intermediate1 Ethylene glycol, NaH, DMF Intermediate2 8-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine Intermediate1->Intermediate2 Heat (Intramolecular SNAAr) Intermediate3 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-amine Intermediate2->Intermediate3 Reduction (e.g., SnCl2, HCl) Product1 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol Intermediate3->Product1 1. NaNO2, H2SO4 2. H2O, Heat Synthesis_Part2 Start 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol Product 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol Start->Product Iodinating Agent (e.g., ICl or I2/oxidant) MoA Molecule 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol Chelation Metal Ion Chelation (e.g., Fe²⁺, Cu²⁺, Zn²⁺) Molecule->Chelation Disruption Disruption of Metalloenzyme Function Chelation->Disruption Outcome1 Anticancer Activity Disruption->Outcome1 Outcome2 Antimicrobial Activity Disruption->Outcome2 Outcome3 Neuroprotective Effects Disruption->Outcome3

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol

Application Notes and Protocols for the Synthesis of 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol

Abstract

This document provides a comprehensive guide for the synthesis of 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The protocol herein is structured to provide not only a step-by-step synthetic procedure but also the underlying scientific rationale for key experimental choices. This synthesis is presented in two main stages: the formation of the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol core via a strategic cyclization, followed by a regioselective electrophilic iodination. This guide is intended for an audience of researchers, scientists, and drug development professionals with a background in synthetic organic chemistry.

Introduction

The 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine scaffold is a significant heterocyclic system, analogous to the well-known 1,4-benzodioxane derivatives that exhibit a wide range of biological activities. The introduction of an iodine atom and a hydroxyl group at specific positions on this scaffold, as in 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol, can significantly modulate its physicochemical and pharmacological properties. Halogenated organic molecules, particularly iodo-derivatives, are valuable intermediates in organic synthesis, often utilized in cross-coupling reactions to build more complex molecular architectures. The hydroxyl group can serve as a key interaction point with biological targets or as a handle for further functionalization.

This document outlines a robust and logical synthetic pathway to access this target molecule, emphasizing experimental design, reaction mechanisms, and product verification.

Overall Synthetic Strategy

The synthesis of 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol is approached in a two-step sequence. The initial and most critical step is the construction of the tricyclic core, 2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol. Subsequently, this core is subjected to electrophilic iodination to introduce the iodine atom at the 7-position.

Synthetic_SchemeStartStarting MaterialsPrecursor2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-olStart->PrecursorCyclizationFinalProduct7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-olPrecursor->FinalProductIodination

Caption: Overall synthetic workflow.

Part 1: Synthesis of the 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol Core

The formation of the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine ring system is effectively achieved through an intramolecular cyclization. A common and versatile method for this transformation is the Smiles rearrangement, which involves an intramolecular nucleophilic aromatic substitution.[1][2] This protocol will adapt this strategy, starting from a suitably substituted pyridine precursor. A plausible and efficient starting material for the synthesis of the 8-hydroxy derivative is 2,3-dihydroxypyridine.

Protocol 1: Synthesis of 2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol

This protocol is based on the well-established reaction of a catechol-like system with a dihaloethane to form a dioxino ring.

Materials and Reagents:

ReagentFormulaMW ( g/mol )CAS No.Supplier
2,3-DihydroxypyridineC₅H₅NO₂111.1016867-04-2Commercially Available
1,2-DibromoethaneC₂H₄Br₂187.86106-93-4Commercially Available
Sodium Hydride (60% dispersion in oil)NaH24.007646-69-7Commercially Available
N,N-Dimethylformamide (DMF), anhydrousC₃H₇NO73.0968-12-2Commercially Available
Diethyl ether, anhydrous(C₂H₅)₂O74.1260-29-7Commercially Available
Saturated aq. Ammonium Chloride (NH₄Cl)NH₄Cl53.4912125-02-9Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9Commercially Available

Experimental Procedure:

  • Reaction Setup: To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a 60% dispersion of sodium hydride (2.2 eq.) in mineral oil.

  • Solvent Addition: Wash the sodium hydride with anhydrous diethyl ether (3 x 10 mL) to remove the mineral oil, decanting the ether carefully each time under a stream of nitrogen. Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a suspension.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 2,3-dihydroxypyridine (1.0 eq.) in anhydrous DMF to the stirred suspension. Allow the reaction mixture to stir at room temperature for 1 hour. The evolution of hydrogen gas should be observed.

  • Cyclization: Add 1,2-dibromoethane (1.1 eq.) dropwise to the reaction mixture. Heat the mixture to 100-120 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol.

Causality and Experimental Choices:

  • Sodium Hydride: A strong, non-nucleophilic base is required to deprotonate both hydroxyl groups of the 2,3-dihydroxypyridine, forming the more nucleophilic alkoxides.

  • Anhydrous Conditions: Sodium hydride reacts violently with water. The presence of water would also protonate the generated alkoxides, preventing the desired reaction.

  • DMF as Solvent: A polar aprotic solvent like DMF is ideal as it can dissolve the reactants and intermediates and is stable at the required reaction temperature.

  • 1,2-Dibromoethane: This reagent provides the two-carbon linker to form the dioxino ring via a double Williamson ether synthesis.

  • Heating: The intramolecular cyclization step requires elevated temperatures to overcome the activation energy of the nucleophilic aromatic substitution.

Part 2: Regioselective Iodination of the Dioxinopyridine Core

The second stage of the synthesis involves the electrophilic iodination of the electron-rich 2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol. The hydroxyl group and the oxygen atoms of the dioxino ring are electron-donating groups, activating the pyridine ring towards electrophilic substitution. The directing effects of these groups are expected to favor iodination at the C7 position.

Iodination_MechanismPrecursor2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-olIntermediateWheland IntermediatePrecursor->Intermediate+ I+Iodinating_AgentI+ equivalent (from NIS/TFA)Iodinating_Agent->IntermediateProductThis compoundIntermediate->Product- H+

Caption: Simplified electrophilic iodination mechanism.

Protocol 2: Synthesis of 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol

This protocol employs N-iodosuccinimide (NIS) as a mild and effective iodinating agent, with a catalytic amount of trifluoroacetic acid (TFA) to enhance the electrophilicity of the iodine.[3]

Materials and Reagents:

ReagentFormulaMW ( g/mol )CAS No.Supplier
2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-olC₇H₇NO₃153.141246088-43-6Synthesized in Part 1
N-Iodosuccinimide (NIS)C₄H₄INO₂224.98516-12-1Commercially Available
Trifluoroacetic Acid (TFA)C₂HF₃O₂114.0276-05-1Commercially Available
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9375-09-2Commercially Available
Saturated aq. Sodium Thiosulfate (Na₂S₂O₃)Na₂S₂O₃158.117772-98-7Prepared in-house
Saturated aq. Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8Prepared in-house

Experimental Procedure:

  • Reaction Setup: To a round-bottom flask containing a solution of 2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol (1.0 eq.) in anhydrous dichloromethane (DCM), add N-iodosuccinimide (1.1 eq.).

  • Acid Catalyst: Add a catalytic amount of trifluoroacetic acid (TFA, ~0.1 eq.) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature and protect it from light. Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted iodine.

  • Neutralization: Add saturated aqueous sodium bicarbonate solution to neutralize the trifluoroacetic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to yield the final product, 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol.

Causality and Experimental Choices:

  • N-Iodosuccinimide (NIS): A convenient and easy-to-handle source of electrophilic iodine. It is generally less harsh than molecular iodine with an oxidant.

  • Trifluoroacetic Acid (TFA): A strong acid catalyst that protonates NIS, making the iodine atom more electrophilic and accelerating the reaction rate.

  • Dichloromethane (DCM): A common, relatively non-polar solvent that is inert under these reaction conditions.

  • Protection from Light: Iodo-compounds can be light-sensitive, so protecting the reaction from light helps to prevent potential degradation of the product.

  • Sodium Thiosulfate Quench: This step is crucial for removing any residual NIS or iodine, simplifying the purification process.

Characterization and Data

The final product, 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol, should be characterized by standard analytical techniques to confirm its identity and purity.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₇H₆INO₃-
Molecular Weight279.03 g/mol -
CAS Number1246088-40-3-

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic proton, and the two methylene groups of the dioxino ring. The chemical shift of the aromatic proton will be influenced by the presence of the adjacent iodine and hydroxyl groups. The methylene protons will likely appear as two distinct multiplets due to their diastereotopic nature.

  • ¹³C NMR: The carbon NMR spectrum should show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon bearing the iodine atom will exhibit a characteristic upfield shift due to the heavy atom effect.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+ corresponding to the calculated molecular weight of the product. The isotopic pattern for iodine will be observable.

  • Infrared (IR) Spectroscopy: The IR spectrum should display a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Characteristic C-O and C-N stretching vibrations will also be present in the fingerprint region.

Safety Precautions

  • Sodium Hydride: Reacts violently with water and is flammable. Handle under an inert atmosphere and away from sources of ignition.

  • 1,2-Dibromoethane: A toxic and carcinogenic substance. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • N-Iodosuccinimide: A lachrymator and irritant. Avoid inhalation and contact with skin and eyes.

  • Trifluoroacetic Acid: A corrosive acid. Handle with care and wear appropriate PPE.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. Use in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and well-reasoned pathway for the preparation of 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol. By employing a strategic cyclization to form the dioxinopyridine core followed by a regioselective iodination, this valuable compound can be accessed in a controlled manner. The provided explanations for the experimental choices are intended to empower researchers to adapt and optimize these procedures for their specific needs.

References

  • 1][2]dioxino[2,3-b]pyridine Heterocyclic System as a Substructure - ResearchGate

  • 1][2]dioxino[2,3-b]pyridine - Cusabio

Application Notes and Protocols for the Iodination of Dioxino[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Iodinated Dioxino[2,3-b]pyridines

The 2,3-dihydro-1,4-dioxino[2,3-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, analogous to the well-known 1,4-benzodioxane derivatives that exhibit a wide range of biological activities. The introduction of an iodine atom onto this scaffold serves as a crucial synthetic handle for further molecular elaboration. Iodinated intermediates are pivotal in modern organic synthesis, enabling a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, and Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds. This allows for the systematic exploration of the chemical space around the core structure, which is a cornerstone of structure-activity relationship (SAR) studies in drug discovery. Furthermore, the carbon-iodine bond can be readily converted to other functional groups, providing a versatile entry point for the synthesis of diverse compound libraries.[1] This document provides a detailed experimental guide for the synthesis of the parent dioxino[2,3-b]pyridine and a subsequent, robust protocol for its regioselective iodination.

PART I: Synthesis of the Starting Material: 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine

A reliable and versatile method for the synthesis of the 2,3-dihydro-1,4-dioxino[2,3-b]pyridine ring system is through an intramolecular Smiles rearrangement of an alcohol precursor.[2][3][4] This approach is advantageous due to the ready availability of the starting materials and the generally high yields of the cyclization step.

Protocol 1: Synthesis of 1-(2-nitropyridin-3-yloxy)propan-2-ol

This initial step involves the nucleophilic substitution of a suitable hydroxypyridine derivative with an epoxide.

Materials:

  • 2-Nitro-3-hydroxypyridine

  • 2-Methyloxirane (Propylene oxide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-nitro-3-hydroxypyridine (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the resulting mixture at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Add 2-methyloxirane (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired product, 1-(2-nitropyridin-3-yloxy)propan-2-ol.

Protocol 2: Intramolecular Cyclization to form 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine

The synthesized alcohol intermediate undergoes a base-catalyzed intramolecular nucleophilic aromatic substitution (Smiles rearrangement) to form the target tricyclic ring system.

Materials:

  • 1-(2-Nitropyridin-3-yloxy)propan-2-ol

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tert-butanol (t-BuOH)

Procedure:

  • To a solution of 1-(2-nitropyridin-3-yloxy)propan-2-ol (1.0 eq) in anhydrous tert-butanol, add potassium tert-butoxide (1.5 eq) at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and evaporate the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the pure 2,3-dihydro-1,4-dioxino[2,3-b]pyridine.

PART II: Electrophilic Iodination of 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine

The direct C-H iodination of heteroaromatic compounds is a powerful transformation. For pyridine and its derivatives, several methods have been developed, often employing an iodine source and an oxidizing agent or a more reactive iodinating species like N-Iodosuccinimide (NIS).[2][5][6] The electron-rich nature of the pyridine ring in the dioxino[2,3-b]pyridine system, due to the fusion of the dioxino ring, should facilitate electrophilic substitution. The following protocol utilizes N-Iodosuccinimide (NIS) as the iodine source, which is a convenient and effective reagent for the iodination of a wide range of aromatic and heteroaromatic compounds.[3][5]

Causality Behind Experimental Choices:
  • Iodinating Agent: N-Iodosuccinimide (NIS) is chosen for its ease of handling as a solid and its moderate reactivity, which can often be tuned by the addition of an acid catalyst. It is generally less harsh than methods requiring strong oxidants.[5][6]

  • Solvent: Acetonitrile (MeCN) is a common solvent for iodination reactions as it is relatively polar and can dissolve a wide range of organic substrates and reagents. It is also generally inert under these reaction conditions.

  • Catalyst: A catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or a Lewis acid, can activate NIS, making it a more potent electrophile and accelerating the rate of iodination, particularly for less reactive substrates.[5]

  • Temperature: The reaction is initially run at room temperature to control the reaction rate and regioselectivity. Gentle heating may be required to drive the reaction to completion.

Experimental Workflow for Iodination

Iodination_Workflow cluster_start Starting Material Preparation cluster_reaction Iodination Reaction cluster_workup Work-up and Purification cluster_product Final Product Start_Mat 2,3-Dihydro-1,4- dioxino[2,3-b]pyridine Reaction_Vessel Dissolve in Acetonitrile Start_Mat->Reaction_Vessel Step 1 Add_NIS Add N-Iodosuccinimide (NIS) Reaction_Vessel->Add_NIS Step 2 Add_Catalyst Add Catalytic Acid (optional) Add_NIS->Add_Catalyst Step 3 Stir Stir at Room Temperature Add_Catalyst->Stir Step 4 Quench Quench with Na2S2O3 (aq) Stir->Quench Step 5 Extract Extract with Ethyl Acetate Quench->Extract Step 6 Dry Dry and Concentrate Extract->Dry Step 7 Purify Column Chromatography Dry->Purify Step 8 Final_Product Iodinated Dioxino[2,3-b]pyridine Purify->Final_Product Step 9

Sources

Application Notes & Protocols: Strategic Implementation of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, prized for its ability to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1] This guide provides a comprehensive technical overview and detailed experimental protocols for the application of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol (CAS 1246088-40-3[2]) as a key building block in the synthesis of complex biaryl and heteroaryl structures. The pyridodioxane scaffold is of significant interest in medicinal chemistry and materials science, making robust functionalization methods essential for drug discovery and development professionals.[3][4] This document elucidates the mechanistic nuances of coupling this specific substrate, offers validated starting protocols for both thermal and microwave-assisted synthesis, and provides expert insights into reaction optimization and troubleshooting.

Introduction: The Strategic Value of the Substrate

7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol is a unique heterocyclic scaffold. Its utility in Suzuki coupling is dictated by three primary structural features:

  • Aryl Iodide Moiety: The carbon-iodine bond is the most reactive of the common aryl halides in the rate-determining oxidative addition step of the Suzuki reaction (I > OTf > Br >> Cl), allowing for milder reaction conditions and lower catalyst loadings.[1][5]

  • Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity. This necessitates careful selection of ligands that are sufficiently electron-rich and sterically hindering to promote the desired catalytic cycle over catalyst sequestration.[6]

  • Ortho-Hydroxyl Group: The phenolic hydroxyl group ortho to the iodide can influence the electronic nature of the C-I bond and may participate in directing the palladium complex. While it can often be tolerated, its presence is a key consideration when selecting a base, as strong bases can deprotonate the phenol, altering the substrate's reactivity profile.

Understanding these features is paramount to developing a successful and reproducible coupling strategy.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7] The fundamental steps are oxidative addition, transmetalation, and reductive elimination. The role of the base is crucial; it facilitates the formation of a more nucleophilic boronate species, which is essential for the transmetalation step.[8]

Suzuki_Mechanism pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pdi_complex Ar-Pd(II)(I)L₂ (cis-complex) oxidative_addition->pdi_complex isomerization Isomerization pdi_complex->isomerization pdt_complex Ar-Pd(II)(I)L₂ (trans-complex) isomerization->pdt_complex transmetalation Transmetalation pdt_complex->transmetalation [R-B(OR)₃]⁻ (from R-B(OH)₂ + Base) pdr_complex Ar-Pd(II)(R)L₂ transmetalation->pdr_complex reductive_elimination Reductive Elimination pdr_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R (Coupled Product) reductive_elimination->product start start->pd0 Catalyst Precursor Activation mid1 mid2 end

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7]

Recommended Protocols and Methodologies

The following protocols provide robust starting points for the Suzuki coupling of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol. Optimization of catalyst, ligand, base, and solvent may be required for challenging boronic acid coupling partners.

General Experimental Workflow

A standardized workflow ensures reproducibility and simplifies the process from reaction setup to product isolation.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation setup 1. Add Reactants & Base to a dry reaction vessel add_catalyst 2. Add Pd Catalyst & Ligand setup->add_catalyst add_solvent 3. Add Solvent System add_catalyst->add_solvent degas 4. Degas Mixture (N₂ or Ar sparging) add_solvent->degas heat 5. Heat to Target Temp (Conventional or Microwave) degas->heat monitor 6. Monitor Progress (TLC / LC-MS) heat->monitor workup 7. Aqueous Workup (e.g., EtOAc/Water) monitor->workup dry 8. Dry Organic Layer (Na₂SO₄ or MgSO₄) workup->dry purify 9. Purify Crude Product (Column Chromatography) dry->purify

Caption: Standard experimental workflow for Suzuki-Miyaura coupling.

Protocol 1: Standard Thermal Conditions

This method is ideal for scale-up and general-purpose synthesis, utilizing conventional heating.

Materials and Reagents:

  • 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or Pd(dppf)Cl₂

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equivalents)

  • Solvent system: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water (4:1:1)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc), Hexanes

  • Inert gas (Argon or Nitrogen)

Step-by-Step Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol (1.0 mmol, 1.0 eq.), the desired boronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1, 10 mL).

  • Degassing: The causality behind this step is critical; oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, halting the catalytic cycle.[9] Purge the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to 90-100 °C under an inert atmosphere with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting iodide is consumed (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.[10]

Protocol 2: Microwave-Assisted Synthesis

This protocol is optimized for high-throughput experimentation (HTE) and rapid synthesis of compound libraries. Microwave heating can significantly accelerate the reaction rate.[11]

Materials and Reagents:

  • Same as Protocol 1, but with a microwave-safe reaction vial.

  • Cesium Carbonate (Cs₂CO₃) is often a preferred base for its high solubility and reactivity.[12]

Step-by-Step Procedure:

  • Vial Charging: In a microwave vial, combine 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol (0.2 mmol, 1.0 eq.), the boronic acid (0.3 mmol, 1.5 eq.), Cs₂CO₃ (0.4 mmol, 2.0 eq.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.01 mmol, 5 mol%).

  • Solvent Addition: Add 1,4-Dioxane (2.0 mL) and Water (0.5 mL).

  • Vial Sealing: Securely seal the vial with a crimp cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Heat the mixture to 120-140 °C for 15-45 minutes. Note: The reaction time and temperature are starting points and should be optimized.

  • Workup and Purification: After cooling, perform the workup and purification steps as described in Protocol 1 (steps 7-9), scaling the solvent volumes accordingly.[10]

Data Presentation: Representative Reaction Conditions

The following table outlines validated starting points for coupling 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol with various classes of boronic acids. Yields are predictive and based on couplings with structurally similar iodo-heterocycles.[11][13]

EntryBoronic Acid (R-B(OH)₂)Catalyst (mol%)Base (eq.)SolventTemp (°C) / TimeExpected Outcome
1Phenylboronic acidPd(PPh₃)₄ (3%)K₂CO₃ (2.0)Dioxane/H₂O90 °C / 8hHigh conversion, clean product
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3%)K₃PO₄ (2.0)Toluene/EtOH/H₂O95 °C / 6hExcellent yield expected
34-Trifluoromethylphenylboronic acidPd(dppf)Cl₂ (5%)Cs₂CO₃ (2.0)Dioxane/H₂O100 °C / 12hGood to high yield; may require stronger base
4Thiophene-2-boronic acidPd(PPh₃)₄ (5%)K₂CO₃ (2.5)DME/H₂O85 °C / 10hGood yield; monitor for boronic acid decomposition
5Pyridine-3-boronic acidPd₂(dba)₃ (2%) + SPhos (4%)K₃PO₄ (3.0)Dioxane/H₂O110 °C / 16hModerate to good yield; challenging coupling

Safety and Handling

  • Organoiodine Compounds: Handle 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[14][15] Avoid inhalation of dust and skin contact.[16]

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid creating dust.

  • Solvents and Reagents: Ethers like 1,4-dioxane can form explosive peroxides; use freshly opened bottles or test for peroxides. All manipulations should be performed in a fume hood.

  • Waste Disposal: Dispose of all chemical waste, including solvents and residual palladium, according to institutional and local regulations.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently strong base.3. Low reaction temperature.1. Ensure thorough degassing; use fresh catalyst.2. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃).3. Increase temperature; consider switching to microwave heating.
Recovery of Starting Material Reaction has not gone to completion (see above).Increase reaction time or temperature.
Dehalogenation of Starting Material Presence of water/protons leading to protodeiodination.Use rigorously dried solvents and reagents.
Homocoupling of Boronic Acid Reaction conditions are too harsh or boronic acid is unstable.Lower the reaction temperature; use a milder base (e.g., K₂CO₃).
Product Purification Issues Co-elution with triphenylphosphine oxide (from Pd(PPh₃)₄).Use a different catalyst (e.g., Pd(dppf)Cl₂) or perform an acidic wash during workup to remove phosphine byproducts.

References

  • Vertex AI Search. (n.d.). Exploring Catalyst Options: Suzuki Coupling with Palladium.
  • Wikipedia. (2023). Suzuki reaction. Retrieved January 19, 2026, from [Link]

  • Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Synthesis, 2004(15), 2419-2440. Retrieved January 19, 2026, from [Link]

  • Jana, S., & Tunge, J. A. (2009). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 13(5), 472-491. Retrieved January 19, 2026, from [Link]

  • MDPI. (n.d.). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Retrieved January 19, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2021). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. Retrieved January 19, 2026, from [Link]

  • Frontiers. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 19, 2026, from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5558. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved January 19, 2026, from [Link]

  • Taylor & Francis Online. (2019). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved January 19, 2026, from [Link]

  • CLEAPSS. (2022). Student safety sheets 56 Iodine. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol. Retrieved January 19, 2026, from [Link]

  • YouTube. (2021). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved January 19, 2026, from [Link]

  • PubMed. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Retrieved January 19, 2026, from [Link]

  • MDPI. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Retrieved January 19, 2026, from [Link]

Sources

Application Notes for a Versatile Heterocyclic Building Block: 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol

Application Notes for a Versatile Heterocyclic Building Block: 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol

Introduction: Unlocking New Chemical Space

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel, biologically active compounds. Heterocyclic scaffolds, particularly those containing the pyridine nucleus, are foundational motifs in a vast number of FDA-approved drugs, owing to their ability to engage in key biological interactions and their synthetic versatility.[1][2] The compound 7-Iodo-2,3-dihydro-[3][4]dioxino[2,3-b]pyridin-8-ol emerges as a highly valuable, bifunctional building block. Its structure uniquely combines a fused pyridodioxane core with two orthogonal, strategically positioned reactive handles: a C7-iodo group and a C8-hydroxyl group.

This guide provides an in-depth exploration of this building block's properties and outlines detailed protocols for its application, primarily focusing on palladium-catalyzed cross-coupling reactions. The aim is to empower medicinal chemists and drug development professionals to leverage its synthetic potential for constructing complex molecular architectures and accelerating structure-activity relationship (SAR) studies.[5]

Physicochemical Properties and Structural Features

The utility of a building block is defined by its physical characteristics and reactive nature. The key properties of 7-Iodo-2,3-dihydro-[3][4]dioxino[2,3-b]pyridin-8-ol are summarized below.

PropertyValueSource
CAS Number 1246088-40-3[6]
Molecular Formula C₇H₆INO₃[6]
Molecular Weight 279.03 g/mol [6]
Form Solid[6]
InChI Key XDMBVVQYAZAKHH-UHFFFAOYSA-N[6]
SMILES Oc1c(I)cnc2OCCOc12[6]

The molecule's core is a 2,3-dihydro-[3][4]dioxino[2,3-b]pyridine system, which imparts a degree of conformational rigidity and defined spatial orientation to its substituents.[7] The two key reactive sites offer distinct opportunities for molecular elaboration, as illustrated in the diagram below.

GstartStart: Suzuki Coupling Protocolsetup1. Reaction SetupCombine Building Block (1 eq),Arylboronic Acid (1.2-1.5 eq),and Base (e.g., Na₂CO₃, 2-3 eq)in a dry Schlenk flask.start->setupdegas2. Inert AtmosphereEvacuate and backfill the flaskwith Argon or Nitrogen (3x).Add anhydrous, degassed solvent(e.g., Dioxane/H₂O).setup->degascatalyst3. Catalyst AdditionAdd Pd Catalyst(e.g., Pd(PPh₃)₄, 2-5 mol%)under positive inert gas pressure.degas->catalystreaction4. ReactionHeat the mixture (e.g., 80-100 °C)with vigorous stirring.Monitor progress by TLC or LC-MS.catalyst->reactionworkup5. WorkupCool to RT, dilute with EtOAc.Wash with H₂O and brine.Dry organic layer (Na₂SO₄).reaction->workuppurify6. PurificationConcentrate under reduced pressure.Purify by flash column chromatographyon silica gel.workup->purifyendEnd: Purified C7-Aryl Productpurify->end

Figure 2: General experimental workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling: Synthesis of Alkynyl-Aryl Architectures

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the aryl iodide and a terminal alkyne. This reaction is exceptionally valuable for introducing a linear, rigid alkyne linker into a molecule, which can be used to probe binding pockets or serve as a handle for further functionalization (e.g., via click chemistry).

Causality in Protocol Design:

  • Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system: a palladium complex (e.g., PdCl₂(PPh₃)₂) to activate the aryl iodide and a copper(I) salt (e.g., CuI) as a co-catalyst to activate the alkyne.

  • Base: An amine base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA), is used both as the base and often as the solvent. It is crucial for deprotonating the terminal alkyne.

  • Copper-Free Variants: To avoid potential issues with copper, such as the promotion of alkyne homocoupling (Glaser coupling), copper-free Sonogashira protocols have been developed. These often require stronger bases and specific ligand systems.

Detailed Experimental Protocols

Disclaimer: These protocols are general starting points and may require optimization for specific substrates. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Anhydrous solvents and inert atmosphere techniques are critical for success.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials and Reagents:

  • 7-Iodo-2,3-dihydro-d[3][4]ioxino[2,3-b]pyridin-8-ol (1.0 eq)

  • Arylboronic acid or pinacol ester (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%) [3][7]* Sodium Carbonate (Na₂CO₃), anhydrous (2.0 eq)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 7-Iodo-2,3-dihydro-d[3][4]ioxino[2,3-b]pyridin-8-ol, the arylboronic acid, and anhydrous sodium carbonate.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe.

  • Degassing: Purge the resulting suspension with a stream of argon for 15-20 minutes to ensure all dissolved oxygen is removed, which can otherwise deactivate the catalyst. [7]5. Catalyst Addition: Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst to the flask.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours. [7]7. Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 7-aryl-2,3-dihydro-d[3][4]ioxino[2,3-b]pyridin-8-ol.

Protocol 2: General Procedure for Sonogashira Coupling

Materials and Reagents:

  • 7-Iodo-2,3-dihydro-d[3][4]ioxino[2,3-b]pyridin-8-ol (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-3 mol%)

  • Copper(I) Iodide (CuI) (4-5 mol%)

  • Triethylamine (TEA), anhydrous and degassed

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 7-Iodo-2,3-dihydro-d[3][4]ioxino[2,3-b]pyridin-8-ol, PdCl₂(PPh₃)₂, and CuI.

  • Solvent and Reagent Addition: Add anhydrous, degassed triethylamine via syringe, followed by the terminal alkyne.

  • Reaction: Stir the reaction mixture at room temperature. If the reaction is sluggish, gentle heating (e.g., to 50-60 °C) can be applied. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the triethylamine.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine to remove amine salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired 7-alkynyl-2,3-dihydro-d[3][4]ioxino[2,3-b]pyridin-8-ol.

Conclusion and Future Outlook

7-Iodo-2,3-dihydro-d[3][4]ioxino[2,3-b]pyridin-8-ol is a potent and versatile building block for medicinal chemistry. Its bifunctional nature allows for sequential or orthogonal functionalization, providing rapid access to diverse chemical libraries centered on the privileged pyridodioxane scaffold. The protocols outlined herein for Suzuki-Miyaura and Sonogashira couplings provide robust starting points for synthetic campaigns. Future work could explore other cross-coupling reactions such as Buchwald-Hartwig amination or Heck reactions, as well as derivatization of the C8-hydroxyl group, to further expand the accessible chemical space and accelerate the discovery of next-generation therapeutics.

References

  • Benchchem. Application Notes and Protocols for the Suzuki Coupling of 4-Amino-3-iodopyridine.
  • Benchchem. Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole.
  • PubChem. 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine. Available from: [Link]

  • Drug, Design, Development and Therapy. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D | DDDT. Available from: [Link]

  • ResearchGate. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Available from: [Link]

  • MDPI. Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • PubMed. Synthesis of 2-substituted-2,3- dihydro-1,4-dioxino[2,3-b]pyridine derivatives. Available from: [Link]

  • MDPI. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Available from: [Link]

  • ResearchGate. Mastering Palladium Catalyzed Cross-Coupling Reactions: The Critical Role of In Situ Pre-catalyst Reduction Design. Available from: [Link]

  • Drug-Design.org. Structure Activity Relationships. Available from: [Link]

  • PubMed. Synthesis of New Cyanopyridine Scaffolds and their Biological Activities. Available from: [Link]

  • PMC - PubMed Central. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. Available from: [Link]

  • Benchchem. Application Notes and Protocols for the Sonogashira Reaction of 4-iodo-1-methyl-1H-pyrazol-3-amine.
  • ResearchGate. Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. Available from: [Link]

  • ResearchGate. Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. Available from: [Link]

  • ResearchGate. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. Available from: [Link]

  • PubMed. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Available from: [Link]

  • ResearchGate. (PDF) Recent Advances in Sonogashira Reactions. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]

Application Notes: 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol as a Versatile Scaffold for Novel PARP1 Inhibitor Synthesis

Application Notes: 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol as a Versatile Scaffold for Novel PARP1 Inhibitor Synthesis

Introduction: The Evolving Landscape of PARP1 Inhibition

Poly(ADP-ribose) polymerase 1 (PARP1) is a cornerstone enzyme in the cellular DNA damage response (DDR) pathway, primarily involved in the repair of single-strand breaks.[1] The clinical success of PARP1 inhibitors, such as Olaparib, is a landmark achievement in oncology, particularly for cancers harboring defects in homologous recombination repair, like those with BRCA1/2 mutations.[2][3] This therapeutic strategy, known as synthetic lethality, has spurred extensive research into novel chemical scaffolds that can effectively target the PARP1 active site.[3][4]

While established inhibitors often feature a phthalazinone core[5], the exploration of bioisosteric replacements is critical for developing next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles.[6][7] In this context, 7-Iodo-2,3-dihydro-[6][8]dioxino[2,3-b]pyridin-8-ol (herein referred to as IDP ) emerges as a highly valuable and strategic starting material.[9] Its rigid, heterocyclic core can mimic the key interactions of existing pharmacophores, while its strategically placed iodo and hydroxyl functional groups serve as versatile handles for introducing molecular diversity through well-established synthetic transformations.

This guide provides an in-depth exploration of the application of IDP in the synthesis of novel PARP1 inhibitors, focusing on the causality behind protocol design and providing detailed, field-proven methodologies for its derivatization.

Strategic Utility of the IDP Scaffold

The power of the IDP scaffold lies in its dual-functional nature, enabling sequential or orthogonal chemical modifications. Understanding the role of each component is key to its strategic deployment in a synthesis campaign.

  • The Dioxino[2,3-b]pyridin-8-ol Core: This fused heterocyclic system provides a rigid, planar structure. In the context of PARP1 inhibition, such planarity is crucial for engaging in π-π stacking interactions with key aromatic residues in the enzyme's active site, such as Tyr907 and Tyr896, which are critical for inhibitor binding.[6] The embedded oxygen and nitrogen atoms also offer potential hydrogen bonding sites.

  • The C7-Iodo Group: The iodine atom at the 7-position is the primary handle for diversification. Aryl iodides are excellent substrates for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Stille couplings.[10] This allows for the direct and efficient installation of various aryl, heteroaryl, or alkynyl moieties, which are common features in the "linker" or "capping" regions of known PARP1 inhibitors.

  • The C8-Hydroxyl Group: The phenolic hydroxyl group provides a secondary site for modification. It can be alkylated to introduce ether linkages, which can be used to connect to solubilizing groups or other pharmacophoric elements. Its presence also influences the electronic properties of the aromatic ring, impacting the reactivity of the C7-iodo group.

The overall synthetic strategy using IDP is therefore a convergent approach, where the core scaffold is elaborated through robust C-C bond-forming reactions.

Gcluster_0Core Scaffoldcluster_1Key Transformationscluster_2Final InhibitorIDP7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol (IDP)CouplingPd-CatalyzedCross-Coupling(e.g., Sonogashira, Suzuki)IDP->CouplingReaction at C7-Iodo positionInhibitorNovel PARP1 InhibitorScaffoldCoupling->InhibitorIntroduction ofdiversity elements (R-group)GPd0Pd(0)L₂(Active Catalyst)OxAddOxidative AdditionIntermediate(Ar-Pd(II)L₂-I)Pd0->OxAdd Oxidative AdditionTransmetalTransmetalationIntermediate(Ar-Pd(II)L₂-C≡CR)OxAdd->Transmetal TransmetalationTransmetal->Pd0 Reductive EliminationProductCoupled ProductAr-C≡CRTransmetal->ProductArIIDP Scaffold(Ar-I)ArI->OxAddAlkyneDeprotonated Alkyne(⁻C≡CR)Alkyne->Transmetal

Structural Elucidation of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol using High-Resolution Mass Spectrometry and Advanced NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

The unambiguous structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. Dioxino-pyridine scaffolds are of growing interest due to their versatile biological activities. This application note presents a comprehensive and robust analytical workflow for the definitive structural elucidation of a representative of this class, 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol (Molecular Formula: C₇H₆INO₃, Molecular Weight: 279.03 g/mol ).[3] We provide detailed, field-proven protocols for sample preparation and data acquisition using advanced Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS). The causality behind key experimental choices is explained, ensuring that the described methodologies are not merely procedural but also educational for scientists aiming to apply these techniques to similar heterocyclic systems.

Introduction: The Imperative for Rigorous Characterization

In the pipeline of pharmaceutical development, the absolute confirmation of a molecule's structure is a non-negotiable prerequisite. It ensures reproducibility, informs structure-activity relationship (SAR) studies, and is a critical component of regulatory submissions. Heterocyclic compounds, particularly those containing multiple functional groups and heteroatoms like 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol, often present complex analytical challenges.

This guide leverages the synergistic power of two orthogonal analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for determining the precise bonding framework and stereochemistry of a molecule in solution. It provides a detailed map of the carbon-hydrogen framework.[1][4]

  • High-Resolution Mass Spectrometry (HRMS): This technique provides an exquisitely accurate measurement of a molecule's mass, enabling the confirmation of its elemental composition with high confidence.[5][6] Its fragmentation data (MS/MS) offers complementary evidence of the molecule's substructures.

By integrating these two powerful methods, we can achieve an unambiguous and self-validating structural assignment of the target compound.

Part I: Nuclear Magnetic Resonance (NMR) Analysis

Principle of NMR for Structural Elucidation

NMR spectroscopy probes the magnetic properties of atomic nuclei, such as ¹H and ¹³C. The chemical environment of each nucleus dictates its resonance frequency, which is recorded as a "chemical shift" (δ) in parts per million (ppm). For a molecule as complex as our target, one-dimensional (1D) spectra (¹H and ¹³C) provide the initial overview of the types and numbers of protons and carbons. However, to definitively assign each signal, two-dimensional (2D) correlation experiments are essential.

  • COSY (Correlation Spectroscopy): Maps ¹H-¹H spin-spin couplings, revealing which protons are neighbors within the molecular structure.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H-¹³C pairs.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is critical for piecing together the molecular puzzle.

Experimental Protocol: NMR Sample Preparation

The quality of an NMR spectrum is profoundly dependent on the quality of the sample. The following protocol is designed to minimize artifacts and maximize spectral resolution.

Rationale: This protocol emphasizes purity and optimal concentration. Suspended solids are removed because they severely degrade magnetic field homogeneity, leading to broad, uninterpretable peaks.[7][8] Dimethyl sulfoxide-d₆ (DMSO-d₆) is chosen for its excellent ability to dissolve polar compounds containing hydroxyl groups and its wide, non-interfering spectral window.[8]

Step-by-Step Methodology:

  • Massing: Accurately weigh 10-15 mg of high-purity (>95%) 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol for ¹H and 2D NMR. For a dedicated ¹³C NMR experiment, a higher concentration of 20-30 mg is recommended to improve the signal-to-noise ratio in a shorter time.[8][9]

  • Dissolution: Place the weighed sample into a clean, dry vial. Add approximately 0.6 mL of DMSO-d₆.

  • Solubilization: Gently vortex or sonicate the vial until the sample is completely dissolved. A clear, homogeneous solution is required.[8]

  • Filtration (Critical Step): Prepare a Pasteur pipette by tightly packing a small plug of glass wool into the neck. Do not use cotton wool, as solvents can leach impurities from it.

  • Transfer: Filter the solution directly from the vial through the glass wool plug into a high-quality 5 mm NMR tube (e.g., Norell® 507-HP or equivalent). The final sample height should be between 4-5 cm (0.6-0.7 mL).[8][10]

  • Capping & Labeling: Cap the NMR tube securely and label it clearly with a unique identifier.[10]

Experimental Protocol: NMR Data Acquisition

The following parameters are provided as a validated starting point for a 500 MHz spectrometer.

Experiment Pulse Program Number of Scans (NS) Relaxation Delay (D1) Key Purpose
¹H NMR zg30162.0 sTo observe all proton signals and their multiplicities.
¹³C{¹H} NMR zgpg3010242.0 sTo observe all unique carbon signals (proton-decoupled).
gCOSY cosygpmfph81.5 sTo identify proton-proton (H-H) coupling networks.
gHSQC hsqcedetgpsisp2.241.5 sTo correlate protons with their directly attached carbons (¹JCH).
gHMBC hmbcgpndqf81.5 sTo identify long-range (2-3 bond) H-C correlations.
Data Analysis and Predicted Spectral Features

The structure of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol suggests a distinct set of NMR signals. The following tables summarize the expected chemical shifts and correlations, which serve as a hypothesis for experimental verification.

Table 1: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

Position Atom Predicted ¹H Shift (δ, ppm) Multiplicity Predicted ¹³C Shift (δ, ppm) Rationale / Expected Correlations
2, 3 -CH₂- ~4.3 - 4.5 m ~65-70 Dioxino ring protons. May appear as a complex multiplet or two distinct signals. HSQC to C2/C3. HMBC to C4a/C8a.
5 -CH= ~7.8 - 8.0 s ~140-145 Aromatic proton on the pyridine ring. HMBC to C4, C7, C8a.
7 -C-I - - ~85-95 Carbon bearing iodine; significantly shielded by the heavy atom effect.[11]
8 -C-OH - - ~155-160 Carbon attached to the hydroxyl group.
8-OH -OH >10.0 br s - Phenolic proton, chemical shift is concentration/water dependent. Signal may exchange with D₂O.

| 4a, 8a | -C- | - | - | ~140, ~145 | Quaternary carbons at the ring junction. |

Workflow for NMR Structural Elucidation

Caption: Workflow for NMR data acquisition and structural assignment.

Part II: High-Resolution Mass Spectrometry (HRMS) Analysis

Principle of HRMS for Formula Confirmation

While NMR defines the molecular skeleton, HRMS confirms the elemental composition. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, HRMS can distinguish between molecules with the same nominal mass but different atomic compositions.[5][12] For this analysis, Electrospray Ionization (ESI) is the method of choice as it is a "soft" ionization technique well-suited for polar, functionalized molecules, minimizing premature fragmentation and ensuring a strong signal for the molecular ion.

Experimental Protocol: HRMS Sample Preparation

Rationale: The goal is to create a dilute, particle-free solution in a solvent system compatible with ESI-MS. Formic acid is added to acidify the mobile phase, which promotes protonation of the analyte in positive ion mode ([M+H]⁺), enhancing the signal intensity.

Step-by-Step Methodology:

  • Stock Solution: Weigh ~1 mg of the compound and dissolve it in 1 mL of HPLC-grade acetonitrile or methanol to create a ~1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution 100-fold. For example, take 10 µL of the stock solution and add it to 990 µL of a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid.

  • Filtration/Centrifugation: If any particulates are visible, centrifuge the working solution at high speed (~13,000 rpm) for 5 minutes and use the supernatant for analysis.[13] Alternatively, filter through a 0.22 µm syringe filter.

  • Analysis: The prepared sample can be introduced into the mass spectrometer via direct infusion or through an LC system.

Experimental Protocol: HRMS Data Acquisition

The following parameters are a guide for an ESI-Q-TOF or Orbitrap instrument.

Parameter Setting Rationale
Ionization Mode ESI PositiveThe pyridine nitrogen is basic and readily protonated.
Scan Range (m/z) 50 - 500To cover the expected molecular ion and its fragments.
Capillary Voltage 3.5 - 4.5 kVTo generate a stable electrospray.
Source Temperature 100 - 120 °CTo aid desolvation without causing thermal degradation.
Acquisition Mode Full Scan & MS/MSFull scan to determine the accurate mass of [M+H]⁺; MS/MS (or ddMS²) to induce and analyze fragmentation.
Data Analysis and Predicted Fragmentation

The primary goal is to match the experimentally observed accurate mass with the theoretical mass.

Table 2: Theoretical Accurate Mass

Ion Formula Theoretical m/z

| [M+H]⁺ | C₇H₇INO₃⁺ | 279.9465 |

Fragmentation Analysis (MS/MS): The fragmentation pattern provides a "fingerprint" that confirms the proposed structure. In an MS/MS experiment, the [M+H]⁺ ion (m/z 279.95) is isolated and fragmented. Key predicted fragmentation pathways include:

  • Loss of Iodine: A facile loss of an iodine radical followed by hydrogen abstraction could lead to a fragment near m/z 152.

  • Dioxino Ring Cleavage: Loss of ethylene oxide (C₂H₄O, 44.03 Da) or other neutral losses associated with the breakdown of the 1,4-dioxino ring are highly probable.

  • Pyridine Ring Fission: As with many substituted pyridines, the heterocyclic ring itself can cleave, although this often requires higher collision energy.[14][15]

Workflow for HRMS Structural Confirmation

Caption: Workflow for HRMS data acquisition and formula confirmation.

Conclusion

The structural elucidation of a novel molecular entity like 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol requires a multi-faceted, evidence-based approach. The protocols detailed in this application note provide a validated workflow that combines the skeletal mapping power of advanced, multi-dimensional NMR with the definitive formula-confirming capability of HRMS. By following these steps and understanding the rationale behind them, researchers, scientists, and drug development professionals can confidently and accurately characterize their compounds of interest, ensuring data integrity and accelerating the research and development lifecycle.

References

  • Silva, A. M. S., Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Reiner, E. J., et al. (n.d.). The Analysis of Halogenated Flame Retardants by GC–HRMS in Environmental Samples. Available at: [Link]

  • Majidzade, V. A., et al. (2019). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. ResearchGate. Available at: [Link]

  • (No Author). (n.d.). Supplementary Information. Available at: [Link]

  • Bottino, F. A., et al. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry, 59(8), 1205-1207. Available at: [Link]

  • (No Author). (n.d.). Unknown halogenated compounds with HRMS data. ResearchGate. Available at: [Link]

  • (No Author). (2025). Using gas chromatography-high resolution double-focusing magnetic mass spectrometry to measure halogenated flame retardants in human serum. ACS Fall 2025. Available at: [Link]

  • Bhacca, N. S., & Williams, D. H. (1964). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. The Journal of Organic Chemistry, 29(5), 1303-1305. Available at: [Link]

  • University of Missouri. (n.d.). NMR Sample Preparation. Available at: [Link]

  • Babashkina, M. G., et al. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. International Journal of Molecular Sciences, 24(23), 16679. Available at: [Link]

  • Bingol, K., & Brüschweiler, R. (2015). Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. Analytical Chemistry, 87(15), 7891–7897. Available at: [Link]

  • (No Author). (n.d.). 1H and (b) 13C NMR spectra recorded for the mono-iodo derivative of II. ResearchGate. Available at: [Link]

  • University of Alberta. (n.d.). NMR Sample Preparation. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Chemistry For Everyone. (2025). What Is High-Resolution Mass Spectrometry (HRMS) In LC-MS?. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

  • Liu, P., et al. (2022). Quaterization Derivatization with Bis(Pyridine) Iodine Tetrafluoroboride: High-Sensitivity Mass Spectrometric Analysis of Unsaturated Fatty Acids in Human Thyroid Tissues. Analytical Chemistry, 94(32), 11185–11191. Available at: [Link]

  • NIST. (n.d.). 3-Pyridinol, TMS derivative. NIST WebBook. Available at: [Link]

  • HSC Chemistry. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns. YouTube. Available at: [Link]

  • (No Author). (n.d.). Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. ResearchGate. Available at: [Link]

  • (No Author). (n.d.). Fragmentation Pattern in Mass Spectra. Slideshare. Available at: [Link]

  • Cerda-García-Rojas, C. M., et al. (2000). 1H and 13C NMR study of copteroside E derivatives. Magnetic Resonance in Chemistry, 38(6), 494-499. Available at: [Link]

  • Sa'id, M., et al. (2018). Determination of Infrared, Raman, (1H and13C)-NMR Spectra andDensity of State of Nateglinide Oral Antidiabetic Drug. Semantic Scholar. Available at: [Link]

  • Sharley, J. S., et al. (2022). Spectroscopic dataset of Hedione's derivatives gathered during process development. Data in Brief, 40, 107753. Available at: [Link]

  • (No Author). (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Semantic Scholar. Available at: [Link]

  • Gany, A. A., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. Available at: [Link]

Sources

Application Notes & Protocols: Profiling Derivatives of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Dioxino[2,3-b]pyridine Scaffold

The dioxino[2,3-b]pyridine core represents a "privileged" heterocyclic scaffold in medicinal chemistry.[1] Such nitrogen-containing heterocyclic structures are foundational to numerous biologically active compounds and approved drugs, demonstrating a wide range of activities including anti-inflammatory, antimicrobial, and anticancer effects.[2][3] Derivatives of the parent compound, 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol, are of particular interest due to their structural similarities to known inhibitors of critical cellular signaling pathways.

Many compounds with related pyridopyrimidine cores function as kinase inhibitors by competing for the ATP-binding site of the enzyme.[4][5] Kinases are fundamental regulators of cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. Furthermore, compounds that modulate these pathways often impact downstream cellular processes, including the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade, a master regulator of inflammation, and the intrinsic or extrinsic apoptosis pathways.[6][7]

This guide provides a framework and detailed protocols for characterizing the biological activity of novel derivatives of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol (herein referred to as "DDP derivatives" or "DDPx"). The assays described are designed to provide a robust, multi-faceted profile of a compound's potency and mechanism of action in a cellular context. We will focus on three key areas:

  • Cellular Kinase Inhibition: Assessing the ability of DDPx to inhibit a target kinase within intact cells.

  • Induction of Apoptosis: Quantifying the activation of executioner caspases 3 and 7, key markers of programmed cell death.

  • Modulation of the NF-κB Pathway: Measuring the inhibition of TNF-α-stimulated NF-κB transcriptional activity.

Foundational Concepts & Assay Design

A successful cell-based assay strategy moves beyond simple biochemical screens to provide physiologically relevant data.[5] The transition from a biochemical hit to a viable cellular candidate is a critical hurdle, as factors like cell permeability, off-target effects, and metabolic stability come into play.[5] Therefore, these protocols are designed with self-validating systems, including essential controls to ensure data integrity.

Scientist's Note (Expertise): The choice of cell line is paramount and must be guided by the scientific question.[8] The cell line must express the target of interest (e.g., a specific kinase) and possess a functional signaling pathway (e.g., NF-κB). For initial profiling, common and well-characterized cell lines like HEK293 (human embryonic kidney), HeLa (human cervical cancer), or specific cancer lines relevant to the kinase target (e.g., A549 lung carcinoma) are recommended. Always ensure cell lines are obtained from a reputable source like ATCC and routinely authenticated.[9]

Protocol 1: Cellular Kinase Target Engagement & Inhibition Assay

This protocol describes a method to determine if a DDPx derivative can engage and inhibit a specific kinase inside a living cell, using a luminescent reporter assay that measures the phosphorylation of a target substrate.

Principle: The assay utilizes a cell line engineered to express the kinase of interest and a specific substrate. Inhibition of the kinase by a test compound leads to a decrease in substrate phosphorylation, which is quantified using a sensitive detection reagent.[5]

Experimental Workflow Diagram

Kinase_Assay_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment & Lysis cluster_read Day 2: Data Acquisition seed Seed cells in 96-well plates incubate1 Incubate 18-24h (37°C, 5% CO2) seed->incubate1 treat Treat cells with DDPx derivatives & controls incubate1->treat incubate2 Incubate for determined time (e.g., 2h) treat->incubate2 lyse Add Lysis & Detection Reagent incubate2->lyse incubate3 Incubate at RT (e.g., 60 min) lyse->incubate3 read Read luminescence on plate reader incubate3->read

Caption: Workflow for the cellular kinase inhibition assay.

Materials
  • Cells: Appropriate cell line expressing the target kinase (e.g., HeLa, A549).

  • Media: Recommended culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin.

  • Plates: White, opaque 96-well cell culture plates.

  • DDPx Compounds: 10 mM stock solutions in DMSO.

  • Controls: Known inhibitor for the target kinase (Positive Control), DMSO (Vehicle Control).

  • Reagent: Cellular kinase assay kit (e.g., specific Promega Kinase-Glo® or equivalent).

Step-by-Step Protocol
  • Cell Seeding (Day 1):

    • Trypsinize and count healthy, log-phase cells.[10]

    • Dilute cells to a pre-optimized density (e.g., 1 x 10⁵ cells/mL).

    • Seed 100 µL of cell suspension into each well of a 96-well white, opaque plate (10,000 cells/well).

    • Rationale: An optimized seeding density ensures cells form a healthy monolayer and provides a sufficient signal window.[10]

    • Incubate for 18-24 hours at 37°C, 5% CO₂.

  • Compound Preparation (Day 2):

    • Prepare a serial dilution series of DDPx compounds in culture medium. A common starting range is 100 µM to 1 nM.

    • Prepare solutions for controls: medium with a known inhibitor at its IC₉₀ (positive control) and medium with the highest concentration of DMSO used for test compounds (vehicle control, typically ≤0.5%).

    • Rationale: A wide concentration range is necessary to determine the dose-response curve and calculate the IC₅₀ value.

  • Cell Treatment (Day 2):

    • Carefully remove the seeding medium from the cells.

    • Add 100 µL of the prepared compound dilutions and controls to the respective wells.

    • Incubate for a pre-determined time (e.g., 1-2 hours) at 37°C, 5% CO₂.

  • Lysis and Signal Generation (Day 2):

    • Remove plates from the incubator and allow them to equilibrate to room temperature for 15 minutes.[11]

    • Prepare the kinase detection reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Mix on a plate shaker for 2 minutes at 500 rpm to induce lysis and initiate the enzymatic reaction.

    • Incubate at room temperature for 60 minutes.

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer.

Data Analysis and Interpretation
  • Calculate the percentage of inhibition for each concentration relative to controls: % Inhibition = 100 * (1 - (RLU_sample - RLU_pos_ctrl) / (RLU_veh_ctrl - RLU_pos_ctrl)) (RLU = Relative Light Units)

  • Plot the % Inhibition against the log of the compound concentration.

  • Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC₅₀ value.

CompoundTarget KinaseCell LineIC₅₀ (nM)
DDP-1Kinase AA54975.2
DDP-2Kinase AA549150.8
DDP-3Kinase AA549>10,000
Ref. InhibitorKinase AA54912.5

Protocol 2: Apoptosis Induction via Caspase-3/7 Activation

This protocol measures the induction of apoptosis by quantifying the activity of caspase-3 and caspase-7, which are key executioner caspases in the apoptotic pathway.

Principle: The assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for cleavage by activated caspase-3 and -7.[12] Cleavage of the substrate releases a substrate for luciferase, generating a "glow-type" luminescent signal that is directly proportional to caspase activity.[13]

Signaling Pathway Diagram

Apoptosis_Pathway DDPx DDPx Derivative Stress Cellular Stress (e.g., Kinase Inhibition) DDPx->Stress Mito Mitochondria Stress->Mito Casp9 Caspase-9 (Initiator) Mito->Casp9 Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis Substrate DEVD-Luciferin Substrate Casp37->Substrate Cleavage Light Luminescent Signal Substrate->Light Luciferase

Caption: Intrinsic apoptosis pathway leading to caspase-3/7 activation.

Materials
  • Cells: Relevant cancer cell line (e.g., HeLa, Jurkat).

  • Media: Standard culture medium.

  • Plates: White, opaque 96-well cell culture plates.

  • DDPx Compounds: 10 mM stock solutions in DMSO.

  • Controls: Staurosporine or a known apoptosis inducer (Positive Control), DMSO (Vehicle Control).

  • Reagent: Caspase-Glo® 3/7 Assay System (Promega, G8090 or similar).[14]

Step-by-Step Protocol
  • Cell Seeding (Day 1):

    • Seed 100 µL of cells (e.g., 10,000 cells/well) into a white, opaque 96-well plate and incubate for 18-24 hours.

  • Compound Treatment (Day 2):

    • Prepare serial dilutions of DDPx compounds and controls in culture medium.

    • Add 100 µL of compound dilutions to the cells.

    • Incubate for a period determined by time-course experiments (e.g., 6, 12, or 24 hours) to capture the peak caspase activity.[8]

  • Assay Procedure (Day 2 or 3):

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[15]

    • Prepare the reagent by mixing the buffer and lyophilized substrate as per the manufacturer's guide.[12]

    • Add 100 µL of the prepared reagent directly to each well.

    • Mix on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1-3 hours, protected from light.[12]

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer.

Data Analysis and Interpretation
  • Calculate the fold induction of caspase activity compared to the vehicle control. Fold Induction = RLU_sample / RLU_veh_ctrl

  • Plot the fold induction against the log of the compound concentration.

  • Determine the EC₅₀ (the concentration that elicits a half-maximal response).

CompoundTreatment TimeCell LineMax Fold InductionEC₅₀ (µM)
DDP-124hHeLa8.21.5
DDP-224hHeLa4.15.8
DDP-324hHeLa1.1>50
Staurosporine6hHeLa12.50.5

Protocol 3: Inhibition of the NF-κB Signaling Pathway

This protocol uses a reporter gene assay to measure the ability of DDPx compounds to inhibit the transcriptional activity of NF-κB following stimulation.

Principle: The assay employs a cell line (e.g., HEK293) stably transfected with a reporter construct containing the firefly luciferase gene under the control of NF-κB response elements.[16] When the pathway is activated (e.g., by TNF-α), NF-κB translocates to the nucleus and drives luciferase expression.[6] An inhibitor will prevent this, leading to a reduction in the luminescent signal.[17]

Materials
  • Cells: NF-κB reporter cell line (e.g., HEK293-NF-κB-luc).

  • Media: Standard culture medium.

  • Plates: Standard clear-bottom, white-walled 96-well plates.

  • DDPx Compounds: 10 mM stock solutions in DMSO.

  • Stimulant: TNF-α (Tumor Necrosis Factor-alpha).

  • Controls: Known NF-κB inhibitor (e.g., BAY 11-7082) (Positive Control), DMSO (Vehicle Control).

  • Reagent: Luciferase assay system (e.g., Bright-Glo™ or ONE-Glo™).

Step-by-Step Protocol
  • Cell Seeding (Day 1):

    • Seed 100 µL of NF-κB reporter cells (e.g., 20,000 cells/well) into a 96-well plate and incubate overnight.

  • Compound Pre-treatment (Day 2):

    • Prepare serial dilutions of DDPx compounds and controls.

    • Add 50 µL of the compound dilutions to the cells.

    • Incubate for 1-2 hours at 37°C, 5% CO₂. This allows the compound to enter the cells before stimulation.

    • Rationale: Pre-incubation is crucial to distinguish between compounds that inhibit signaling versus those that might non-specifically inhibit the reporter enzyme itself.

  • Stimulation (Day 2):

    • Prepare a TNF-α solution in culture medium at a concentration that elicits a sub-maximal (EC₈₀) response (e.g., 1-10 ng/mL, to be optimized).

    • Add 50 µL of the TNF-α solution to all wells except the unstimulated controls.

    • Incubate for 6-8 hours at 37°C, 5% CO₂.

  • Assay Procedure (Day 2):

    • Equilibrate the plate and luciferase assay reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix on a plate shaker for 2 minutes to ensure complete lysis.

    • Incubate for 10 minutes at room temperature.

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer.

Data Analysis and Interpretation
  • Calculate the percentage of inhibition of the TNF-α-stimulated signal. % Inhibition = 100 * (1 - (RLU_sample - RLU_unstim) / (RLU_stim_veh - RLU_unstim)) (unstim = unstimulated; stim_veh = stimulated vehicle control)

  • Plot % Inhibition vs. log concentration and fit the curve to determine the IC₅₀.

CompoundCell LineIC₅₀ (µM)
DDP-1HEK293-NF-κB-luc0.8
DDP-2HEK293-NF-κB-luc2.4
DDP-3HEK293-NF-κB-luc>50
BAY 11-7082HEK293-NF-κB-luc0.25

Trustworthiness & Validation: Essential Controls

To ensure the reliability of your results, the following controls must be included in every assay plate:

  • Vehicle Control: Cells treated with the highest concentration of the compound solvent (e.g., 0.5% DMSO). This defines the 0% inhibition or baseline activity level.

  • Positive Control: Cells treated with a known activator (for reporter assays) or inhibitor (for inhibition assays). This confirms that the assay system is responsive.

  • Unstimulated/No-Enzyme Control: Cells that are not treated with the stimulus or compound. This defines the background signal.

  • Cell Viability Control: In parallel, run a simple cell viability assay (e.g., CellTiter-Glo®) with the same compound concentrations. This is critical to ensure that the observed inhibition is not merely a result of cytotoxicity. A compound that kills the cells will appear as an inhibitor in any assay.

Conclusion

The protocols outlined in this guide provide a robust starting point for the cellular characterization of novel 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol derivatives. By systematically evaluating their effects on kinase activity, apoptosis, and inflammatory signaling, researchers can build a comprehensive pharmacological profile, enabling informed decisions for lead optimization and further development in the drug discovery pipeline.

References

  • Synthesis of 2-substituted-2,3- dihydro-1,4-dioxino[2,3-b]pyridine derivatives. (2000). Organic Letters, 2(11), 1557-1560. [Link]

  • The Complete Guide to Cell-Based Assays. (n.d.). SPT Labtech. [Link]

  • Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. (2020). Cancer Research, 80(16_Supplement), 4040. [Link]

  • Jubete, G., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4161. [Link]

  • Human NF-κB Reporter Assay System. (n.d.). Indigo Biosciences. [Link]

  • Perkins, N. D. (2007). Integrating cell-signalling pathways with NF-kappaB and IKK function. Nature Reviews Molecular Cell Biology, 8(1), 49-62. [Link]

  • Novel Cell-Based Assay for Identification of LRRK2 Inhibitors Using Its Aberrant Regulation of a Pluripotency Gene. (2020). SLAS Discovery, 25(1), 104-112. [Link]

  • Assay Guidance Manual: In Vitro Cell Based Assays. (2004-). Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • A New Benzo[6][12]oxepino[3,2-b] Pyridine Derivative Induces Apoptosis in Canine Mammary Cancer Cell Lines. (2023). International Journal of Molecular Sciences, 24(13), 10834. [Link]

  • Synthesis and Biological Activity of Peptide Derivatives of Iodoquinazolinones/Nitroimidazoles. (2008). Molecules, 13(4), 961-978. [Link]

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. (2023). RSC Medicinal Chemistry, 14(7), 1313-1323. [Link]

  • Optimizing Your Cell Based Assay Performance Key Strategies. (n.d.). Marin Biologic Laboratories. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]

  • Synthesis and Biological Activity of Peptide Derivatives of Iodoquinazolinones/Nitroimidazoles. (2008). Molecules, 13(4), 961-978. [Link]

  • Caspase 3/7 Activity. (2025). protocols.io. [Link]

  • NF-κB Reporter Kit (NF-κB Signaling Pathway). (n.d.). BPS Bioscience. [Link]

  • A cell-based screening assay to identify novel kinase inhibitors. (2020). ResearchGate. [Link]

  • Considerations for Successful Cell-Based Assays I: Choosing Your Cells. (2011). Promega Connections. [Link]

  • Antimicrobial Activity of Pyrazoles and Pyridazines. (2025). ResearchGate. [Link]

  • A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. (2021). Molecules, 26(11), 3326. [Link]

  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (2021). The Journal of Organic Chemistry, 86(7), 5174-5187. [Link]

  • Ten Tips for Optimizing Cell-Based Assays. (2018). Biocompare. [Link]

  • Caspase 3/7 Activity. (2025). protocols.io. [Link]

  • NF-κB/293/GFP-Luc™ Transcriptional Reporter Cell Line. (n.d.). System Biosciences. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2022). International Journal of Molecular Sciences, 23(15), 8193. [Link]

  • Caspase-Glo 3/7 Assay G8090 from Promega. (n.d.). Biocompare. [Link]

Sources

Application Notes & Protocols for the In Vitro Evaluation of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Rationale for Investigating Dioxinopyridin-8-ol Scaffolds

The heterocyclic dioxinopyridine core represents a privileged scaffold in medicinal chemistry. The incorporation of a pyridine ring, a common feature in numerous FDA-approved drugs, provides key hydrogen bonding capabilities and metabolic stability. Analogs of the 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol series are of particular interest due to the strategic placement of an iodine atom, which can serve as a versatile synthetic handle for further diversification or as a key interaction moiety within a protein binding pocket. Furthermore, substituted pyridin-8-ol derivatives have been explored for a range of biological activities, including anticancer and enzyme inhibitory functions.[1][2]

This guide provides a comprehensive, multi-tiered framework for the systematic in vitro evaluation of novel analogs in this series. The protocols are designed to first establish broad cytotoxic activity, followed by a logical progression to elucidate the specific mechanism of action (MoA) and confirm target engagement within a cellular context. This structured approach ensures that resources are directed toward the most promising candidates and builds a robust data package for lead optimization.[3]

A Tiered Strategy for In Vitro Evaluation

A successful preclinical screening campaign does not rely on a single assay but rather on a cascade of interconnected experiments that build upon one another. This strategy, outlined below, is designed to efficiently identify active compounds, eliminate non-promising ones, and provide deep mechanistic insight. The initial phase focuses on high-throughput screening (HTS) to assess general cytotoxicity across a panel of relevant cell lines. Hits from this primary screen are then advanced to secondary, more complex assays aimed at defining the MoA, such as apoptosis induction or specific enzyme inhibition. The final tier validates the proposed MoA by confirming direct target engagement in a physiologically relevant setting.[4][5]

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Target Validation cluster_3 Data Analysis & Decision Making Primary Compound Library (Dioxinopyridin-8-ol Analogs) HTS High-Throughput Cytotoxicity Screen (e.g., XTT Assay) Across Cancer Cell Line Panel Primary->HTS Dose-response Apoptosis Apoptosis Induction Assay (Annexin V/PI Staining) HTS->Apoptosis Active Compounds (Hits) Kinase Kinase Inhibition Assay (Biochemical, e.g., ADP-Glo™) HTS->Kinase Active Compounds (Hits) CETSA Target Engagement Assay (Cellular Thermal Shift Assay - CETSA®) Apoptosis->CETSA Confirmed Apoptosis Inducers Kinase->CETSA Potent Kinase Inhibitors SAR Structure-Activity Relationship (SAR) & Lead Candidate Selection CETSA->SAR

Figure 1: A tiered workflow for the in vitro evaluation of novel compounds.

Tier 1 Protocol: High-Throughput Cytotoxicity Profiling

Scientific Principle: The initial step in evaluating any potential therapeutic agent is to determine its effect on cell viability and proliferation.[6] Tetrazolium-based colorimetric assays are a reliable and efficient method for this purpose. These assays measure the metabolic activity of a cell population, which serves as a proxy for the number of viable cells.[7][8] We recommend the XTT assay over the traditional MTT assay for high-throughput applications. The reduced form of XTT is a water-soluble formazan, which eliminates the crystal solubilization step required for MTT, thereby streamlining the workflow, reducing handling errors, and improving reproducibility.[9][10]

Protocol 1: XTT Cell Viability Assay for IC₅₀ Determination

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀), a quantitative measure of a compound's potency in inhibiting a biological process (in this case, cell proliferation) by half.

Materials:

  • Selected human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Appropriate culture medium (e.g., DMEM or RPMI-1640) with 10% FBS, 1% Penicillin-Streptomycin

  • 96-well flat-bottom cell culture plates

  • Test compounds (analogs) dissolved in sterile DMSO (e.g., 10 mM stock)

  • Positive control (e.g., Doxorubicin)

  • XTT Cell Proliferation Assay Kit (containing XTT reagent and electron-coupling reagent)

  • Multichannel pipette, CO₂ incubator, microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Seed 5,000-10,000 cells in 100 µL of medium per well into a 96-well plate.[11][12] The optimal seeding density should be determined empirically for each cell line to ensure cells are still in logarithmic growth at the end of the incubation period.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution series of each analog in culture medium from the DMSO stock. A typical starting range is 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the appropriate drug concentration (or vehicle control/positive control). Include "no-cell" blanks and "vehicle-only" controls.

    • Incubate the plate for 48 or 72 hours. The duration should be consistent and long enough to observe significant effects on proliferation.

  • XTT Assay Execution:

    • Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions immediately before use.

    • Add 50 µL of the activated XTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time should be optimized to yield a strong signal without saturation.

    • Gently shake the plate to ensure a homogenous distribution of the colored formazan product.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 450-500 nm using a microplate reader. Use a reference wavelength of 630-690 nm to subtract background absorbance.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Data Presentation: Hypothetical Cytotoxicity Data

Compound IDR¹ GroupR² GroupMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT-116 IC₅₀ (µM)
JDP-001HH25.4 ± 3.138.2 ± 4.531.7 ± 2.9
JDP-002ClH5.2 ± 0.68.9 ± 1.17.4 ± 0.8
JDP-003HOCH₃18.9 ± 2.322.1 ± 2.820.5 ± 2.5
JDP-004ClOCH₃1.8 ± 0.2 2.5 ± 0.3 2.1 ± 0.2
Doxorubicin--0.9 ± 0.11.1 ± 0.10.8 ± 0.1

Note: Data are presented as mean ± SD from three independent experiments. This illustrative data suggests that the presence of a chlorine at R¹ and a methoxy group at R² (JDP-004) significantly enhances cytotoxic potency.

Tier 2 Protocols: Mechanistic Elucidation

Compounds demonstrating potent cytotoxicity are advanced to secondary assays to investigate their MoA. A common mechanism for anticancer drugs is the induction of apoptosis (programmed cell death).[12] Another rational hypothesis, given the prevalence of pyridine-containing scaffolds in kinase inhibitors, is the inhibition of a key cellular kinase.[13][14]

Protocol 2: Apoptosis Detection via Annexin V-FITC/Propidium Iodide (PI) Staining

Scientific Principle: During the early stages of apoptosis, phosphatidylserine (PS) residues translocate from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore like FITC, can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic or necrotic cells with compromised membrane integrity. Flow cytometry analysis of co-stained cells allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.[12]

Materials:

  • Cancer cell line of interest (e.g., A549)

  • 6-well cell culture plates

  • Test compound (e.g., JDP-004) and vehicle control (DMSO)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer, Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the test compound at its predetermined IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization. Combine all cells and wash twice with ice-cold PBS by centrifugation.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at >670 nm.

G cluster_0 Mitochondrial (Intrinsic) Pathway Compound Anticancer Compound (e.g., JDP-004) Bax Bax/Bak Activation Compound->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation (Initiator) Apaf1->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Figure 2: The intrinsic apoptosis signaling pathway, a common target for anticancer agents.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Scientific Principle: This is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent converts the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a light signal. The intensity of the luminescence is directly proportional to the ADP concentration and, therefore, to the kinase activity.[15][16]

Materials:

  • Recombinant kinase of interest (e.g., EGFR, SRC, etc.)

  • Kinase-specific substrate peptide

  • Test compounds (analogs) in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well assay plates

  • Luminometer

Procedure:

  • Kinase Reaction Setup: In a 384-well plate, add the test compound at various concentrations, the recombinant kinase, and the appropriate substrate/ATP mixture in kinase buffer.

  • Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Signal Measurement: Measure the luminescence using a plate-reading luminometer. The light signal is stable and can be read over an extended period.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting inhibition versus log concentration.

Data Presentation: Hypothetical Kinase Inhibition Data

Compound IDEGFR IC₅₀ (nM)SRC IC₅₀ (nM)VEGFR2 IC₅₀ (nM)
JDP-002850 ± 92>10,000>10,000
JDP-00435 ± 4.1 2,100 ± 2504,500 ± 510
Staurosporine6 ± 0.87 ± 0.915 ± 2.0

Note: This illustrative data suggests JDP-004 is a potent and relatively selective inhibitor of EGFR.

Tier 3 Protocol: Target Engagement & Validation

Scientific Principle: Demonstrating that a compound inhibits an isolated enzyme is a crucial step, but it does not prove that the compound engages the same target in the complex milieu of a living cell.[17][18] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that directly assesses target engagement in intact cells or tissues. The principle is that ligand binding stabilizes a target protein, resulting in an increased resistance to thermal denaturation. This change in thermal stability is detected by quantifying the amount of soluble protein remaining after a heat shock.[19]

Protocol 4: Cellular Thermal Shift Assay (CETSA®)

Materials:

  • Cell line expressing the target of interest (e.g., A549 for EGFR)

  • Test compound (e.g., JDP-004) and vehicle control (DMSO)

  • PBS, protease/phosphatase inhibitor cocktail

  • PCR tubes and a thermal cycler

  • Liquid nitrogen, dounce homogenizer or sonicator

  • High-speed centrifuge

  • SDS-PAGE and Western Blotting reagents

  • Primary antibody specific to the target protein (e.g., anti-EGFR)

  • HRP-conjugated secondary antibody and chemiluminescence substrate

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the test compound (e.g., 10x IC₅₀) or vehicle (DMSO) for 1-2 hours in the incubator.

  • Harvesting and Lysis: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separation of Soluble Fraction: Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification: Collect the supernatant and quantify the protein concentration.

  • Western Blot Analysis: Analyze equal amounts of soluble protein from each sample by SDS-PAGE and Western Blotting using an antibody specific for the target protein.

  • Data Analysis: Quantify the band intensities. Plot the percentage of soluble protein remaining at each temperature for both the vehicle- and drug-treated samples. A rightward shift in the melting curve for the drug-treated sample indicates target stabilization and confirms engagement.

G cluster_0 Cell Preparation cluster_1 Thermal Challenge cluster_2 Analysis Treat Treat Intact Cells (Vehicle vs. Compound) Harvest Harvest & Resuspend Cells Treat->Harvest Heat Heat Shock across Temperature Gradient Harvest->Heat Lyse Freeze-Thaw Lysis Heat->Lyse Centrifuge Ultracentrifugation to Separate Soluble Fraction Lyse->Centrifuge WB Western Blot for Target Protein Centrifuge->WB Analyze Quantify Bands & Plot Melting Curve WB->Analyze

Figure 3: Experimental workflow for the Cellular Thermal Shift Assay (CETSA®).

References

  • Wikipedia. MTT assay. [Link]

  • Selvita. A Practical Guide to Target Engagement Assays. [Link]

  • Bitesize Bio. Three Steps for Setting up a Drug Screening Assay. [Link]

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • OUCI. Screening assays for tyrosine kinase inhibitors: A review. [Link]

  • Concept Life Sciences. Target Engagement Assay Services. [Link]

  • Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • National Center for Biotechnology Information (PMC). Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]

  • Journal of Medicinal Chemistry. Target Engagement Assays in Early Drug Discovery. [Link]

  • Journal of Medicinal Chemistry. Target Engagement Assays in Early Drug Discovery (2). [Link]

  • ACS Publications. Discovery, Synthesis, and Activity Evaluation of Novel Five-Membered Sulfur-Containing Heterocyclic Nucleosides as Potential Anticancer Agents In Vitro and In Vivo. [Link]

  • PubMed. Synthesis, in-Vitro Cytotoxicity and Antimicrobial Evaluations of Some Novel Thiazole Based Heterocycles. [Link]

  • ACS Publications. Discovery, Synthesis, and Activity Evaluation of Novel Five-Membered Sulfur-Containing Heterocyclic Nucleosides as Potential Anticancer Agents In Vitro and In Vivo (2). [Link]

  • MDPI. Design, Synthesis and Biological Evaluation of Novel Heterocyclic Antitumor Compounds. [Link]

  • PubMed. Design, synthesis and biological evaluation of novel diaryl-substituted fused nitrogen heterocycles as tubulin polymerization inhibitors to overcome multidrug resistance in vitro and in vivo. [Link]

  • Anticancer Research. A Brief Guide to Performing Pharmacological Studies In Vitro. [Link]

Sources

Application Notes and Protocols for Radiolabeling Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Radiolabeled Pyridine Derivatives in Modern Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals due to its versatile electronic properties and ability to engage with a wide array of biological targets.[1][2] The introduction of a radioisotope into these pyridine-containing molecules transforms them into powerful probes for in vivo imaging and metabolic studies, providing invaluable insights throughout the drug development pipeline. This guide provides a comprehensive overview and detailed protocols for the radiolabeling of pyridine derivatives with common isotopes used in biomedical research: the positron emitters Fluorine-18 ([¹⁸F]) and Carbon-11 ([¹¹C]) for Positron Emission Tomography (PET) imaging, and the beta-emitter Tritium ([³H]) for absorption, distribution, metabolism, and excretion (ADME) studies.

The choice of radionuclide is dictated by the intended application. The short half-life of ¹¹C (20.4 minutes) is ideal for tracking rapid biological processes and allows for multiple scans in a single day.[3] ¹⁸F, with its longer half-life of 109.8 minutes, offers logistical advantages for tracer distribution and longer imaging protocols.[2] Tritium, with a half-life of 12.3 years, is the workhorse for quantitative ADME studies, enabling precise measurement of drug and metabolite concentrations in various tissues.[2][4]

This document is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale to empower users to adapt and troubleshoot these methods effectively.

Part 1: [¹⁸F]-Radiolabeling of Pyridine Derivatives

The introduction of ¹⁸F into a pyridine ring is a widely used strategy for developing PET tracers. The most common approach is nucleophilic aromatic substitution (SₙAr), where the electron-deficient nature of the pyridine ring facilitates the attack of the [¹⁸F]fluoride ion.

Causality in Experimental Design: Precursor Selection and Activation

The success of an ¹⁸F-labeling reaction hinges on the appropriate design of the precursor molecule. The pyridine ring itself is electron-deficient, which aids nucleophilic attack, but the position of the leaving group and the presence of activating groups are critical.

  • Leaving Group: A good leaving group is essential for an efficient SₙAr reaction. Common choices include nitro (-NO₂), and trimethylammonium (-N(CH₃)₃⁺) groups. The choice of leaving group can influence the reaction conditions required.

  • Position of Labeling: Labeling at the 2- or 4-position of the pyridine ring is generally more facile than at the 3-position due to the electronic properties of the ring.

  • Activating Groups: Electron-withdrawing groups on the pyridine ring can further enhance its reactivity towards nucleophilic attack.

Protocol 1: Automated [¹⁸F]-Fluorination of a Nitro-Pyridine Precursor

This protocol describes a typical automated synthesis of an [¹⁸F]-labeled pyridine derivative from a nitro-precursor using a commercial synthesis module.

Experimental Workflow:

cluster_0 Step 1: [¹⁸F]Fluoride Trapping and Elution cluster_1 Step 2: Radiolabeling Reaction cluster_2 Step 3: Purification cluster_3 Step 4: Quality Control A [¹⁸F]Fluoride from Cyclotron B QMA Cartridge A->B Trapping C Elution with K₂CO₃/K₂₂₂ B->C Elution D Azeotropic Drying C->D Solvent Removal E Dried [¹⁸F]Fluoride D->E G Reaction Vessel E->G F Nitro-Pyridine Precursor in DMSO F->G H Heating (e.g., 130°C, 15 min) G->H Radiolabeling I Crude Reaction Mixture H->I J Semi-preparative HPLC I->J Injection K Product Fraction Collection J->K Separation L Solid-Phase Extraction (SPE) K->L Formulation M Final Product L->M N Analytical HPLC M->N Radiochemical Purity O TLC M->O Identity P Final Formulation N->P O->P cluster_0 Step 1: [¹¹C]CH₃I Synthesis cluster_1 Step 2: Radiolabeling Reaction cluster_2 Step 3: Purification cluster_3 Step 4: Quality Control A [¹¹C]CO₂ from Cyclotron B Reduction to [¹¹C]CH₄ A->B Ni catalyst, H₂ C Reaction with I₂ B->C Gas phase iodination D Trapping of [¹¹C]CH₃I C->D E [¹¹C]CH₃I D->E G Reaction Vessel E->G F Desmethyl Precursor + Base in DMF F->G H Heating (e.g., 80°C, 5 min) G->H Methylation I Crude Reaction Mixture H->I J Semi-preparative HPLC I->J Injection K Product Fraction Collection J->K Separation L SPE Formulation K->L M Final Product L->M N Analytical HPLC M->N Radiochemical Purity & Molar Activity O Final Formulation N->O cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Tritiation cluster_2 Step 3: Work-up and Purification cluster_3 Step 4: Quality Control A Pyridine Derivative D Reaction Vessel A->D B Iridium Catalyst B->D C Solvent C->D E Reaction Mixture D->E F Tritium Gas E->F Introduction of ³H₂ G Stirring at RT F->G H Reaction Time (several hours) G->H I Crude Product H->I J Removal of Labile Tritium I->J Solvent Exchange K Preparative HPLC J->K L Purified Tritiated Product K->L M Final Product L->M N Radio-HPLC M->N Radiochemical Purity O Mass Spectrometry M->O Identity & Isotopic Distribution P Final Solution N->P O->P

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you improve the yield and purity of your synthesis through a deeper understanding of the reaction mechanism and critical parameters.

I. Troubleshooting Guide: Addressing Common Synthesis Challenges

This section addresses specific issues you may encounter during the synthesis of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol.

Question 1: Why is my reaction yield consistently low?

Answer: Low yields in the iodination of 2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol can stem from several factors. The key is to understand the electrophilic aromatic substitution mechanism at play. The hydroxyl group at the 8-position and the oxygen atoms in the dioxino ring are electron-donating, activating the pyridine ring for electrophilic attack. However, several factors can compromise the efficiency of this process.

  • Incomplete Reaction: The reaction may not be going to completion. This can be due to insufficient reaction time, inadequate temperature, or a suboptimal solvent system. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of maximum conversion.

  • Degradation of Starting Material or Product: The starting material or the iodinated product can be sensitive to harsh reaction conditions. Strong acids or high temperatures can lead to decomposition.

  • Suboptimal Reagents: The quality and choice of the iodinating agent are critical. For instance, using molecular iodine (I₂) alone is often inefficient due to its low electrophilicity.[3] More reactive sources of electrophilic iodine are generally required.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. This can include di-iodination or oxidation of the starting material.

Troubleshooting Steps:

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using TLC. If the reaction stalls, a modest increase in temperature or extended reaction time may be necessary. However, be cautious of potential degradation.

  • Choice of Iodinating Agent: Consider using a more effective iodinating agent. A one-pot method using sodium iodide (NaI) and sodium hypochlorite (NaOCl) in a suitable solvent has been shown to be highly effective for the iodination of hydroxypyridines.[2][4] This method generates a more potent electrophilic iodine species in situ.

  • Solvent System: The choice of solvent can influence the reaction rate and selectivity. A solvent that can dissolve both the starting material and the reagents is essential. For the NaI/NaOCl method, a mixture of an alcohol (like 1-butanol) and water is often effective.[5]

  • Control of Stoichiometry: Carefully control the stoichiometry of the reagents. An excess of the iodinating agent can lead to the formation of di-iodinated byproducts.

Question 2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are they and how can I minimize them?

Answer: The formation of multiple products is a common issue in the iodination of activated aromatic systems. The likely byproducts in this synthesis are:

  • Di-iodinated Product: The high activation of the pyridine ring by the hydroxyl and dioxino groups can lead to the introduction of a second iodine atom.

  • Oxidation Products: The starting material, being a phenol derivative, is susceptible to oxidation, which can lead to colored impurities.

Strategies to Minimize Byproduct Formation:

  • Control Stoichiometry: Use a slight excess, but not a large excess, of the iodinating agent. A 1.1 to 1.2 molar equivalent of the iodinating agent relative to the starting material is a good starting point.

  • Reaction Temperature: Running the reaction at a lower temperature can often improve selectivity and reduce the formation of byproducts.

  • Choice of Iodinating Reagent: N-Iodosuccinimide (NIS) is a milder and more selective iodinating agent that can be used to minimize over-iodination.[6][7] The reaction with NIS is typically carried out in a polar aprotic solvent like acetonitrile or DMF.[7]

Question 3: I am having difficulty purifying the final product. What are the recommended purification methods?

Answer: A significant advantage of the one-pot iodination method described by Maloney et al. is that it often yields a product of high purity that can be isolated by simple filtration, avoiding the need for column chromatography.[2][4]

Recommended Purification Protocol:

  • Precipitation and Filtration: If the product precipitates from the reaction mixture upon cooling, it can be collected by vacuum filtration.

  • Washing: Wash the collected solid with a suitable solvent to remove any unreacted starting materials or soluble impurities. Water and cold ethanol are often good choices.

  • Recrystallization: If the product is not sufficiently pure after filtration and washing, recrystallization from a suitable solvent system can be employed.

Troubleshooting Purification:

  • Oily Product: If the product oils out instead of crystallizing, it may be due to the presence of impurities.[8] In this case, attempting to triturate the oil with a non-polar solvent like hexane may induce crystallization.

  • Colored Impurities: If the product has a brownish or dark color, it could be due to the presence of residual iodine.[8] Washing the crude product with a dilute aqueous solution of sodium thiosulfate can help remove this color.[8]

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this synthesis?

A1: The recommended starting material is 2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol. The purity of this starting material is crucial for obtaining a high yield of the final product.

Q2: What is the mechanism of the iodination reaction?

A2: The iodination of 2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol is an electrophilic aromatic substitution reaction. The hydroxyl group at the 8-position is a strong activating group that directs the incoming electrophile (I+) to the ortho and para positions. In this case, the 7-position is electronically favored for substitution.

Q3: Which iodinating agent is best for this synthesis?

A3: While several iodinating agents can be used, the one-pot method using sodium iodide (NaI) and sodium hypochlorite (NaOCl) is highly recommended for its efficiency, mild conditions, and high yield.[2][4] N-Iodosuccinimide (NIS) is a good alternative if selectivity is a major concern.[7]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material and the product. The product, being more polar due to the iodine atom, will typically have a lower Rf value than the starting material.

Q5: What are the key safety precautions for this synthesis?

A5:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sodium hypochlorite is a strong oxidizing agent and should be handled with care.

  • Iodine and its compounds can be harmful if inhaled or ingested.

III. Experimental Protocols

Protocol 1: One-Pot Iodination using NaI and NaOCl

This protocol is adapted from the method described by Maloney et al. for the iodination of hydroxypyridines.[2][4]

Materials:

  • 2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol

  • Sodium iodide (NaI)

  • Sodium hypochlorite (NaOCl, commercial bleach solution)

  • 1-Butanol

  • Water

  • Sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol (1.0 eq) in a mixture of 1-butanol and water.

  • Add sodium iodide (1.2 eq) to the solution and stir until it is completely dissolved.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add sodium hypochlorite solution (1.2 eq) dropwise to the reaction mixture over a period of 15-20 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the reaction is complete (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess iodine.

  • If a precipitate forms, collect the solid by vacuum filtration.

  • Wash the collected solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol.

Parameter Recommended Value Rationale
Starting Material 2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-olPrecursor for iodination
Iodinating System NaI / NaOClIn situ generation of electrophilic iodine
Solvent 1-Butanol / WaterGood solubility for reactants
Temperature 0-5 °C (addition), RT (reaction)Controls reaction rate and minimizes side reactions
Stoichiometry (NaI) 1.2 equivalentsEnsures complete reaction
Stoichiometry (NaOCl) 1.2 equivalentsOxidant for in situ generation of I+
Work-up Na₂S₂O₃ quench, filtrationRemoves excess iodine and isolates the product
Protocol 2: Iodination using N-Iodosuccinimide (NIS)

Materials:

  • 2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol (1.0 eq) in acetonitrile or DMF.

  • Add N-Iodosuccinimide (1.1 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Parameter Recommended Value Rationale
Starting Material 2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-olPrecursor for iodination
Iodinating Agent N-Iodosuccinimide (NIS)Mild and selective iodinating agent
Solvent Acetonitrile or DMFPolar aprotic solvent suitable for NIS reactions
Temperature Room TemperatureMild reaction conditions
Stoichiometry (NIS) 1.1 equivalentsMinimizes di-iodination
Work-up Aqueous work-up and extractionStandard procedure for isolating organic products

IV. Visualizations

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Starting Material (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol) in Solvent B Add Iodinating Reagent (e.g., NaI or NIS) A->B C Controlled Addition of Oxidant (if applicable, e.g., NaOCl) B->C D Stir at Optimal Temperature C->D E Monitor by TLC D->E Check for completion F Quench Reaction (e.g., with Na2S2O3) E->F G Isolate Crude Product (Filtration or Extraction) F->G H Purify Product (Washing or Recrystallization) G->H G Start Low Yield? IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Yes SideProducts Side Products Observed? Start->SideProducts Yes PurificationIssue Purification Issues? Start->PurificationIssue Yes OptimizeTimeTemp Optimize Time/Temp IncompleteReaction->OptimizeTimeTemp Yes ChangeReagent Change Iodinating Agent (e.g., to NIS) IncompleteReaction->ChangeReagent Consider ControlStoichiometry Control Stoichiometry SideProducts->ControlStoichiometry Yes LowerTemp Lower Reaction Temperature SideProducts->LowerTemp Yes Success Improved Yield OptimizeTimeTemp->Success ChangeReagent->Success ControlStoichiometry->Success LowerTemp->Success Recrystallize Recrystallize PurificationIssue->Recrystallize Impure Solid ThiosulfateWash Wash with Na2S2O3 PurificationIssue->ThiosulfateWash Colored Product Recrystallize->Success ThiosulfateWash->Success

Caption: Decision tree for troubleshooting low yield in the synthesis.

V. References

  • Maloney, K. M., Nwakpuda, E., Kuethe, J. T., & Yin, J. (2009). One-Pot Iodination of Hydroxypyridines. The Journal of Organic Chemistry, 74(14), 5111–5114. [Link]

  • Maloney, K. M., Nwakpuda, E., Kuethe, J. T., & Yin, J. (2009). One-Pot Iodination of Hydroxypyridines. The Journal of Organic Chemistry. [Link]

  • Process for the iodination of hydroxyaromatic and aminoaromatic compounds. (n.d.). Google Patents.

  • Maloney, K. M., Nwakpuda, E., Kuethe, J. T., & Yin, J. (2009). One-Pot Iodination of Hydroxypyridines. The Journal of Organic Chemistry. [Link]

  • N-Iodosuccinimide. (n.d.). Grokipedia. [Link]

  • N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. (n.d.). [Link]

  • A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1). (2022, September 21). Chemia. [Link]

Sources

Technical Support Center: Iodination of Pyridin-8-ols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the iodination of pyridin-8-ols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. The iodination of pyridin-8-ols, a key scaffold in medicinal chemistry, can be a nuanced process. This resource provides in-depth, experience-based answers to common challenges, focusing on the prevention and troubleshooting of side reactions.

FAQs and Troubleshooting Guides

Question 1: My iodination of 8-hydroxyquinoline is producing a significant amount of a dark, insoluble material. What is it and how can I prevent its formation?

Answer:

The dark, insoluble material you are observing is likely a polymeric byproduct. This is a common side reaction, especially under uncontrolled reaction conditions.

Causality:

The formation of these polymers is often initiated by the oxidation of 8-hydroxyquinoline or its iodinated derivatives. The quinone-like structures formed can then undergo polymerization. This process can be exacerbated by:

  • Excessive heat: Higher temperatures can accelerate oxidation and polymerization.

  • Presence of strong oxidizing agents: While an oxidant is often required to generate the electrophilic iodine species, overly harsh or non-selective oxidants can promote side reactions.

  • Incorrect pH: The reactivity of the 8-hydroxyquinoline ring is highly pH-dependent. At certain pH values, the phenoxide form, which is highly activated, can be susceptible to oxidation.

Troubleshooting and Prevention:

  • Optimize Reaction Temperature: Maintain the lowest effective temperature for the reaction. Consider starting at 0°C and slowly warming to room temperature.

  • Choice of Iodinating Agent and Activator:

    • For a milder approach, consider using N-Iodosuccinimide (NIS) which often leads to cleaner reactions and higher yields.[1][2] Catalytic amounts of a mild acid, such as trifluoroacetic acid, can be used to activate NIS.[3]

    • If using molecular iodine (I₂), a less reactive electrophile, an activating agent is necessary.[4] Instead of harsh oxidants, consider using silver salts like silver sulfate (Ag₂SO₄) or silver triflate (AgOTf) in a non-oxidizing acid like sulfuric acid.[5][6][7] These promote the formation of a more electrophilic iodine species without being overly oxidative to the substrate.

  • pH Control: The reaction is often performed under acidic conditions to protonate the pyridine nitrogen, which deactivates the pyridine ring towards electrophilic attack and directs substitution to the phenol ring.[5] However, excessively strong acids can also lead to degradation. A careful balance is required.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation from atmospheric oxygen.

Question 2: I am trying to synthesize 5,7-diiodo-8-hydroxyquinoline, but I am getting a mixture of mono-iodinated and di-iodinated products. How can I improve the selectivity for the di-iodinated product?

Answer:

Achieving high selectivity for di-iodination requires driving the reaction to completion. The formation of mono-iodinated species (5-iodo- and 7-iodo-8-hydroxyquinoline) is an intermediate step.

Causality:

The hydroxyl group at the 8-position is a strong activating group, directing electrophilic substitution to the ortho (7-position) and para (5-position) positions. The initial iodination can occur at either position, followed by a second iodination at the remaining activated position. Incomplete reaction is the primary cause of a product mixture.

Troubleshooting and Prevention:

  • Stoichiometry of the Iodinating Agent: Ensure you are using at least two equivalents of the iodinating agent per equivalent of 8-hydroxyquinoline. It is often beneficial to use a slight excess (e.g., 2.1-2.2 equivalents) to ensure complete conversion.

  • Reaction Time and Temperature: The second iodination step may be slower than the first. Increasing the reaction time or gradually increasing the temperature after the initial reaction period can help drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Choice of Iodinating System: A more reactive iodinating system can favor di-substitution. For example, using iodine monochloride (ICl) can be more effective for di-iodination than molecular iodine.[8][9] However, be aware that ICl is a corrosive and reactive reagent that requires careful handling.[10][11]

  • Solvent Effects: The choice of solvent can influence reaction rates. A solvent that can solubilize both the starting material and the intermediate mono-iodinated products will facilitate the second iodination.

Table 1: Comparison of Iodinating Agents for Di-iodination

Iodinating AgentTypical ConditionsAdvantagesDisadvantages
I₂ / Ag₂SO₄ in H₂SO₄Elevated temperatureGood for large scaleCan lead to mixtures if not optimized
N-Iodosuccinimide (NIS)Catalytic acid, RTMilder conditions, cleaner reactionMay require longer reaction times
Iodine Monochloride (ICl)Inert solvent, 0°C to RTHighly reactive, good for di-iodinationCorrosive, moisture sensitive
Question 3: My reaction is complete, but I am struggling to purify the iodinated 8-hydroxyquinoline from the reaction mixture. What are some effective purification strategies?

Answer:

Purification of iodinated 8-hydroxyquinolines can be challenging due to their physical properties and the nature of the byproducts.

Causality:

The desired product and side products often have similar polarities, making chromatographic separation difficult. The presence of inorganic salts from the reaction also needs to be addressed. Polymeric byproducts, if formed, can complicate extraction and filtration.

Troubleshooting and Prevention:

  • Initial Work-up to Remove Inorganics:

    • If you used a silver salt, the resulting silver iodide (AgI) is insoluble and can be removed by filtration.

    • Quench the reaction with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) to remove any unreacted iodine.

  • pH Adjustment for Precipitation:

    • After removing inorganics and quenching, carefully adjust the pH of the aqueous solution. 8-hydroxyquinoline and its iodinated derivatives are amphoteric. They are soluble in strong acid and strong base but will precipitate at their isoelectric point (typically around neutral pH).[12]

    • A stepwise pH adjustment can sometimes selectively precipitate the product or impurities. For instance, some polymeric impurities may precipitate at a lower pH than the desired product.[12]

  • Recrystallization: This is often the most effective method for obtaining a high-purity product.

    • Solvent Screening: Common solvents for recrystallization of 8-hydroxyquinoline derivatives include methanol, ethanol, xylene, and chloroform.[8][13]

    • A mixed solvent system can also be effective.

  • Column Chromatography: If recrystallization is not sufficient, column chromatography on silica gel can be employed. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can be effective.

Experimental Protocol: Purification by pH-Controlled Precipitation and Recrystallization

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove any insoluble inorganic salts (e.g., AgI).

  • Slowly pour the filtrate into a stirred aqueous solution of sodium thiosulfate to quench excess iodine.

  • Adjust the pH of the solution to ~3-4 with a base (e.g., NaOH solution). If polymeric byproducts precipitate, filter them off.[12]

  • Continue to adjust the pH of the filtrate to 7-7.5 to precipitate the crude 8-hydroxyquinoline product.[12]

  • Collect the crude product by filtration and wash with water.

  • Recrystallize the crude product from a suitable solvent (e.g., methanol).[12]

Question 4: I am observing iodination at positions other than the 5 and 7 positions. Why is this happening and how can I improve regioselectivity?

Answer:

While the 5 and 7 positions are the most electronically activated sites for electrophilic aromatic substitution on the 8-hydroxyquinoline scaffold, side reactions at other positions can occur under certain conditions.[14]

Causality:

  • Reaction Mechanism: The generally accepted mechanism involves the attack of an electrophilic iodine species on the electron-rich phenol ring.[15] The hydroxyl group strongly directs ortho and para.

  • Radical Reactions: Under certain conditions, such as the use of specific initiators or high temperatures, a radical-based iodination pathway might be initiated, which can lead to different regioselectivity.[16]

  • Reaction on the Pyridine Ring: While less favorable, under very harsh acidic conditions where the phenol oxygen is also protonated, or with highly reactive electrophiles, substitution on the less deactivated pyridine ring can occur, typically at the 3-position.[16]

Troubleshooting and Prevention:

  • Confirm Electrophilic Aromatic Substitution Conditions: Ensure your reaction conditions favor an electrophilic aromatic substitution mechanism. This typically involves a source of I⁺ (e.g., I₂ with an oxidizing/activating agent, or NIS).

  • Avoid Radical Initiators: Unless a radical mechanism is intended, avoid reagents or conditions (like UV light) that can initiate radical chain reactions.

  • Control Acidity: Use an appropriate acid and concentration to protonate the pyridine nitrogen without promoting unwanted side reactions. Sulfuric acid is commonly used.[5]

  • Milder Reagents: Employing milder iodinating agents like NIS can improve regioselectivity by reducing the likelihood of competing reaction pathways.[1][3]

Diagram: Regioselectivity in the Iodination of 8-Hydroxyquinoline

G cluster_main Electrophilic Aromatic Substitution on 8-Hydroxyquinoline HQ 8-Hydroxyquinoline I_plus I+ HQ->I_plus Reaction Intermediate_5 Wheland Intermediate (Attack at C5) I_plus->Intermediate_5 Major Pathway (para to -OH) Intermediate_7 Wheland Intermediate (Attack at C7) I_plus->Intermediate_7 Major Pathway (ortho to -OH) Product_5 5-Iodo-8-hydroxyquinoline Intermediate_5->Product_5 Deprotonation Product_7 7-Iodo-8-hydroxyquinoline Intermediate_7->Product_7 Deprotonation Product_5_7 5,7-Diiodo-8-hydroxyquinoline Product_5->Product_5_7 + I+ Product_7->Product_5_7 + I+

Caption: Major electrophilic iodination pathways of 8-hydroxyquinoline.

References

  • Title: Kinetics and mechanism of iodination of 8-hydroxyquinoline Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]

  • Title: Synthesis and reactions of some novel 5, 7-diiodo-8-Hydroxyquinoline candidates as antimicrobial agentes Source: ResearchGate URL: [Link]

  • Title: The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: C(8)−H iodination of quinoline N‐oxides with N‐iodosuccinimide Source: ResearchGate URL: [Link]

  • Title: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines Source: PMC URL: [Link]

  • Title: N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis Source: Apichemistry URL: [Link]

  • Title: Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions Source: PMC - PubMed Central URL: [Link]

  • Title: Evaluation of the effect of iodine substitution of 8-hydroxyquinoline on its platinum(ii) complex: cytotoxicity, cell apoptosis and telomerase inhibition Source: MedChemComm (RSC Publishing) URL: [Link]

  • Title: Iodoquinol Side Effects: Common, Severe, Long Term Source: Drugs.com URL: [Link]

  • Title: The 5-and 8-iodination of quinoline and some of its derivatives Source: PJSIR URL: [Link]

  • Title: 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications Source: SciSpace URL: [Link]

  • Title: Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I Source: MDPI URL: [Link]

  • Title: 5,7-Diiodo-8-hydroxyquinoline Source: PubChem URL: [Link]

  • Title: A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions Source: NIH URL: [Link]

  • Title: A method for purifying 8-hydroxyquinoline reaction solution Source: Google Patents URL
  • Title: N-Iodosuccinimide (NIS) Source: Organic Chemistry Portal URL: [Link]

  • Title: Evaluation of the effect of iodine substitution of 8-hydroxyquinoline on its platinum (ii) complex: cytotoxicity, cell apoptosis and telomerase inhibi ... Source: MedChemComm (RSC Publishing) URL: [Link]

  • Title: Selective C–H Iodination of (Hetero)arenes Source: ACS Publications URL: [Link]

  • Title: Iodination Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL: [Link]

  • Title: Preparation and purification of 8-hydroxyquinoline metal complexes Source: ResearchGate URL: [Link]

  • Title: High-Yield Iodination Protocols Using N-Iodosuccinimide in Flow Chemistry Source: Nanjing Suru Chemical Co., Ltd URL: [Link]

  • Title: The impact of water and pyridine on the α-iodination of α,β-unsaturated aldehydes and ketones Source: Taylor & Francis Online URL: [Link]

  • Title: Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Purification method of 8-hydroxyquinoline crude product Source: Google Patents URL
  • Title: Purification method of 8-hydroxyquinoline crude product Source: Google Patents URL
  • Title: Iodination Using N-Iodosuccinimide (NIS) Source: Common Organic Chemistry URL: [Link]

  • Title: Evaluation of the effect of iodine substitution of 8-hydroxyquinoline on its platinum(II) complex: cytotoxicity, cell apoptosis and telomerase inhibition Source: Semantic Scholar URL: [Link]

  • Title: Iodoarenes synthesis by iodination or substitution Source: Organic Chemistry Portal URL: [Link]

  • Title: Process for the preparation of 8-hydroxyquinoline Source: Google Patents URL
  • Title: 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications Source: Open Access Journals URL: [Link]

  • Title: Method of 5-chloro-7-iodo-8-hydroxyquinoline's pharmaceutically pure zinc complex preparation Source: Google Patents URL
  • Title: Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine Source: Google Patents URL
  • Title: Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol Source: Der Pharma Chemica URL: [Link]

  • Title: Iodine Monochloride Synthesis and Reactions With an Interhalogen Compound Source: YouTube URL: [Link]

  • Title: Iodine monochloride – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: Synthesis and characterization of monomeric, oligomeric, and polymeric aluminum 8-hydroxyquinolines Source: PubMed URL: [Link]

  • Title: SAFETY DATA SHEET : Iodine Monochloride Source: Samrat Pharmachem Limited URL: [Link]

Sources

Technical Support Center: Purification of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol (CAS: 1246088-40-3)[1][2]. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with the purification of this iodinated heterocyclic compound. By synthesizing established chemical principles with practical, field-proven insights, this resource aims to provide robust troubleshooting strategies and a deeper understanding of the underlying chemistry.

Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it is crucial to understand the structural features of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol that influence its behavior during purification.

  • Heterocyclic Pyridine Core: The pyridine ring imparts basicity to the molecule, which can lead to interactions with acidic stationary phases in chromatography, often resulting in peak tailing[3].

  • Iodine Substituent: The heavy iodine atom significantly increases the molecule's molecular weight (279.03 g/mol ) and can influence its polarity and reactivity[1][2]. Iodinated compounds can sometimes be sensitive to light and may undergo deiodination under certain conditions[4].

  • Phenolic Hydroxyl Group: The hydroxyl group (-OH) is acidic and can act as a hydrogen bond donor. This feature increases the compound's polarity and provides a handle for specific interactions with polar stationary phases.

  • Dioxino Ring: This portion of the molecule adds rigidity and influences the overall conformation.

These features combined suggest that the molecule is a polar, potentially basic compound that may require specific handling to ensure successful purification.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues that may arise during the purification of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol, providing potential causes and actionable solutions.

Chromatographic Purification

Flash column chromatography is a common method for purifying organic compounds. However, the unique properties of our target molecule can present challenges.

Issue 1: Poor Separation of the Target Compound from Impurities

  • Possible Cause: The solvent system used for elution may not have the optimal polarity to differentiate between the desired product and closely related impurities.

  • Solution:

    • Systematic Solvent Screening: Utilize Thin Layer Chromatography (TLC) to screen a variety of solvent systems with differing polarities. A good starting point for polar compounds is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

    • Adjusting Solvent Ratio: If the compound has a very low Rf value (moves slowly), increase the polarity of the mobile phase. Conversely, if the Rf is too high (moves quickly), decrease the polarity[5].

    • Alternative Solvent Systems: If standard solvent systems like hexane/ethyl acetate fail, consider trying dichloromethane/methanol, which can offer different selectivity[5].

Issue 2: Significant Peak Tailing in Column Chromatography

  • Possible Cause: The basic pyridine nitrogen can interact strongly with acidic silanol groups on the surface of standard silica gel, leading to tailing peaks and poor resolution[3].

  • Solution:

    • Use of Mobile Phase Additives: Add a small amount of a competing base, such as triethylamine (TEA) (e.g., 0.1-1% v/v), to the mobile phase. TEA will preferentially bind to the active silanol sites, minimizing their interaction with the pyridine compound[3].

    • Deactivated Silica: Consider using silica gel that has been deactivated, for instance, by treating it with a silylating agent to cap the free silanol groups[6].

    • Alternative Stationary Phases: If tailing persists, switching to a more inert stationary phase like alumina (basic or neutral) or a polymer-based resin may be beneficial[3][6].

Issue 3: The Compound is Not Eluting from the Column

  • Possible Cause: The compound is highly polar and is too strongly adsorbed to the silica gel with the current solvent system.

  • Solution:

    • Increase Mobile Phase Polarity: Drastically increase the polarity of the eluent. A gradient elution, starting with a less polar solvent and gradually increasing the proportion of a highly polar solvent (e.g., methanol), can be effective[5].

    • Check for Decomposition: It is possible the compound has decomposed on the acidic silica gel. To test for this, you can perform a 2D TLC analysis[3][6].

Table 1: Recommended Starting Solvent Systems for TLC Analysis

Solvent SystemPolarityComments
Hexane / Ethyl Acetate (1:1)ModerateA good starting point for many organic compounds.
Dichloromethane / Methanol (95:5)HighEffective for more polar compounds. The methanol percentage can be increased for very polar substances.
Toluene / Acetone (4:1)ModerateOffers different selectivity compared to ester-based systems.
Chloroform / Methanol / Acetic Acid (90:8:2)High (Acidic)The acid can help to protonate basic spots and improve peak shape, but be cautious of decomposition.
Crystallization

Crystallization is an excellent technique for obtaining highly pure solid material.

Issue 1: The Compound "Oils Out" Instead of Crystallizing

  • Possible Cause: The solution is too supersaturated, or it is being cooled too quickly, causing the compound to come out of solution as a liquid phase above its melting point[5][7]. The presence of impurities can also inhibit crystallization.

  • Solution:

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then gradually cool it further in an ice bath.

    • Add More Solvent: Re-heat the solution with the oiled-out compound and add a small amount of additional hot solvent to dissolve it completely before attempting to cool it again slowly[5][7].

    • Scratching and Seeding: Scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites. Alternatively, add a tiny seed crystal of the pure compound to induce crystallization[5].

Issue 2: Low Recovery of the Crystalline Product

  • Possible Cause: Too much solvent was used to dissolve the compound, or the compound has significant solubility in the cold solvent.

  • Solution:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the compound[8].

    • Solvent Selection: Choose a solvent in which the compound is highly soluble when hot but poorly soluble when cold[8].

    • Concentrate the Mother Liquor: After filtering the initial crop of crystals, the remaining solution (mother liquor) can be partially evaporated to recover more product, which may then require a second recrystallization[5].

Experimental Workflows

Workflow for Troubleshooting Chromatographic Purification

G start Crude Product tlc Perform TLC Analysis in Multiple Solvent Systems start->tlc good_sep Good Separation on TLC? tlc->good_sep run_column Run Flash Column Chromatography good_sep->run_column Yes no_sep Poor Separation good_sep->no_sep No pure_product Pure Product run_column->pure_product tailing Peak Tailing? run_column->tailing change_solvent Optimize Solvent System (Gradient, Additives) no_sep->change_solvent change_solvent->tlc tailing->pure_product No add_tea Add Triethylamine (0.1-1%) to Mobile Phase tailing->add_tea Yes add_tea->run_column change_stationary Consider Alternative Stationary Phase (Alumina, Deactivated Silica) add_tea->change_stationary change_stationary->tlc

Caption: A decision-making workflow for troubleshooting flash column chromatography.

Step-by-Step Protocol for Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents to find one in which it is sparingly soluble at room temperature but very soluble at the solvent's boiling point[8].

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the chosen solvent dropwise while heating the mixture to a boil. Add just enough hot solvent to completely dissolve the solid[8].

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask[8].

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation[7][8].

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any remaining impurities[8].

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent[8].

Frequently Asked Questions (FAQs)

Q1: Is 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol sensitive to light or air?

Q2: My NMR spectrum of the purified compound looks complex. Is this expected?

A: The presence of the iodine atom can lead to complex splitting patterns in ¹H NMR spectra. Furthermore, the "heavy atom effect" of iodine can influence the chemical shifts of adjacent carbon atoms in ¹³C NMR spectra, which can complicate spectral interpretation[4]. It is also possible that you have a mixture of regioisomers or that some impurities are still present.

Q3: Can I use reverse-phase chromatography for purification?

A: Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) can be an excellent method for purifying polar compounds like this one, especially for achieving high purity on a smaller scale[8][10]. A typical mobile phase would be a mixture of water and acetonitrile or methanol, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape[10].

Q4: What is the expected appearance of the pure compound?

A: According to supplier information, 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol is a solid at room temperature[1]. The color can vary depending on purity, but it is often an off-white to light-colored solid.

References

  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
  • BenchChem. (2025). Technical Support Center: Characterization of Diiodinated Aromatic Compounds.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?.
  • Sigma-Aldrich. (n.d.). 7-Iodo-2,3-dihydro-[5][9]dioxino[2,3-b]pyridin-8-ol AldrichCPR. Retrieved from

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • BenchChem. (n.d.). 7-Iodo-2,3-dihydro-[5][9]dioxino[2,3-b]pyridin-8-ol. Retrieved from

  • BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.

Sources

Technical Support Center: Optimizing Coupling Reactions for 7-Iodo-pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions with 7-iodo-pyridine substrates. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during synthesis. The unique electronic properties of the pyridine ring, specifically the coordination of the nitrogen atom to the catalyst, present distinct challenges that require careful optimization.

Part 1: Frequently Asked Questions & General Troubleshooting

This section addresses broad, high-level issues that can affect any coupling reaction involving 7-iodo-pyridines.

Q1: My cross-coupling reaction with a 7-iodo-pyridine has failed completely (0% conversion). What are the first things I should check?

A1: A complete reaction failure typically points to a fundamental problem with one of the core components. A systematic check is crucial:

  • Inert Atmosphere: Palladium(0) catalytic species are highly sensitive to oxygen. Ensure your reaction vessel was rigorously degassed (e.g., three cycles of vacuum/backfill with argon or nitrogen) and that all solvents were properly deoxygenated.[1][2] Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.

  • Reagent Purity & Integrity: Verify the purity of your 7-iodo-pyridine and coupling partner. Ensure solvents and bases are anhydrous, as water can interfere with many steps, including catalyst activity and the stability of organometallic reagents.[2]

  • Catalyst Activity: Ensure your palladium source and ligand are from a reliable, fresh supply. Older palladium salts or pre-catalysts can exhibit reduced activity.[1] For Pd(II) sources like Pd(OAc)₂, the in situ reduction to Pd(0) must be efficient for the reaction to start.[3][4] If this is a concern, using a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄) or a modern pre-catalyst that activates easily is recommended.[3]

Q2: I'm observing a significant amount of a side product where the iodine on my pyridine is replaced by hydrogen. What is this, and how can I prevent it?

A2: This side reaction is known as deiodination or hydrodehalogenation.[1] It's a common issue with electron-deficient heteroaryl halides. This occurs when the organopalladium intermediate reacts with a proton source (protonolysis) or undergoes reductive cleavage before the desired cross-coupling can occur.

  • Mitigation Strategies:

    • Control Moisture: Ensure your reaction is scrupulously dry. Use anhydrous solvents and bases.

    • Choice of Base: Some bases or their conjugate acids can be proton sources. If using an aqueous base system (e.g., K₂CO₃ in dioxane/water), consider switching to anhydrous conditions with a base like K₃PO₄.[5]

    • Reaction Kinetics: Speeding up the desired catalytic cycle can outcompete the deiodination pathway. Using a more active ligand or slightly increasing the temperature may help, but be cautious of product decomposition.

Q3: Purification of my coupled pyridine product on silica gel is difficult, with significant tailing and poor recovery. What are my options?

A3: The basic nitrogen atom of the pyridine ring strongly interacts with the acidic silanol groups on standard silica gel, leading to the observed issues.[1]

  • Solutions:

    • Deactivated Stationary Phase: Use deactivated (neutral) silica gel or alumina for column chromatography.

    • Solvent Additive: Add a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonium hydroxide to your eluent system to compete for the acidic sites on the silica.

    • Alternative Purification: If chromatography is still problematic, consider alternative methods such as crystallization, distillation (if applicable), or preparatory HPLC with an appropriate buffer system.

General Troubleshooting Workflow

Below is a decision-making workflow for addressing common reaction failures.

G start Low or No Product Yield reagents Check Reagent Integrity (Purity, Anhydrous) start->reagents First Checks atmosphere Verify Inert Atmosphere (Degas Solvents) reagents->atmosphere catalyst Assess Catalyst System (Fresh Pd/Ligand) atmosphere->catalyst conditions Re-evaluate Conditions (Base, Solvent, Temp.) catalyst->conditions side_products Side Products Observed? conditions->side_products dehalogenation Dehalogenation? (e.g., Py-H) side_products->dehalogenation Yes homocoupling Homocoupling? (e.g., Ar-Ar) side_products->homocoupling Yes solve_dehalo Solution: - Use anhydrous conditions - Screen different bases dehalogenation->solve_dehalo solve_homo Solution: - Rigorous degassing - Use bulkier ligand homocoupling->solve_homo

Caption: General troubleshooting workflow for failed coupling reactions.

Part 2: Reaction-Specific Optimization Guides

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C(sp²)-C(sp²) bonds. However, the electron-deficient nature of the pyridine ring requires highly active catalyst systems.[6]

Q: Which palladium catalyst and ligand should I choose as a starting point for a Suzuki coupling with 7-iodo-pyridine?

A: The choice is critical. The ligand must be electron-rich to facilitate the oxidative addition of the C-I bond and sterically bulky to promote the final reductive elimination step.[6][7]

  • Recommended Starting Point: Use a modern palladium pre-catalyst that forms the active Pd(0) species readily. G2 or G3 Buchwald pre-catalysts are excellent choices.

  • Ligand Selection: Bulky, electron-rich phosphine ligands are the gold standard for challenging heteroaryl couplings.[6]

LigandKey CharacteristicsBest For...
XPhos General, robust, and highly active. A great all-around choice.A first-pass screen for most aryl/heteroaryl couplings.
SPhos More active than XPhos for some challenging substrates, particularly aryl chlorides, but also very effective for iodides.When XPhos gives sluggish results or for less reactive coupling partners.
RuPhos Optimal for transformations involving electron-rich or sterically hindered boronic acids.[8]Coupling with complex or sensitive boronic acid derivatives.
dtbpf A good all-around ligand, often effective in Suzuki reactions.General screening alongside XPhos.

Q: My Suzuki reaction is slow and gives low yields. I suspect an issue with the base. Which base and solvent system is best?

A: The base is crucial for activating the boronic acid in the transmetalation step.[9] An inappropriate base/solvent combination can stall the reaction.

  • Base Selection:

    • K₂CO₃: Often used in a biphasic system like Toluene/Water or Dioxane/Water. A reliable first choice.[5]

    • K₃PO₄: A stronger base that is often more effective for difficult couplings or substrates prone to decomposition. It can be used in anhydrous conditions, which helps suppress protodeboronation of the boronic acid partner.[5][9]

    • Cs₂CO₃: A strong and highly soluble base that can accelerate slow reactions, but is more expensive.

  • Solvent System:

    • Dioxane/Water: A very common and effective mixture.[9]

    • Toluene/Water: Another excellent biphasic system.

    • DMF/THF (Anhydrous): Often used with K₃PO₄ for anhydrous conditions.

B. Buchwald-Hartwig Amination

This reaction forms C-N bonds, which are ubiquitous in pharmaceuticals.[10][11] While generally reliable, 7-iodo-pyridines can present unique challenges.

Q: My Buchwald-Hartwig amination of 7-iodo-pyridine is not working. I've read that iodides can be problematic. Why is that?

A: Counterintuitively, while the C-I bond is weak and undergoes oxidative addition readily, the iodide ion generated during the reaction can form unreactive palladium-iodide bridged dimers, effectively poisoning the catalyst.[4] This can stall the reaction. The general reactivity order for Buchwald-Hartwig is often Ar-Br > Ar-Cl > Ar-I.[3]

  • Solution: Solvent choice is key. Toluene is often favored for reactions with aryl iodides because the resulting iodide salts (e.g., NaI) have poor solubility and precipitate out, preventing them from interfering with the catalyst.[4]

Q: How do I select the right ligand and base for coupling 7-iodo-pyridine with a primary amine vs. a secondary amine?

A: Ligand choice is highly dependent on the nucleophile.[3] The base must be strong enough to deprotonate the amine (or the Pd-amine complex) without causing side reactions.

  • Ligand/Base Recommendations:

Amine TypeRecommended LigandRecommended BaseRationale
Primary Aliphatic/Aryl Amines BrettPhos, XPhosNaOtBu, LHMDSBrettPhos was specifically designed for primary amines.[4] Strong, non-coordinating bases are effective.
Secondary Amines Josiphos-type (e.g., CyPF-tBu), RuPhosNaOtBu, K₃PO₄Bidentate Josiphos ligands can be less prone to displacement by the amine, improving catalyst stability.[12]
Amides/Heteroaryl Amines Xantphos, RuPhosK₃PO₄, Cs₂CO₃These are more challenging nucleophiles that often require weaker bases to prevent substrate decomposition.[3][13]
Buchwald-Hartwig Catalytic Cycle

G cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 L₂Pd(0) Active Catalyst pd2_complex [L₂Pd(II)(Py)(I)] pd0->pd2_complex Py-I ox_add Oxidative Addition (Py-I) pd2_amido [L₂Pd(II)(Py)(NR₂)] pd2_complex->pd2_amido 1. R₂NH 2. Base amine_assoc Amine Coordination (R₂NH) deprotonation Deprotonation (Base) pd2_amido->pd0 Reductive Elimination product Product (Py-NR₂) pd2_amido->product red_elim Reductive Elimination

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

C. Sonogashira & Heck Couplings

Q: I want to perform a Sonogashira coupling with a terminal alkyne. Should I use a copper co-catalyst?

A: The classic Sonogashira protocol uses a copper(I) co-catalyst, which greatly accelerates the reaction and allows it to proceed under mild conditions.[14][15] However, the primary drawback is the promotion of alkyne homocoupling (Glaser-Hay coupling), a major side reaction.[1] If you observe significant amounts of this homocoupled byproduct, switching to copper-free Sonogashira conditions is the best solution.[1]

Q: What is a good starting point for solvent and base for a Heck reaction with 7-iodo-pyridine and an acrylate?

A: The Heck reaction involves the coupling of an alkene and typically requires a polar aprotic solvent to facilitate the key steps of the mechanism.[16]

  • Solvent: DMF (N,N-Dimethylformamide) is a classic and highly effective solvent for Heck reactions due to its high polarity and boiling point.[17] Other options include DMAc and NMP.

  • Base: An organic amine base like triethylamine (Et₃N) or an inorganic base like K₂CO₃ is typically used to neutralize the HI generated during the catalytic cycle.

Part 3: Standard Experimental Protocols

These are general starting protocols. Optimization for specific substrates is likely required.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add the 7-iodo-pyridine (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G2, 0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the vial, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[18]

  • Solvent Addition: Under the inert atmosphere, add degassed solvent (e.g., 1,4-Dioxane, 4 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography.[1]

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%), the ligand (if not using a pre-catalyst), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv) to a dry reaction vial with a stir bar.

  • Reagent Addition: Add the 7-iodo-pyridine (1.0 mmol, 1.0 equiv). Seal the vial.

  • Solvent and Nucleophile: Remove the vial from the glovebox. Add degassed toluene (5 mL) followed by the amine (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Heat the mixture to 100-110 °C with stirring until the starting material is consumed (monitor by TLC/LC-MS).

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and carefully quench with water. Separate the layers, wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate. Purify as needed.

References

  • Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines. Benchchem.
  • Technical Support Center: Stability and Reactivity of Iodinated Pyridazines. Benchchem.
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem.
  • How to approach choosing reaction conditions for Suzuki? Reddit r/Chempros.
  • Technical Support Center: Optimizing Suzuki Coupling Reactions with Pyridineboronic Acids. Benchchem.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
  • Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines. Benchchem.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC.
  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • Sonogashira coupling. Wikipedia.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Chemical Reviews.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Buchwald–Hartwig amination. Wikipedia.
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Heck Reaction. Organic Chemistry Portal.

Sources

Stability issues of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol in solution

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol. This document provides troubleshooting guidance and frequently asked questions regarding the stability of this compound in solution. Please note that specific stability data for this molecule is limited in public literature; therefore, the advice provided is based on established principles for structurally related compounds, such as iodinated phenols and heterocyclic systems.

Introduction to Stability Concerns

7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol is a complex heterocyclic molecule with functional groups that can be susceptible to degradation under common laboratory conditions. The presence of an iodinated phenol moiety within a pyridin-8-ol structure suggests potential sensitivity to factors like pH, light, temperature, and oxidative stress. Researchers may observe a loss of potency, changes in solution color, or the appearance of unknown peaks in analytical chromatograms, all of which can indicate compound instability. This guide will help you diagnose and mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: My solution of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol is changing color. What could be the cause?

A change in solution color, often to a yellowish or brownish hue, is a common indicator of degradation for phenolic and iodinated compounds. This is frequently due to oxidation. The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions. Additionally, the carbon-iodine bond can be labile, potentially leading to the formation of colored degradation products.

Q2: I am seeing a decrease in the concentration of my stock solution over time. How can I improve its stability?

A decrease in concentration suggests that the compound is degrading. To enhance stability, consider the following:

  • Storage Conditions: Store stock solutions at or below -20°C. For long-term storage, -80°C is preferable.

  • Light Protection: Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[1][2]

  • Solvent Choice: Use anhydrous, high-purity solvents. Degas solvents to remove dissolved oxygen before use.

  • pH Control: The stability of phenolic compounds can be highly pH-dependent.[3] If your experimental conditions allow, buffer the solution to a slightly acidic pH (e.g., pH 4-6), where many phenols exhibit greater stability.[4]

Q3: What are the likely degradation pathways for this molecule?

While specific pathways for this molecule are not documented, based on its structure, potential degradation routes include:

  • Oxidation: The electron-rich hydroxypyridine ring is prone to oxidation, which can lead to the formation of quinone-like structures or polymeric materials.

  • Deiodination: The iodine substituent may be lost through reductive or photolytic cleavage of the C-I bond.

  • Hydrolysis: Although the dioxino and pyridine rings are generally stable, extreme pH conditions could potentially lead to ring-opening reactions.

Q4: Which analytical techniques are best for monitoring the stability of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol?

Several analytical methods can be employed for stability testing:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is a highly effective technique for separating the parent compound from its degradation products and quantifying their amounts over time.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the structures of unknown degradation products.[5][6]

  • UV-Vis Spectroscopy: While less specific than HPLC, UV-Vis spectroscopy can be a quick method to detect changes in the solution that may indicate degradation, such as a shift in the absorption maximum or an increase in absorbance at longer wavelengths.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information on degradation products if they are present in sufficient quantities.[5]

Troubleshooting Guide

Issue 1: Rapid Degradation Observed in Aqueous Solutions

Symptoms:

  • Significant loss of parent compound peak in HPLC within hours of preparation.

  • Visible particulate formation or color change.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Incorrect pH The phenolic hydroxyl group's stability is pH-sensitive. At alkaline pH, the phenoxide ion is more susceptible to oxidation.[3]1. Measure the pH of your solution. 2. If permissible for your experiment, prepare the solution in a buffer at a slightly acidic to neutral pH (e.g., pH 4-7). 3. Conduct a pH stability study to determine the optimal pH range (see Protocol 1).
Oxidation Dissolved oxygen in the solvent can promote oxidative degradation of the phenol moiety.1. Use freshly deoxygenated solvents (e.g., by sparging with nitrogen or argon). 2. Consider adding a small amount of an antioxidant, such as ascorbic acid or EDTA (to chelate metal ions), if it does not interfere with your experiment.
Photodegradation Exposure to ambient or UV light can cleave the C-I bond or promote oxidation.[1][2]1. Prepare and handle the solution under low-light conditions. 2. Store the solution in amber vials or light-blocking containers.
Issue 2: Inconsistent Results Between Experiments

Symptoms:

  • Variable compound activity or concentration in replicate experiments.

  • Appearance of new, unidentified peaks in some HPLC runs but not others.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Freeze-Thaw Instability Repeated cycling between frozen and thawed states can degrade some molecules.1. Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. 2. Perform a freeze-thaw stability study (see Protocol 2).
Solvent Contamination Peroxides in older ethers (like THF or dioxane) or impurities in other solvents can initiate degradation.1. Use high-purity, anhydrous solvents from a fresh, sealed bottle. 2. Test for peroxides in ether solvents before use.
Inconsistent Storage Variations in storage temperature or light exposure between aliquots can lead to different degradation rates.1. Ensure all aliquots are stored under identical conditions (temperature, light protection). 2. Use a calibrated freezer and monitor its temperature.

Experimental Protocols

Protocol 1: pH Stability Assessment

This protocol provides a framework for determining the optimal pH for the stability of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol in your experimental buffer.

Materials:

  • 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol

  • A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8)

  • HPLC system with a suitable column and mobile phase

  • pH meter

  • Incubator or water bath

Procedure:

  • Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., DMSO).

  • Dilute the stock solution into a series of buffers to achieve the final desired concentration. Use a consistent, small percentage of the organic solvent across all samples.

  • Immediately after preparation (t=0), take an aliquot from each pH sample and analyze by HPLC to determine the initial concentration of the parent compound.

  • Incubate the remaining buffered solutions at a relevant temperature (e.g., room temperature or 37°C), protected from light.

  • At predetermined time points (e.g., 2, 4, 8, 24 hours), withdraw aliquots from each pH sample and analyze by HPLC.

  • Plot the percentage of the remaining parent compound against time for each pH. The pH at which the degradation rate is lowest is the optimal pH for stability.

Protocol 2: Freeze-Thaw Stability Study

This protocol assesses the impact of repeated freezing and thawing on the compound's integrity.

Materials:

  • 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol stock solution

  • HPLC system

Procedure:

  • Prepare a stock solution of the compound in your chosen solvent.

  • Analyze an aliquot of the fresh solution by HPLC to establish the t=0 concentration.

  • Aliquot the remaining solution into several tubes.

  • Freeze the aliquots at your standard storage temperature (e.g., -20°C) for at least 24 hours.

  • Thaw one aliquot completely at room temperature and analyze by HPLC (Freeze-Thaw Cycle 1).

  • Return the remaining aliquots to the freezer.

  • Repeat the freeze-thaw cycle for additional aliquots on subsequent days (e.g., up to 3-5 cycles).

  • Compare the HPLC results from each cycle to the t=0 sample to determine if there is significant degradation.

Visual Guides

Potential Degradation Pathways

G cluster_stressors Stress Factors A 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol B Oxidation (Quinone-type species) A->B C Deiodination (Loss of Iodine) A->C D Polymerization B->D Light Light Light->A O2 O2 O2->A pH pH pH->A Temp Temperature Temp->A

Caption: Potential degradation pathways for the target compound.

Troubleshooting Workflow for Solution Instability

G Start Instability Observed (e.g., color change, peak loss) Check_Light Is the solution protected from light? Start->Check_Light Protect_Light Action: Use amber vials and work in low light. Check_Light->Protect_Light No Check_pH Is the solution pH controlled? Check_Light->Check_pH Yes Protect_Light->Check_pH Control_pH Action: Buffer the solution. Conduct pH stability study. Check_pH->Control_pH No Check_O2 Is the solvent deoxygenated? Check_pH->Check_O2 Yes Control_pH->Check_O2 Deoxygenate Action: Degas solvent. Consider antioxidants. Check_O2->Deoxygenate No Check_Storage Are storage conditions optimal? Check_O2->Check_Storage Yes Deoxygenate->Check_Storage Optimize_Storage Action: Store at <= -20°C. Aliquot to avoid freeze-thaw. Check_Storage->Optimize_Storage No End Stability Improved Check_Storage->End Yes Optimize_Storage->End

Caption: A decision tree for troubleshooting stability issues.

References

  • Adoo, P. 7-Iodo-2,3-dihydro-[7]dioxino[2,3-b]pyridin-8-ol. [Link]

  • Separation Science. Analytical Techniques In Stability Testing. [Link]

  • Kapusta-Duch, J., et al. Influence of Heat Treatment Prior to Fortification on Goitrogenic Compounds, Iodine Stability and Antioxidant Activity in Cauliflower. MDPI. [Link]

  • National Center for Biotechnology Information. ANALYTICAL METHOD ASSESSMENT - Validation, Qualification, and Regulatory Acceptance of New Approach Methodologies. [Link]

  • ChemWhat. 7-Iodo-2,3-dihydro-[7]dioxino[2,3-b]pyridine CAS#: 1228666-55-4. [Link]

  • ResearchGate. Analytical Techniques for the Assessment of Drug Stability | Request PDF. [Link]

  • Pharmaffiliates. 7-Iodo-2,3-dihydro-[7]dioxino[2,3-b]pyridine. [Link]

  • BioProcess International. Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. [Link]

  • ResearchGate. Ferrate Oxidation of Phenolic Compounds in Iodine Containing Water: Control of Iodinated Aromatic Products | Request PDF. [Link]

  • Spectroscopy Online. Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]

  • S. D. S. (Pharmacy). Pharmaceutics - PRACTICAL LAB MANUAL. [Link]

  • SciELO México. Iodine increases the concentration of phenolic compounds and photosynthetic pigments in three cultivars of Ficus carica L. subjected to salt stress. [Link]

  • National Institutes of Health. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. [Link]

  • Adoo, P. 7-Iodo-1H-pyrido[2,3-b][7]oxazin-2(3H)-one. [Link]

  • Sunway Pharm Ltd. 7-Iodo-2,3-dihydro-[7]dioxino[2,3-b]pyridine. [Link]

  • 杭州辰通生化科技有限公司. 7-Iodo-2,3-dihydro-[7]dioxino[2,3-b]pyridin-8-ol. [Link]

  • PubMed Central. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. [Link]

  • ResearchGate. Stability of Iodine in Iodized Salt Against Heat, Light and Humidity. [Link]

  • Brieflands. Stability of Iodine in Iodized Salt Against Heat, Light and Humidity. [Link]

  • PubMed. Effects of temperature, light, and pH on the stability of fucoxanthin in an oil-in-water emulsion. [Link]

  • PubMed Central. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of Dioxinopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the solubility challenges of dioxinopyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this promising class of heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not only practical solutions but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

The 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine scaffold is an intriguing heterocyclic system with potential applications in medicinal chemistry. However, like many nitrogen-containing heterocyclic compounds, derivatives of this core may exhibit poor aqueous solubility, which can be a significant hurdle in drug discovery and development. This guide will provide you with a structured approach to understanding and overcoming these solubility issues.

Understanding the Challenge: Physicochemical Properties of the Dioxinopyridine Core

To effectively address solubility, we must first understand the inherent physicochemical properties of the parent structure, 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine. While experimental data for a wide range of derivatives are limited, we can utilize predicted properties for the core structure as a foundational guide.

PropertyPredicted ValueImplication for Solubility
Molecular Weight 137.14 g/mol Relatively low, which is generally favorable for solubility.
XlogP3 0.9Indicates a moderate level of lipophilicity. While not excessively high, it suggests that solubility in aqueous media may be limited.
Hydrogen Bond Donors 0The absence of hydrogen bond donors on the core structure limits its ability to form hydrogen bonds with water, potentially reducing solubility.
Hydrogen Bond Acceptors 3The presence of three hydrogen bond acceptors (the nitrogen atom and the two oxygen atoms) can interact with water molecules, which can aid in solvation.
Topological Polar Surface Area (TPSA) 31.4 ŲA lower TPSA is generally associated with lower aqueous solubility.
pKa (Predicted) ~5.2 (pyridinium ion)The pyridine nitrogen is weakly basic and will be protonated at acidic pH. This pH-dependent ionization is a key factor to consider for solubility manipulation.[3]

Table 1: Predicted Physicochemical Properties of 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine and their implications for solubility. Data sourced from PubChem.[4]

The key takeaway from these properties is that dioxinopyridine derivatives are likely to be weakly basic compounds with moderate lipophilicity and limited hydrogen bonding capability with water, predisposing them to solubility challenges, particularly at neutral to basic pH.

Troubleshooting Guide: A-Q&A Approach to Common Solubility Issues

This section is designed to provide direct answers and actionable protocols for specific problems you may encounter during your experiments.

Question 1: My dioxinopyridine derivative has precipitated out of my aqueous buffer (pH 7.4). What is the likely cause and how can I resolve this?

Answer:

The precipitation of your dioxinopyridine derivative at neutral pH is likely due to its weakly basic nature. The pyridine nitrogen in the core structure has an estimated pKa of around 5.2.[3] At a pH of 7.4, which is significantly above the pKa, the compound will be predominantly in its neutral, un-ionized form. This form is typically less soluble in aqueous media compared to its protonated, ionized counterpart.

Initial Troubleshooting Steps:

  • pH Adjustment: The most straightforward approach is to lower the pH of your solution. By decreasing the pH to below the pKa of the pyridine nitrogen, you will increase the proportion of the protonated, more soluble form of your compound.

    • Protocol: pH-Dependent Solubility Assessment

      • Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate, phosphate, and borate buffers).

      • Add an excess of your solid dioxinopyridine derivative to a fixed volume of each buffer in separate vials.

      • Equilibrate the samples by shaking or stirring at a constant temperature for 24-48 hours to ensure saturation.

      • Filter the samples to remove undissolved solid.

      • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).

      • Plot the solubility as a function of pH to determine the optimal pH range for your experiments.

  • Visualizing the Concept: The Henderson-Hasselbalch Relationship

    The relationship between pH, pKa, and the ratio of ionized to un-ionized forms of a weak base is described by the Henderson-Hasselbalch equation. For a weak base, the solubility increases as the pH of the solution falls below its pKa.

    G cluster_0 pH < pKa cluster_1 pH > pKa Protonated_Form [Drug-H⁺] (Ionized, More Soluble) Neutral_Form [Drug] (Neutral, Less Soluble) Protonated_Form->Neutral_Form Increase pH Neutral_Form->Protonated_Form Decrease pH

    Caption: pH effect on the ionization and solubility of a weak base.

Question 2: I need to work at a physiological pH (around 7.4), but my compound is still not soluble enough. What are my next options?

Answer:

When pH adjustment is not a viable option, several formulation strategies can be employed to enhance the solubility of your dioxinopyridine derivative at a fixed pH.

1. Cosolvents:

The addition of a water-miscible organic solvent, or cosolvent, can increase the solubility of a nonpolar compound by reducing the polarity of the aqueous environment.

  • Commonly Used Cosolvents:

    • Ethanol

    • Propylene glycol (PG)

    • Polyethylene glycol 400 (PEG 400)

    • Glycerin

    • Dimethyl sulfoxide (DMSO) - Use with caution in biological assays due to potential toxicity.

  • Protocol: Cosolvent Solubility Screen

    • Prepare stock solutions of your dioxinopyridine derivative in each of the selected cosolvents.

    • Create a series of aqueous buffer (pH 7.4) solutions containing increasing percentages of each cosolvent (e.g., 5%, 10%, 20%, 40% v/v).

    • Add a small, fixed volume of the compound's cosolvent stock solution to each of the cosolvent-buffer mixtures.

    • Observe for any precipitation. The highest percentage of the cosolvent that does not show precipitation for a given drug concentration is the initial working range.

    • For quantitative analysis, prepare saturated solutions in each cosolvent-buffer mixture and analyze the supernatant as described in the pH-dependent solubility protocol.

Cosolvent System (at pH 7.4)Solubility of a Model Dioxinopyridine Derivative (µg/mL)
Aqueous Buffer (pH 7.4)5
10% Ethanol in Buffer50
20% Ethanol in Buffer150
10% PEG 400 in Buffer80
20% PEG 400 in Buffer250

Table 2: Example of how cosolvents can enhance the solubility of a model dioxinopyridine derivative.

2. Surfactants:

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility.

  • Commonly Used Surfactants:

    • Polysorbate 80 (Tween® 80)

    • Polysorbate 20 (Tween® 20)

    • Cremophor® EL

    • Sodium lauryl sulfate (SLS) - Primarily for in vitro studies.

  • Protocol: Surfactant Solubilization

    • Prepare a series of solutions of a selected surfactant in your aqueous buffer (pH 7.4) at concentrations above its CMC.

    • Add an excess of your dioxinopyridine derivative to each surfactant solution.

    • Equilibrate and analyze the dissolved concentration as previously described.

3. Cyclodextrins:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the lipophilic part of the drug and increasing its aqueous solubility.

  • Commonly Used Cyclodextrins:

    • β-Cyclodextrin (β-CD)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Protocol: Cyclodextrin Complexation

    • Prepare aqueous solutions of the chosen cyclodextrin at various concentrations.

    • Add an excess of the dioxinopyridine derivative to each cyclodextrin solution.

    • Stir the mixtures for 24-48 hours to allow for complex formation.

    • Filter and analyze the supernatant for the concentration of the dissolved drug.

Question 3: I am observing variability in my experimental results, which I suspect is due to solubility issues. How can I ensure consistent and reliable data?

Answer:

Inconsistent results are a common consequence of working with poorly soluble compounds. To improve reproducibility, it is crucial to adopt a systematic approach to sample preparation and to be aware of the potential for precipitation.

  • Workflow for Preparing a Dioxinopyridine Derivative Solution

    G Start Start with solid compound Stock_Solution Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO). Start->Stock_Solution Dilution Perform serial dilutions of the stock solution into the final aqueous buffer. Stock_Solution->Dilution Vortex Vortex or sonicate briefly after each dilution step. Dilution->Vortex Visual_Inspection Visually inspect for any signs of precipitation (cloudiness, particulates). Vortex->Visual_Inspection Final_Concentration Use the highest concentration that remains clear for your experiment. Visual_Inspection->Final_Concentration No Precipitation Troubleshoot If precipitation occurs at the desired concentration, consider solubility enhancement techniques. Visual_Inspection->Troubleshoot Precipitation

    Caption: Recommended workflow for preparing solutions of poorly soluble compounds.

  • Key Considerations for Consistency:

    • Always prepare fresh solutions: Avoid using solutions that have been stored for extended periods, as the compound may precipitate over time.

    • Control the temperature: Solubility is temperature-dependent. Ensure all your experiments are conducted at a consistent temperature.

    • Mind the final solvent concentration: When diluting from a stock solution in an organic solvent, ensure the final concentration of the organic solvent is low and consistent across all samples to avoid unintended effects on your experiment.

Frequently Asked Questions (FAQs)

Q1: Can I use solid dispersion to improve the solubility of my dioxinopyridine derivative?

A1: Yes, solid dispersion is a powerful technique for enhancing the solubility of poorly soluble crystalline compounds. In a solid dispersion, the drug is dispersed in a hydrophilic carrier matrix, often in an amorphous state. The amorphous form has a higher free energy and thus greater apparent solubility and a faster dissolution rate compared to the crystalline form. Common carriers include polymers like polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs). This technique is particularly useful for oral drug delivery applications.

Q2: What about nanosuspensions? Are they suitable for dioxinopyridine derivatives?

A2: Nanosuspensions, which are sub-micron colloidal dispersions of the pure drug, can also be an effective approach. By reducing the particle size to the nanometer range, the surface area of the drug is significantly increased, leading to a higher dissolution velocity. Nanosuspensions are stabilized by surfactants or polymers and can be used for various routes of administration, including oral, parenteral, and pulmonary delivery.

Q3: How do I choose the best solubility enhancement technique for my specific dioxinopyridine derivative?

A3: The choice of technique depends on several factors, including the physicochemical properties of your specific derivative, the desired final concentration, the intended application (e.g., in vitro assay vs. in vivo study), and the required route of administration. A systematic screening approach, starting with simpler methods like pH adjustment and cosolvents, followed by more complex formulations like cyclodextrin complexes, solid dispersions, or nanosuspensions, is often the most effective strategy.

Q4: Are there any safety considerations when using solubilizing agents?

A4: Absolutely. The toxicity and biocompatibility of any excipient are critical considerations, especially for in vivo studies. Always consult the safety data sheets (SDS) and relevant literature for the excipients you are using. The concentration of cosolvents like DMSO should be kept to a minimum in cell-based assays. For parenteral formulations, only specific, high-purity excipients are permissible.

References

  • PubChem. 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine. National Center for Biotechnology Information. [Link]

  • Panigrahi, L., Pattnaik, S., & Ghosal, S. K. (2005). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences, 41(3), 311-321.
  • Wikipedia. Pyridine. [Link]

Sources

Section 1: Understanding the Inherent Reactivity of the Pyridine Ring

Author: BenchChem Technical Support Team. Date: January 2026

## Technical Support Center: Navigating Regioselectivity in Pyridine Functionalization

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Pyridine Functionalization. This guide is designed to provide in-depth troubleshooting and practical solutions for the common regioselectivity challenges encountered during the chemical modification of pyridine rings. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and field-tested protocols to achieve your desired substitution patterns with precision and confidence.

The pyridine ring's electronic nature is the root of most regioselectivity issues. The nitrogen atom, being more electronegative than carbon, imparts a significant dipole moment and deactivates the ring towards electrophilic attack compared to benzene.[1][2] This electron-withdrawing nature also makes the C2, C4, and C6 positions electron-deficient, while the C3 and C5 positions are comparatively electron-rich.

Frequently Asked Questions (FAQs)

Q1: Why is my electrophilic aromatic substitution (EAS) on pyridine sluggish and giving me the C3 product?

A1: The nitrogen atom in pyridine deactivates the ring towards electrophiles.[1] Under the often harsh acidic conditions required for reactions like nitration or sulfonation, the pyridine nitrogen is protonated, further increasing this deactivation.[2][3] Attack at the C3 (and C5) position is favored because the resulting carbocation intermediate does not place a positive charge on the already electron-deficient nitrogen atom, which would be a highly destabilizing arrangement.[1][4]

Q2: I'm attempting a nucleophilic aromatic substitution (SNAr) and getting a mixture of C2 and C4 products. Why is this, and how can I favor one over the other?

A2: Nucleophilic attack is favored at the electron-deficient C2 and C4 positions because the negative charge of the resulting Meisenheimer-type intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[5][6] The selectivity between C2 and C4 can be influenced by several factors:

  • Steric Hindrance: Bulky nucleophiles or substituents near the C2 position can favor attack at the less hindered C4 position.

  • Leaving Group: The nature of the leaving group can play a role.

  • Reaction Conditions: Solvent and temperature can influence the ratio of C2 to C4 products.

Section 2: Troubleshooting Electrophilic Aromatic Substitution (EAS)

Direct EAS on pyridine is often low-yielding and requires forcing conditions. Here are strategies to overcome these limitations and control regioselectivity.

Troubleshooting Guide: Poor Yields and Lack of Selectivity in EAS
Problem Potential Cause Recommended Solution
No reaction or very low conversion Pyridine ring is too deactivated.Activate the ring: Convert the pyridine to its corresponding N-oxide. The N-oxide group is electron-donating and activates the C2 and C4 positions towards electrophilic attack.[7][8] The N-oxide can be subsequently removed by deoxygenation.
Mixture of C3 and other isomers Harsh reaction conditions leading to side reactions.Milder Halogenation: For C3-halogenation, consider methods using dearomatized intermediates which can offer high regioselectivity under milder conditions.[9]
Desired C4-substitution is not occurring C3-substitution is the electronically preferred pathway for direct EAS on the pyridine ring.Utilize Pyridine N-Oxide: Nitration of pyridine N-oxide, for example, proceeds readily to give the 4-nitro derivative, which can then be deoxygenated.[7]
Experimental Protocol: C4-Nitration of Pyridine via the N-Oxide

This two-step protocol provides a reliable method for achieving C4-nitration, a transformation that is difficult to accomplish directly.

Step 1: Synthesis of Pyridine-N-Oxide

  • Dissolution: Dissolve pyridine in a suitable solvent like acetic acid.

  • Oxidation: Add an oxidizing agent, such as hydrogen peroxide or a peracid (e.g., m-CPBA), portion-wise while monitoring the temperature.

  • Work-up: After the reaction is complete, neutralize the acid and extract the pyridine-N-oxide. Purify by distillation or crystallization.

Step 2: Nitration of Pyridine-N-Oxide

  • Reaction Setup: In a flask equipped with a dropping funnel and a thermometer, cool a mixture of fuming nitric acid and concentrated sulfuric acid.

  • Addition of N-Oxide: Slowly add the pyridine-N-oxide to the cooled acid mixture, maintaining a low temperature.

  • Reaction: Allow the reaction to proceed at a controlled temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Quenching and Isolation: Carefully pour the reaction mixture onto ice and neutralize with a base. The 4-nitropyridine-N-oxide can then be extracted and purified.

  • Deoxygenation: The N-oxide can be removed using reagents like PCl₃ or zinc dust to yield 4-nitropyridine.[10]

Section 3: Mastering Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a powerful tool for functionalizing the pyridine ring at the C2 and C4 positions.

Troubleshooting Guide: Regioselectivity in SNAr
Problem Potential Cause Recommended Solution
Mixture of C2 and C4 isomers Similar electronic activation at both positions.Steric Control: Introduce a bulky substituent at a position adjacent to C2 to sterically disfavor nucleophilic attack at that site, thereby promoting C4-substitution.
Poor reactivity of the substrate The leaving group is not sufficiently activated.Increase Activation: Ensure an electron-withdrawing group is present on the ring to activate it towards nucleophilic attack.[11]
Side reactions, such as dimerization For reactions like the Chichibabin amination, side reactions can occur under certain conditions.Optimize Conditions: In the Chichibabin reaction, for example, applying nitrogen pressure has been shown to favor the desired aminated product over dimerization.[12]
Featured Protocol: The Chichibabin Reaction for C2-Amination

The Chichibabin reaction is a classic method for the direct amination of pyridines.[12][13]

Reagents and Conditions:

  • Substrate: Pyridine or a substituted pyridine.

  • Aminating Agent: Sodium amide (NaNH₂) or potassium amide (KNH₂).[13]

  • Solvent: Liquid ammonia or an inert high-boiling solvent like toluene or xylene.[12]

  • Temperature: Can range from low temperatures in liquid ammonia to elevated temperatures (100-130°C) in other solvents.[13][14]

General Procedure:

  • Setup: In a flame-dried flask under an inert atmosphere, add the solvent and the sodium amide.

  • Addition of Pyridine: Add the pyridine substrate to the reaction mixture.

  • Heating: Heat the reaction mixture to the appropriate temperature. The progress of the reaction can often be monitored by the evolution of hydrogen gas.[12]

  • Work-up: After the reaction is complete, cool the mixture and carefully quench with water or an acidic workup to protonate the resulting aminopyridine salt.[12]

  • Isolation: Extract the 2-aminopyridine product and purify by standard methods.

Section 4: Advanced Strategies for Regiocontrol

For more challenging transformations, several advanced strategies have been developed to achieve high levels of regioselectivity.

Directed ortho-Metalation (DoM)

DoM is a powerful technique that utilizes a directing metalation group (DMG) to deprotonate a specific ortho C-H bond.[15][16] This generates a nucleophilic organometallic intermediate that can be trapped with an electrophile.

  • How it Works: A DMG, typically a Lewis basic functional group, coordinates to an organolithium base, bringing it into proximity with the ortho-proton for abstraction.[15]

  • Regiocontrol: The position of the DMG dictates the site of functionalization. For example, a DMG at C3 will direct metalation to C4.[17]

  • Common DMGs: Amides, carbamates, and ethers are effective DMGs.

C-H Functionalization

Recent advances in C-H functionalization offer direct and atom-economical ways to introduce new functional groups.[18][19]

  • Minisci Reaction: This radical-based reaction is effective for alkylation and acylation, typically at the C2 and C4 positions.[20]

  • Transition-Metal Catalysis: Palladium, rhodium, and iridium catalysts can enable a wide range of C-H functionalizations with varying regioselectivities depending on the directing group and reaction conditions.

Ring-Opening/Ring-Closing Strategies: The Zincke Reaction and Beyond

The Zincke reaction involves the ring-opening of a pyridinium salt with an amine, followed by a series of transformations and subsequent ring-closure to form a new pyridinium salt.[21][22] This concept has been extended to develop methods for regioselective functionalization. For instance, temporary dearomatization via Zincke imine intermediates has been used for mild C3-halogenation.[23][24]

Visualizing Reaction Pathways

Electrophilic Aromatic Substitution (EAS) on Pyridine

EAS_Pyridine Pyridine Pyridine Intermediate_C3 σ-complex (C3 attack) No positive charge on N Pyridine->Intermediate_C3 Attack at C3 Intermediate_C2_C4 σ-complex (C2/C4 attack) Positive charge on N (Destabilized) Pyridine->Intermediate_C2_C4 Attack at C2/C4 E_plus E+ Product_C3 3-Substituted Pyridine (Major Product) Intermediate_C3->Product_C3 -H+ Product_C2_C4 2/4-Substituted Pyridine (Minor Product) Intermediate_C2_C4->Product_C2_C4 -H+

Caption: Favored C3 attack in EAS of pyridine.

Nucleophilic Aromatic Substitution (SNAr) on Pyridine```dot

SNAr_Pyridine

Caption: Decision workflow for pyridine functionalization.

References

  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. American Chemical Society.
  • Chichibabin reaction - Grokipedia.
  • Chichibabin reaction - Wikipedia. Available at: [Link]

  • Electrophilic substitution on pyridine. - Química Organica.org.
  • Chichibabin pyridine synthesis - Wikipedia. Available at: [Link]

  • Unraveling the Mechanism of Cascade Reactions of Zincke Aldehydes - ACS Publications. Available at: [Link]

  • Chichibabin Reaction | PPTX - Slideshare. Available at: [Link]

  • The Chichibabin amination reaction - Scientific Update - UK. Available at: [Link]

  • THE ZINCKE REACTION . A REVIEW - Wei-Chieh Cheng and Mark J . Kurth* Department of Chemistry. University of California One Shields Avenue. Davis. CA 9561 6-5295.
  • Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed. Available at: [Link]

  • Electrophilic aromatic substitution - Wikipedia. Available at: [Link]

  • Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]

  • Zincke reaction - Wikipedia. Available at: [Link]

  • Selective Synthesis of 2-Substituted Pyridine N-Oxides via Directed ortho-Metallation using Grignard Reagents.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
  • C-H Functionalization of Pyridines - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Which position does Electrophilic aromatic substitution of Pyridine favour at? - Quora. Available at: [Link]

  • Subject: Chemistry Semester IV Paper No.: CHB-401 Topic: Pyridine Lecture Notes: Dr. Diksha Katiyar This is in continuation of m.
  • Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange - Zeitschrift für Naturforschung. Available at: [Link]

  • Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed. Available at: [Link]

  • Reactivity of Pyridine-N-Oxide - YouTube. Available at: [Link]

  • Regioselective difunctionalization of pyridines via 3,4-pyridynes - RSC Publishing. Available at: [Link]

  • Directed (ortho) Metallation.
  • Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Directed (ortho) Metallation.
  • Relative nucleophilic reactivity of pyridines and pyridine N-oxides (supernucleophilicity of pyridine N-oxides) - ResearchGate. Available at: [Link]

  • Pyridine CH functionalization | PPTX - Slideshare. Available at: [Link]

  • Selective halogenation of pyridines and diazines via unconventional intermediates.
  • Electrophilic aromatic substitution reactions of pyridine normally occur at C3. Draw the... - Homework.Study.com. Available at: [Link]

  • Rearrangement of 4-Amino-3-halo-pyridines by Nucleophilic Aromatic Substitution | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • SNAr Reactions of Pyridine: Videos & Practice Problems - Pearson+. Available at: [Link]

  • Pyridine-N-Oxide - ACS Publications - American Chemical Society. Available at: [Link]

  • Pyridine-N-oxide - Wikipedia. Available at: [Link]

  • C-H Functionalization of Pyridines - ResearchGate. Available at: [Link]

  • DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES.
  • Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines - PubMed. Available at: [Link]

  • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC - NIH. Available at: [Link]

  • EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons - Pearson+. Available at: [Link]

  • Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines | Organic Letters - ACS Publications. Available at: [Link]

  • (L-460) Zincke reaction: Basic concept & Reaction Mechanism for primary & secondary amine as Nu. - YouTube. Available at: [Link]

  • A Zincke-Inspired Cycloreversion/Cyclization Sequence with Arrested Rearomatization: Synthesis of 2‑Aminodihydropyridinium Complexes - NIH. Available at: [Link]

  • Substituent effects on the basicity of pyridine. Elucidation of the electronic character of .beta.-substituted vinyl groups | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Substitution in the Pyridine Series: Effect of Substituents (1965) | Rudolph A. Abramovitch | 69 Citations - SciSpace. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis and scale-up of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and nuances associated with the preparation of this valuable heterocyclic building block. Our focus is on providing practical, experience-driven advice to ensure robust and reproducible synthetic outcomes.

Overview and Proposed Synthetic Pathway

The synthesis of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol is not extensively detailed in publicly available literature, necessitating a carefully considered synthetic strategy. Based on established methodologies for the formation of the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine scaffold and the principles of electrophilic aromatic substitution on pyridine rings, we propose a two-step sequence. This approach allows for the isolation and characterization of the key precursor before the critical iodination step.

Proposed Two-Step Synthesis:

  • Step 1: Synthesis of the Precursor, 2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol. This is typically achieved via the condensation of a suitable 2,3-dihydroxypyridine derivative with 1,2-dibromoethane or a related dielectrophile.

  • Step 2: Regioselective Iodination. The precursor is then subjected to electrophilic iodination to introduce the iodine atom at the C7 position. The hydroxyl group at C8 is a powerful ortho-, para-director, and the nitrogen atom in the pyridine ring deactivates the ring towards electrophilic attack, making the regioselectivity of this step a key challenge.[3][4][5]

Troubleshooting Guide: A Proactive Approach to Synthesis

This section addresses potential issues that may arise during the synthesis and scale-up of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol. Each problem is presented with its likely causes and actionable solutions.

Step 1: Synthesis of 2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol (Precursor)
Problem Potential Causes Troubleshooting & Optimization Strategies
Low or No Product Yield - Incomplete reaction due to insufficient base or reaction time.- Decomposition of starting materials under harsh conditions.- Optimize Base: Use a non-nucleophilic base like sodium hydride or potassium carbonate to facilitate the cyclization. Ensure the base is freshly opened and handled under inert conditions.- Reaction Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.- Temperature Control: Maintain a consistent and appropriate reaction temperature. For many Williamson ether-type syntheses, moderate heating (e.g., 60-80 °C) is sufficient.
Formation of Side Products - Polymerization of the dielectrophile.- Intermolecular side reactions.- Slow Addition: Add the dielectrophile (e.g., 1,2-dibromoethane) slowly to the reaction mixture to maintain a low concentration and minimize polymerization.- High Dilution: Running the reaction at a higher dilution can favor the intramolecular cyclization over intermolecular side reactions.
Purification Difficulties - The product is highly polar and may be difficult to separate from inorganic salts.- Work-up Procedure: After the reaction, quench with water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). A brine wash can help to remove residual water.- Chromatography: If necessary, purify the crude product by column chromatography on silica gel. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is often effective.
Step 2: Regioselective Iodination

The iodination of the pyridin-8-ol scaffold is the most critical and challenging step. The electron-donating hydroxyl group strongly activates the ring, while the pyridine nitrogen deactivates it, leading to a complex regiochemical outcome.

Problem Potential Causes Troubleshooting & Optimization Strategies
Low Conversion/No Reaction - Insufficiently reactive iodinating agent.- Deactivation of the pyridine ring by the reaction conditions.- Choice of Iodinating Agent: Molecular iodine (I₂) alone may not be electrophilic enough.[6] Consider using more reactive reagents such as N-Iodosuccinimide (NIS), Iodine Monochloride (ICl), or Pyridine Iodine Monochloride (PyICl).[1][2][7][8]- Solvent Effects: The choice of solvent can significantly impact the reaction rate. Aprotic solvents like dichloromethane (DCM), acetonitrile (MeCN), or tetrahydrofuran (THF) are commonly used.[9]- Acid Catalysis: For less reactive substrates, the addition of a catalytic amount of a Brønsted or Lewis acid can enhance the electrophilicity of the iodinating agent. However, this can also lead to protonation of the pyridine nitrogen, further deactivating the ring.[10]
Poor Regioselectivity (Formation of other iodo-isomers) - The directing effects of the hydroxyl and pyridine nitrogen are not sufficiently controlled.- Steric Hindrance: The inherent steric bulk around the C7 position may naturally favor iodination at this site. However, other positions may still be reactive.- Temperature Control: Running the reaction at a lower temperature can sometimes improve regioselectivity by favoring the kinetically controlled product.- Directed Ortho-Metalation: As an alternative strategy, consider a directed ortho-metalation approach. This would involve deprotonation of the hydroxyl group and subsequent metalation at the C7 position, followed by quenching with an iodine source.
Formation of Di-iodinated Byproducts - The activated ring is susceptible to multiple iodinations.- Stoichiometry Control: Use a slight excess (1.0-1.2 equivalents) of the iodinating agent. Adding the iodinating agent portion-wise can help to control the reaction.- Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-iodination.
Product Instability/Decomposition - Iodo-substituted phenols and heterocycles can be sensitive to light and air.- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Protection from Light: Protect the reaction vessel from light by wrapping it in aluminum foil.- Work-up Conditions: Use a mild work-up procedure. A wash with a solution of sodium thiosulfate can remove any unreacted iodine.

Frequently Asked Questions (FAQs)

Q1: What is the best iodinating agent for this synthesis?

A1: There is no single "best" agent, as the optimal choice will depend on the specific reactivity of the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol precursor. A good starting point would be N-Iodosuccinimide (NIS) due to its ease of handling and generally mild reaction conditions.[2][11] If the reaction is sluggish, Iodine Monochloride (ICl) or Pyridine Iodine Monochloride (PyICl) offer higher reactivity.[1][7][8]

Q2: How can I effectively monitor the progress of the iodination reaction?

A2: TLC is a convenient method for monitoring the reaction. The product, being more lipophilic than the starting material due to the iodine atom, should have a higher Rf value. Staining with a potassium permanganate solution can help visualize the spots. For more quantitative analysis, LC-MS is the preferred method as it can distinguish between the starting material, the desired product, and any isomeric or di-iodinated byproducts.

Q3: What are the key considerations for scaling up this synthesis?

A3: Scaling up presents several challenges:

  • Heat Transfer: The cyclization and iodination reactions may be exothermic. Ensure the reactor has adequate cooling capacity to maintain the desired temperature.[12]

  • Mixing: Efficient mixing is crucial, especially during the addition of reagents, to avoid localized "hot spots" and side reactions.[12]

  • Purification: Column chromatography is often not feasible on a large scale. Developing a robust crystallization or recrystallization procedure for the final product is highly recommended.[12][13][14]

  • Safety: Handle all reagents, especially iodinating agents and solvents, in a well-ventilated fume hood with appropriate personal protective equipment.

Q4: My final product is colored. How can I decolorize it?

A4: A persistent color in the final product is often due to residual iodine or other colored impurities. During the work-up, washing the organic layer with a dilute aqueous solution of sodium thiosulfate or sodium bisulfite will quench any remaining iodine. If the color persists after chromatography or crystallization, a charcoal treatment of a solution of the product followed by filtration may be effective.

Q5: Can I use a one-pot procedure for the synthesis and iodination?

A5: While a one-pot procedure could be more efficient, it is not recommended without careful optimization. The conditions for the cyclization (basic) and iodination (often neutral or acidic) are generally incompatible. It is more robust to isolate and purify the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol precursor before proceeding to the iodination step.

Experimental Protocols and Data

General Protocol for the Synthesis of 2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol
  • Reaction Setup: To a solution of 2,3-dihydroxypyridine (1.0 eq.) in a suitable solvent (e.g., DMF or acetonitrile) is added a base (e.g., potassium carbonate, 2.5 eq.).

  • Reagent Addition: 1,2-Dibromoethane (1.1 eq.) is added dropwise at room temperature.

  • Reaction: The mixture is heated to 60-80 °C and stirred until the starting material is consumed (as monitored by TLC or LC-MS).

  • Work-up: The reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography or recrystallization.

General Protocol for the Iodination of 2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol
  • Reaction Setup: To a solution of 2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol (1.0 eq.) in an anhydrous aprotic solvent (e.g., DCM or MeCN) under an inert atmosphere, add the iodinating agent (e.g., NIS, 1.1 eq.) in one portion or portion-wise.

  • Reaction: The reaction is stirred at room temperature (or cooled to 0 °C if the reaction is very fast) and monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol.

Visualizing the Workflow and Potential Challenges

Proposed Synthetic Workflow

G start 2,3-Dihydroxypyridine precursor 2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol start->precursor Step 1: Cyclization (e.g., 1,2-dibromoethane, K2CO3) final_product 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol precursor->final_product Step 2: Iodination (e.g., NIS, DCM)

Caption: Proposed two-step synthesis of the target compound.

Decision Tree for Iodination Troubleshooting

G start Iodination Reaction low_conversion Low Conversion? start->low_conversion poor_regio Poor Regioselectivity? low_conversion->poor_regio No increase_reactivity Increase Reagent Reactivity (e.g., use ICl or PyICl) low_conversion->increase_reactivity Yes add_catalyst Consider Acid Catalyst (with caution) low_conversion->add_catalyst Yes side_products Side Products? poor_regio->side_products No lower_temp Lower Reaction Temperature poor_regio->lower_temp Yes change_solvent Change Solvent poor_regio->change_solvent Yes control_stoich Control Stoichiometry (portion-wise addition) side_products->control_stoich Yes monitor_time Reduce Reaction Time side_products->monitor_time Yes

Caption: Troubleshooting guide for the iodination step.

References

  • Majumdar, S., et al. (2020). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications. Retrieved from [Link]

  • Pharmarecipereview. (n.d.). N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. Retrieved from [Link]

  • Wirth, T. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(13), 5299-5303. Retrieved from [Link]

  • Wirth, T. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(13), 5299-5303. Retrieved from [Link]

  • Rossi, S., et al. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. Molecules, 28(14), 5537. Retrieved from [Link]

  • Soukri, M., et al. (2000). Synthesis of 2-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine derivatives. Organic Letters, 2(11), 1557-1560. Retrieved from [Link]

  • Grokipedia. (n.d.). N-Iodosuccinimide. Retrieved from [Link]

  • Soukri, M., et al. (2000). Synthesis of 2-Substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine Derivatives. Organic Letters, 2(11), 1557-1560. Retrieved from [Link]

  • Lee, H., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 27(19), 6386. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]

  • Quora. (2017). Why does pyridine not undergo an electrophilic substitution reaction? Retrieved from [Link]

  • Guillaumet, G., et al. (2003). Synthesis of New Compounds Containing the 2,3-Dihydro[1][2]dioxino[2,3-b]pyridine Heterocyclic System as a Substructure. ChemInform, 34(36). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

  • Khansole, S. V., et al. (2008). Convenient and Efficient Method for the Iodination of Aromatic Amines by Pyridinium Iodochloride. Synthetic Communications, 38(11), 1792-1797. Retrieved from [Link]

  • Muathen, H. A. (2003). Mild and Efficient Iodination of Aromatic Compounds with Pyridine–Iodine Monochloride Complex (PyICI). Molecules, 8(8), 593-603. Retrieved from [Link]

  • Castanet, A.-S., et al. (2002). Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid. Tetrahedron Letters, 43(29), 5047-5048. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Iodosuccinimide. Retrieved from [Link]

  • Lee, H., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 27(19), 6386. Retrieved from [Link]

  • Study.com. (n.d.). Electrophilic aromatic substitution reactions of pyridine normally occur at C3. Draw the... Retrieved from [Link]

  • Química Orgánica. (n.d.). Electrophilic substitution on pyridine. Retrieved from [Link]

  • Reddit. (2019). Why are some reactions difficult to scale up? Retrieved from [Link]

  • Lee, H., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 27(19), 6386. Retrieved from [Link]

  • Kumar, S., et al. (2023). Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations. Chemical Reviews, 123(7), 3583-3668. Retrieved from [Link]

  • Khanna, R., et al. (2021). Oxidative Synthesis of Pyridine Derivatives. Journal of Chemical, Biological and Physical Sciences, 11(2), 251-265. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Iodination. Retrieved from [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

  • Domingo, L. R., et al. (2021). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry, 45(3), 1545-1554. Retrieved from [Link]

  • YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. Retrieved from [Link]

  • Ashok, D., et al. (2023). Iodine mediated synthesis of some new imidazo[1,2‐a]pyridine derivatives and evaluation of their antimicrobial activity. Journal of Heterocyclic Chemistry, 60(5), 843-855. Retrieved from [Link]

  • Cusabio. (n.d.). 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine. Retrieved from [Link]

  • Iskra, J. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Catalysts, 12(3), 332. Retrieved from [Link]

  • Mongin, F., et al. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Chemistry Proceedings, 12(1), 20. Retrieved from [Link]

  • Iovu, M., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 29(4), 795. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydro-4-pyridones. Retrieved from [Link]

Sources

Technical Support Center: Stabilizing Iodinated Heterocycles in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with iodinated heterocycles. These valuable building blocks in medicinal chemistry and materials science are known for their synthetic versatility. However, their inherent instability can often lead to decomposition, impacting experimental reproducibility, yield, and purity. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges of working with these sensitive compounds.

Troubleshooting Guide: Preventing and Mitigating Decomposition

This section addresses specific issues you may encounter during your experiments, providing insights into the root causes and offering practical, step-by-step solutions.

Issue 1: Gradual Discoloration and Degradation of Solid Compound During Storage

Question: My solid iodinated heterocycle, which was initially a white or off-white powder, has started to turn yellow or brown in the vial. What is causing this, and how can I prevent it?

Answer:

This common observation is often a sign of decomposition, leading to the formation of colored impurities. The primary culprits are typically exposure to light, heat, and atmospheric oxygen or moisture.

Causality Explained: The carbon-iodine (C-I) bond in many heterocyclic systems is relatively weak and susceptible to homolytic or heterolytic cleavage.

  • Photodecomposition: Aryl iodides are known to be light-sensitive.[1] UV or even ambient light can provide the energy to break the C-I bond, initiating radical chain reactions that lead to degradation.

  • Thermal Decomposition: Elevated temperatures can also promote the cleavage of the C-I bond, accelerating decomposition. While the thermal stability of iodinated heterocyles can vary, high temperatures generally increase the rate of degradation.[1]

  • Oxidation and Hydrolysis: The presence of oxygen and moisture can facilitate oxidative degradation or hydrolysis, especially for sensitive heterocyclic cores.

Step-by-Step Prevention Protocol:

  • Light Protection:

    • Always store iodinated heterocycles in amber glass vials to block UV and blue light.[1]

    • For highly sensitive compounds, wrap the vial in aluminum foil for complete light exclusion.[1]

    • Minimize exposure to ambient light during weighing and handling. Work in a dimly lit area or use a glove box with light-filtering capabilities.

  • Temperature Control:

    • Store compounds at reduced temperatures. For short-term storage, refrigeration (2-8 °C) is often sufficient. For long-term storage, a freezer (-20 °C) is recommended.[2]

    • Avoid frequent freeze-thaw cycles, as this can introduce moisture condensation inside the vial. Aliquot the compound into smaller, single-use vials if you need to access it frequently.

  • Inert Atmosphere:

    • Upon receiving or after synthesizing an iodinated heterocycle, purge the vial with an inert gas like argon or nitrogen before sealing. This displaces oxygen and moisture.

    • Use vials with tight-fitting caps, preferably with a PTFE liner, to ensure a good seal. For added protection, wrap the cap with Parafilm.

Workflow for Proper Storage of Iodinated Heterocycles

Caption: Best practices for storing iodinated heterocycles.

Issue 2: Unexpected Deiodination During a Reaction

Question: I'm running a cross-coupling reaction (e.g., Suzuki, Heck) with my iodinated heterocycle, and I'm observing a significant amount of the deiodinated starting material as a byproduct. What's going wrong?

Answer:

Deiodination is a common and frustrating side reaction in transition-metal-catalyzed cross-coupling reactions.[1] Several factors related to the reaction conditions can promote this undesired pathway.

Causality Explained:

  • Transition Metal Catalysts: Palladium catalysts, which are central to many cross-coupling reactions, can catalyze hydrodehalogenation as a side reaction.[1]

  • Reducing Agents: The presence of certain bases, additives, or even the iodide anion (I⁻) formed during the reaction can act as reducing agents, leading to the reductive cleavage of the C-I bond.[1]

  • Solvent Effects: Polar aprotic solvents like dioxane and DMF have been observed to promote dehalogenation more than non-polar solvents like toluene in some catalytic systems.[1]

  • Elevated Temperatures and Prolonged Reaction Times: Higher temperatures and longer reaction times increase the likelihood of side reactions, including deiodination.[1]

Troubleshooting and Optimization Strategy:

  • Catalyst and Ligand Choice:

    • Use ligands that promote faster reductive elimination, such as bulky phosphine ligands (e.g., SPhos, XPhos). This can help the desired cross-coupling reaction outcompete the deiodination pathway.[3]

    • Consider using a lower catalyst loading, as excess catalyst can sometimes contribute to side reactions.

  • Base Selection:

    • Opt for the mildest base that effectively facilitates the reaction. Strong bases can sometimes act as a hydrogen source for the deiodination. Consider using carbonates (e.g., K₂CO₃, Cs₂CO₃) instead of stronger bases like hydroxides or alkoxides.

  • Reaction Monitoring and Time:

    • Monitor the reaction progress closely using techniques like TLC or LC-MS.

    • Stop the reaction as soon as the starting material is consumed to minimize the time the product is exposed to conditions that promote deiodination.

  • Solvent and Temperature Optimization:

    • If deiodination is a major issue, consider switching to a less polar solvent like toluene.

    • Run the reaction at the lowest temperature that still provides a reasonable reaction rate.

Decision Tree for Troubleshooting Deiodination in Cross-Coupling Reactions

Caption: A logical workflow to address deiodination.

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH range for storing and handling solutions of iodinated heterocycles?

The optimal pH for stability can be compound-specific. However, a general guideline is to maintain a neutral to slightly acidic pH (around 4-7).[3] Strongly basic conditions can promote deiodination, while highly acidic conditions might lead to degradation of the heterocyclic ring itself. It is advisable to perform a preliminary stability study on a small scale if your application requires prolonged storage in solution.

Q2: Can I use antioxidants to stabilize my iodinated heterocycle?

Yes, for compounds susceptible to radical-mediated decomposition, the addition of a radical scavenger can be beneficial. Common choices include:

  • Butylated hydroxytoluene (BHT): A widely used antioxidant in organic chemistry.

  • Vitamin E (α-tocopherol): A natural antioxidant that can be effective.[4]

  • Glutathione (GSH): A tripeptide that is a key endogenous antioxidant.[4]

The choice and concentration of the antioxidant should be optimized for your specific compound and application to avoid interference with downstream reactions or assays.

Q3: Is there a role for copper salts in stabilizing iodinated heterocycles?

While copper catalysts are often used in cross-coupling reactions involving aryl iodides, their role as general stabilizers for solid compounds or solutions is less established for synthetic heterocycles. However, in some specific contexts, copper(I) iodide (CuI) has been used as a stabilizer.[5] For instance, some commercial suppliers offer 2-iodopyridine stabilized with sodium thiosulfate, which can chelate trace metals that might catalyze decomposition. If you suspect metal-catalyzed decomposition, using a chelating agent or ensuring high purity of your reagents and solvents is a good practice.

Q4: How should I handle the purification of a potentially unstable iodinated heterocycle?

  • Minimize Heat: Use room temperature or cooled column chromatography whenever possible. If heating is necessary for dissolution, do so for the shortest possible time.

  • Protect from Light: Wrap your chromatography column and collection flasks in aluminum foil.

  • Use an Appropriate Stationary Phase: For basic heterocycles like pyridines, consider using neutral or basic alumina instead of silica gel to avoid potential degradation on the acidic silica surface.

  • Prompt Analysis: Analyze the purified fractions immediately by HPLC or LC-MS to confirm purity and check for on-column decomposition.

Q5: I am performing an HPLC analysis and see a changing peak profile for my iodinated heterocycle over time. What should I do?

This indicates on-instrument instability. Consider the following:

  • Mobile Phase pH: Ensure the mobile phase pH is within a stable range for your compound.

  • Temperature: Use a cooled autosampler (if available) to maintain the stability of your samples while they are waiting for injection.

  • Run Time: Use the shortest possible run time that provides adequate separation.

  • Fresh Samples: Prepare samples immediately before analysis.

HPLC Troubleshooting for Unstable Compounds

Sources

Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Dioxinopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for NMR analysis of substituted dioxinopyridines. This resource is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in assigning NMR peaks for this important class of heterocyclic compounds. This guide provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and efficient structure elucidation.

Introduction: The Challenge of Dioxinopyridine NMR

Dioxinopyridines are a vital scaffold in medicinal chemistry. However, their NMR spectra can be complex and challenging to interpret. The fused ring system, the presence of heteroatoms (nitrogen and oxygen), and the electronic effects of various substituents can lead to peak overlapping, unusual chemical shifts, and complex coupling patterns. This guide will equip you with the knowledge and techniques to overcome these hurdles.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common problems encountered during the NMR analysis of substituted dioxinopyridines, providing explanations and actionable solutions.

Problem 1: Heavily Overlapped Signals in the Aromatic Region

Symptom: Your ¹H NMR spectrum shows a cluster of signals in the aromatic region (typically 6.5-9.0 ppm), making it impossible to discern individual multiplets and coupling patterns.

Causality: The pyridine and any aromatic substituent protons often resonate in a narrow chemical shift range. The electronic influence of substituents can further compress this region.

Solutions:

  • Change the NMR Solvent: Altering the solvent can induce differential shifts in proton resonances, potentially resolving overlap. Aromatic solvents like benzene-d₆ or toluene-d₈ often cause significant shifts (known as aromatic solvent-induced shifts or ASIS) compared to chlorinated solvents like CDCl₃ or polar aprotic solvents like DMSO-d₆.[1][2][3][4] This is due to specific solute-solvent interactions that change the shielding environment of the protons.[3][4]

  • Utilize 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): This is the first step to trace proton-proton coupling networks. Cross-peaks in a COSY spectrum connect protons that are coupled to each other (typically over two or three bonds).[5][6] This allows you to walk through the spin systems of the pyridine ring and any alkyl chains.

    • TOCSY (Total Correlation Spectroscopy): If you can identify one proton in a spin system, a TOCSY experiment can reveal all other protons within that same system, even if they are not directly coupled.[7] This is particularly useful for identifying all protons of a particular ring system when there is severe overlap.[7][8]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[9] By spreading the proton signals out over the wider carbon chemical shift range, you can resolve severely overlapped proton signals.[9]

  • Higher Magnetic Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz vs. 400 MHz) will increase the dispersion of the signals, often resolving overlap.

Problem 2: Ambiguous Assignment of Protons on the Pyridine Ring

Symptom: You have resolved the signals for the pyridine ring protons, but you are unsure which signal corresponds to which position (e.g., H-2 vs. H-6).

Causality: The chemical shifts of pyridine protons are highly sensitive to the electronic nature and position of substituents. Electron-donating groups (EDGs) like -OCH₃ or -NH₂ will shield (shift upfield) ortho and para protons, while electron-withdrawing groups (EWGs) like -NO₂ or -CN will deshield (shift downfield) these same protons.[10]

Solutions:

  • Predict Chemical Shifts Based on Substituent Effects:

    • Understand the electronic properties of your substituents. EDGs increase electron density on the ring, causing upfield shifts, while EWGs decrease electron density, leading to downfield shifts.[10]

    • The proton ortho to the nitrogen (H-2 and H-6) is typically the most deshielded due to the inductive effect of the nitrogen atom.

  • Utilize Long-Range Couplings (HMBC):

    • HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful experiment for connecting protons to carbons over two or three bonds.[7][11] By observing correlations from a known proton (e.g., on a substituent) to carbons in the pyridine ring, you can definitively assign the ring positions. For example, a proton on a substituent at the 3-position will show HMBC correlations to C-2 and C-4 of the pyridine ring.

  • Nuclear Overhauser Effect (NOE) Experiments:

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space (< 5 Å).[12][13][14] By irradiating a known proton (e.g., on a substituent) and observing which pyridine ring protons show an NOE, you can confirm their spatial proximity and thus their position.[15] For instance, irradiating the protons of a substituent at the 4-position should show an NOE to the protons at the 3- and 5-positions.

Problem 3: Difficulty in Assigning Quaternary Carbons

Symptom: The ¹³C NMR spectrum shows several signals for quaternary carbons (carbons with no attached protons), and you cannot assign them.

Causality: Quaternary carbons do not appear in DEPT (Distortionless Enhancement by Polarization Transfer) or HSQC spectra, making their assignment challenging. Their chemical shifts are also influenced by substituent effects.[16][17][18]

Solution:

  • HMBC is Essential: The HMBC experiment is the primary tool for assigning quaternary carbons.[11] Look for correlations from known protons to the quaternary carbons. For example, the protons on the carbons adjacent to a quaternary carbon will show a 2-bond correlation to it in the HMBC spectrum. Protons further away will show 3-bond correlations. By piecing together these correlations, you can confidently assign all quaternary carbons.

Problem 4: Broad Peaks in the Spectrum

Symptom: One or more peaks in your ¹H or ¹³C NMR spectrum are significantly broader than others.

Causality:

  • Chemical Exchange: The molecule may be undergoing a conformational change or tautomerization on the NMR timescale.[19]

  • Quadrupolar Broadening: The nitrogen atom (¹⁴N) in the pyridine ring has a nuclear quadrupole moment, which can cause broadening of the signals of adjacent protons and carbons.[19]

  • Sample Issues: Poor shimming, low solubility, or the presence of paramagnetic impurities can also lead to broad peaks.[19]

Solutions:

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help diagnose chemical exchange.[19] If the peaks sharpen or coalesce at higher temperatures, it indicates a dynamic process.

  • Check Sample Preparation: Ensure your sample is fully dissolved and the spectrometer is properly shimmed.

  • ¹⁵N-Labeling: While not always practical, isotopic labeling with ¹⁵N (which has a spin of 1/2 and no quadrupole moment) will eliminate quadrupolar broadening from the nitrogen.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for tackling common peak assignment challenges with substituted dioxinopyridines.

troubleshooting_workflow Troubleshooting Workflow for Dioxinopyridine NMR Peak Assignment start Start: Acquire ¹H and ¹³C NMR overlap Problem: Overlapped Aromatic Signals? start->overlap ambiguous_H Problem: Ambiguous Pyridine Proton Assignments? overlap->ambiguous_H No end End: Complete and Confident Assignment change_solvent Change Solvent (e.g., Benzene-d₆) overlap->change_solvent Yes run_cosy Run COSY/TOCSY overlap->run_cosy Yes run_hsqc Run HSQC overlap->run_hsqc Yes quat_C Problem: Unassigned Quaternary Carbons? ambiguous_H->quat_C No predict_shifts Predict Shifts (EWG/EDG effects) ambiguous_H->predict_shifts Yes run_hmbc_H Run HMBC ambiguous_H->run_hmbc_H Yes run_noe Run NOESY/ROESY ambiguous_H->run_noe Yes broad_peaks Problem: Broad Peaks? quat_C->broad_peaks No run_hmbc_C Run HMBC to correlate protons to quaternary carbons quat_C->run_hmbc_C Run HMBC broad_peaks->end No vt_nmr Run Variable Temperature NMR broad_peaks->vt_nmr Yes check_sample Check Sample Prep & Shimming broad_peaks->check_sample Yes change_solvent->ambiguous_H run_cosy->ambiguous_H run_hsqc->ambiguous_H predict_shifts->quat_C run_hmbc_H->quat_C run_noe->quat_C run_hmbc_C->broad_peaks Yes vt_nmr->end check_sample->end

Caption: A logical workflow for troubleshooting NMR peak assignments.

Frequently Asked Questions (FAQs)

Q1: What are the typical chemical shift ranges for protons and carbons in a dioxinopyridine system?

A1: While exact values depend on the substitution pattern and solvent, the following table provides a general guide.

Atom TypeTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)
Pyridine H (ortho to N)8.0 - 9.0145 - 155
Pyridine H (meta to N)7.0 - 8.0120 - 140
Pyridine H (para to N)7.5 - 8.5135 - 145
Dioxino-ring CH₂4.0 - 5.560 - 80
Aromatic Substituent H6.5 - 8.0110 - 150[20][21][22]

Note: These are approximate ranges and can vary significantly.[23]

Q2: I see a broad singlet in my ¹H NMR spectrum that disappears when I add a drop of D₂O. What is it?

A2: This is characteristic of an exchangeable proton, such as an -OH or -NH group on a substituent.[2] The deuterium from the D₂O exchanges with the proton, making it invisible in the ¹H NMR spectrum.

Q3: How can I distinguish between two isomers with substituents at different positions on the pyridine ring?

A3: A combination of HMBC and NOESY experiments is ideal. HMBC will establish the connectivity of the substituent to the ring, while NOESY will confirm the spatial arrangement. For example, a substituent at the 2-position will show an NOE to the proton at the 3-position, whereas a substituent at the 4-position will show NOEs to the protons at the 3- and 5-positions.

Q4: My integrations in the aromatic region are not accurate. What can I do?

A4: If peak overlap is the issue, try running the spectrum in a different solvent to improve resolution.[2] If the residual solvent peak is interfering with your signals (e.g., CDCl₃ at 7.26 ppm), consider using a different solvent like acetone-d₆.[2] For complex mixtures, deconvolution algorithms in NMR processing software can also help to integrate overlapping signals.[8]

Key Experimental Protocols

Protocol 1: Standard 1D and 2D NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified dioxinopyridine derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). Filter the solution into a clean NMR tube.

  • ¹H NMR: Acquire a standard proton spectrum. Ensure good shimming to obtain sharp peaks.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • COSY: Run a standard gradient-selected COSY (gCOSY) experiment to establish ¹H-¹H correlations.

  • HSQC: Run a gradient-selected HSQC experiment optimized for one-bond ¹J(CH) couplings (typically ~145 Hz) to correlate protons to their attached carbons.

  • HMBC: Run a gradient-selected HMBC experiment. Set the long-range coupling delay to optimize for ⁿJ(CH) couplings of ~8-10 Hz. This will primarily show 2- and 3-bond correlations.[11]

Protocol 2: NOESY/ROESY for Spatial Proximity
  • Choose the Right Experiment: For small to medium-sized molecules like most dioxinopyridine derivatives (MW < 700 Da), a NOESY experiment is generally suitable.[13] For molecules in the intermediate molecular weight range where the NOE can be zero, a ROESY experiment is preferred.[13]

  • Setup: Use a standard 2D NOESY or ROESY pulse sequence.

  • Mixing Time: The mixing time is a crucial parameter. For NOESY, start with a mixing time of 500-800 ms. For ROESY, a shorter mixing time of 200-300 ms is often used. You may need to optimize this value.

  • Interpretation: Look for cross-peaks between protons that are close in space. The volume of the cross-peak is related to the distance between the protons.

Visualizing Key NMR Correlations

The following diagram illustrates the key 2D NMR correlations used for structure elucidation of a substituted dioxinopyridine.

nmr_correlations Key 2D NMR Correlations for a Substituted Dioxinopyridine cluster_molecule Hypothetical Dioxinopyridine cluster_correlations Observed Correlations mol   N C2-H C6-H C-Subst O C4-H CH2 O cosy COSY (¹H-¹H, 3-bond) cosy->mol C2-H to C3-H hsqc HSQC (¹H-¹³C, 1-bond) hsqc->mol C2-H to C2 hmbc HMBC (¹H-¹³C, 2/3-bond) hmbc->mol Subst-H to C3/C4 noe NOESY (¹H-¹H, through space) noe->mol Subst-H to C2-H

Caption: Visualization of key 2D NMR correlations.

Conclusion

The successful assignment of NMR peaks for substituted dioxinopyridines relies on a systematic and multi-faceted approach. By understanding the influence of substituents, leveraging the power of 2D NMR techniques like COSY, HSQC, HMBC, and NOESY, and applying logical troubleshooting strategies, researchers can confidently elucidate the structures of these important molecules. This guide serves as a foundational resource to navigate the complexities of their NMR spectra.

References
  • Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477. Available from: [Link]

  • Palanivel, C., Suganya, K., Ramalingan, C., & Kabilan, S. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3). Available from: [Link]

  • Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Sci-Hub. Available from: [Link]

  • Tomasik, P., & Zalewski, R. (1978). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. Available from: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Available from: [Link]

  • Mitoraj, M. P., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. National Institutes of Health. Available from: [Link]

  • Esteves, A. M., et al. (2020). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available from: [Link]

  • Hayami, H., et al. (1985). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. J-Stage. Available from: [Link]

  • Wang, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Dovepress. Available from: [Link]

  • Been, A., & Kihlberg, J. (2015). Solvent Effects on Nitrogen Chemical Shifts. Göteborgs universitets publikationer. Available from: [Link]

  • Hollerton, J. (2020). How can I interpret a NMR with so much noises and peak overlaps? ResearchGate. Available from: [Link]

  • Been, A., & Kihlberg, J. (2015). Solvent Effects on Nitrogen Chemical Shifts. ResearchGate. Available from: [Link]

  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Available from: [Link]

  • University College London, Faculty of Mathematical & Physical Sciences. NOE Experiments. Available from: [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Available from: [Link]

  • University of Wisconsin-Madison, Chemistry Department. (2018). NOESY and ROESY. Available from: [Link]

  • Nuzillard, J.-M., & Plainchont, B. (2018). The COSY and HMBC correlations are referenced according to the pairs of... ResearchGate. Available from: [Link]

  • Esteves, A. M., et al. (2020). 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. ResearchGate. Available from: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link]

  • Wikipedia. Nuclear Overhauser effect. Available from: [Link]

  • Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap? Available from: [Link]

  • University of Cambridge, Department of Chemistry. Chemical shifts. Available from: [Link]

  • LibreTexts Chemistry. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]

  • LibreTexts Chemistry. (2024). 22: Nuclear Overhauser Effect (NOE). Available from: [Link]

  • Oregon State University, Department of Chemistry. 13C NMR Chemical Shift. Available from: [Link]

  • Oregon State University, Department of Chemistry. 1H NMR Chemical Shift. Available from: [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Available from: [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. 13C NMR Chemical Shift Table. Available from: [Link]

  • Babini, E., et al. (2020). Hyperfine-Shifted 13C and 15N NMR Signals from Clostridium pasteurianum Rubredoxin: Extensive Assignments and Quantum Chemical Verification. National Institutes of Health. Available from: [Link]

  • Magritek. (2021). Carbon - Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods. Available from: [Link]

  • El-Haddad, A. E., et al. (2021). 1 H and 13 C-NMR spectroscopic data with COSY, HMBC correlations of excelside B. ResearchGate. Available from: [Link]

Sources

Validation & Comparative

The Iodine Advantage: A Comparative Analysis of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol and its Non-Iodinated Analog in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Halogenation in Modulating Bioactivity

In the landscape of modern drug discovery, the strategic modification of lead compounds is a cornerstone of developing potent and selective therapeutics. Among the various chemical strategies, halogenation stands out for its profound ability to modulate the physicochemical and pharmacokinetic properties of a molecule. This guide provides an in-depth comparison of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol and its non-iodinated parent scaffold, 2,3-dihydro-dioxino[2,3-b]pyridin-8-ol. While direct comparative experimental data for these specific molecules is not extensively available in the public domain, this guide will leverage established principles of medicinal chemistry and data from analogous heterocyclic systems to provide a predictive and insightful analysis for researchers and drug development professionals.

The 2,3-dihydro-dioxino[2,3-b]pyridin-8-ol Scaffold: A Platform for Bioactivity

The 2,3-dihydro-dioxino[2,3-b]pyridin-8-ol core represents a privileged heterocyclic scaffold. Such nitrogen-containing heterocyclic compounds are integral to numerous biologically active molecules, exhibiting a wide range of therapeutic effects including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] Their structural rigidity and potential for diverse substitutions make them attractive starting points for medicinal chemistry campaigns.

The Impact of Iodination: More Than Just an Increase in Mass

The introduction of an iodine atom at the 7-position of the pyridin-8-ol ring is a deliberate and strategic modification expected to significantly alter the molecule's behavior. This alteration can be dissected into several key aspects:

1. Enhanced Lipophilicity and Membrane Permeability:

The iodine atom, being large and polarizable, is anticipated to increase the lipophilicity of the molecule. This increased lipophilicity can enhance the compound's ability to cross cellular membranes, a critical factor for reaching intracellular targets.[4] However, an optimal balance of lipophilicity is crucial, as excessively high values can lead to poor aqueous solubility and non-specific binding.

2. The Power of the Halogen Bond:

A key rationale for introducing iodine is its ability to act as a halogen bond donor. A halogen bond is a non-covalent interaction between a covalently bonded halogen atom and a Lewis base, such as an oxygen or nitrogen atom in a biological target.[5][6] This interaction, analogous to a hydrogen bond, can significantly enhance binding affinity and selectivity for a target protein.[5][7][8] The iodine atom, being a large and polarizable halogen, is a particularly effective halogen bond donor. This could translate to a more potent biological activity for the iodinated analog compared to its non-iodinated counterpart.

Diagram: Halogen Bonding Interaction

G cluster_protein Protein Target cluster_ligand Iodinated Ligand Acceptor O=C Ligand I-C-R Ligand->Acceptor Halogen Bond

Caption: Illustrative diagram of a halogen bond between the iodine atom of a ligand and a carbonyl oxygen on a protein target.

3. Influence on Metabolism and Pharmacokinetics:

The presence of a halogen can influence a molecule's metabolic fate. The carbon-iodine bond can be susceptible to metabolic cleavage, but in other cases, the steric bulk of the iodine atom can shield adjacent positions from metabolic attack, potentially increasing the compound's half-life. The overall effect on pharmacokinetics is context-dependent and would require experimental validation.[9]

Predicted Comparative Profile

The following table summarizes the predicted differences between 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol and its non-iodinated analog based on established medicinal chemistry principles.

Property2,3-dihydro-dioxino[2,3-b]pyridin-8-ol (Non-iodinated)7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol (Iodinated)Rationale for Prediction
Molecular Weight LowerHigherAddition of an iodine atom.
Lipophilicity (LogP) LowerHigherThe iodine atom increases lipophilicity.
Aqueous Solubility HigherLowerIncreased lipophilicity generally decreases aqueous solubility.[4]
Binding Affinity (Predicted) ModeratePotentially HigherThe iodine atom can form a halogen bond with the target, enhancing affinity.[5][7]
Target Selectivity (Predicted) ModeratePotentially HigherDirectional nature of halogen bonds can improve selectivity for a specific target.[7]
Membrane Permeability GoodPotentially ImprovedIncreased lipophilicity can enhance passage through lipid bilayers.
Metabolic Stability VariablePotentially AlteredThe C-I bond can be a site of metabolism, or the iodine can shield other sites.

Postulated Biological Activities and the Iodination Effect

Given the prevalence of related heterocyclic scaffolds in various therapeutic areas, the 2,3-dihydro-dioxino[2,3-b]pyridin-8-ol core could plausibly exhibit activities such as:

  • Kinase Inhibition: Many pyridinyl-based heterocycles are known kinase inhibitors.[10] The hydroxyl and nitrogen atoms of the pyridin-8-ol ring could form key hydrogen bonds in a kinase active site. The iodine atom in the 7-iodo analog could form a halogen bond with a backbone carbonyl in the hinge region, a common strategy to enhance potency.[8]

  • Antimicrobial Activity: Nitrogen-containing heterocycles are a rich source of antimicrobial agents.[1][11] Iodine itself has intrinsic antimicrobial properties, and its incorporation into an organic scaffold could lead to compounds with enhanced antibacterial or antifungal activity.[12]

  • Anti-inflammatory Activity: Various heterocyclic compounds have demonstrated anti-inflammatory effects, often through the inhibition of inflammatory mediators or enzymes. The structural features of the dioxinopyridinol scaffold are amenable to interactions with enzymes involved in inflammatory pathways.

The introduction of iodine is hypothesized to enhance these potential activities through the mechanisms described above, primarily through increased target affinity via halogen bonding.

Experimental Validation: A Protocol for Comparative Kinase Inhibition Assay

To experimentally test the hypothesis that iodination enhances the biological activity of the 2,3-dihydro-dioxino[2,3-b]pyridin-8-ol scaffold, a comparative in vitro kinase inhibition assay is proposed.

Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of the iodinated and non-iodinated compounds against a relevant protein kinase (e.g., a kinase implicated in cancer or inflammation).

Materials:

  • 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol

  • 2,3-dihydro-dioxino[2,3-b]pyridin-8-ol

  • Recombinant human protein kinase and its specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • 384-well white microplates

  • Multichannel pipettes and a microplate reader with luminescence detection

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare 10 mM stock solutions of both the iodinated and non-iodinated compounds in 100% DMSO.

    • Perform a serial dilution of each compound in DMSO to create a range of concentrations for IC50 determination (e.g., from 100 µM to 1 nM).

  • Kinase Reaction Setup:

    • In a 384-well plate, add the kinase, substrate peptide, and kinase assay buffer to each well.

    • Add the serially diluted compounds to the appropriate wells. Include control wells with DMSO only (no inhibitor) and wells with no kinase (background).

  • Initiation of Kinase Reaction:

    • Add ATP to all wells to initiate the kinase reaction.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Detection of Kinase Activity:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add the Kinase-Glo® reagent to each well. This reagent measures the amount of ATP remaining in the well; lower ATP levels indicate higher kinase activity.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a microplate reader.

    • Subtract the background luminescence (no kinase control) from all other readings.

    • Normalize the data to the "no inhibitor" control (100% kinase activity).

    • Plot the normalized kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Rationale for Protocol Design: This protocol provides a robust and high-throughput method to directly compare the inhibitory potency of the two compounds. The use of a luminescent-based assay offers high sensitivity and a wide dynamic range. The serial dilution allows for the determination of a precise IC50 value, which is a quantitative measure of inhibitory potency.

Diagram: Experimental Workflow for Kinase Inhibition Assay

G A Compound Preparation (Serial Dilution in DMSO) B Kinase Reaction Setup (Kinase, Substrate, Buffer, Compound) A->B Add to plate C Initiate Reaction (Add ATP, Incubate) B->C D Detect Kinase Activity (Add Kinase-Glo® Reagent) C->D E Data Acquisition (Measure Luminescence) D->E F Data Analysis (Calculate IC50) E->F

Caption: Workflow for the comparative in vitro kinase inhibition assay.

Conclusion

While direct experimental evidence for a head-to-head comparison of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol and its non-iodinated analog is currently limited, a strong theoretical and predictive case can be made for the significant impact of iodination. The introduction of iodine is expected to increase lipophilicity and, most importantly, provide the potential for halogen bonding interactions with biological targets. This is hypothesized to translate into enhanced binding affinity, selectivity, and overall biological activity. The provided experimental protocol offers a clear and validated path for researchers to test these predictions and uncover the true potential of the "iodine advantage" in the context of the 2,3-dihydro-dioxino[2,3-b]pyridin-8-ol scaffold. This guide serves as a testament to the power of rational drug design, where strategic chemical modifications can unlock new avenues for therapeutic intervention.

References

  • Choudhary, A. Physicochemical Properties in Relation to Biological Action - Ionization, Solubility, Partition Coefficient, Hydrogen bonding. Pharmaguideline. [Link]

  • Yilmaz, S. & Yilmaz, H. (2021). Chemistry, Physicochemical Properties and Pharmacokinetics of Iodinated Contrast Agents. Journal of Contemporary Medicine. [Link]

  • Asad, M., et al. (2019). The biologic adverse reaction between ionic and non-ionic contrast media. ResearchGate. [Link]

  • Aceves-Chimal, J., et al. (2021). Implications and Practical Applications of the Chemical Speciation of Iodine in the Biological Context. MDPI. [Link]

  • Singh, R., et al. (2023). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. International Journal of Scientific Research & Technology. [Link]

  • Mei, H., et al. (2020). Halogen bonding for rational drug design and new drug discovery. ResearchGate. [Link]

  • Haque, M. A. & Bepari, M. A. (2018). Physicochemical Properties and Pharmacokinetics. ResearchGate. [Link]

  • Al-Amiery, A. A., et al. (2023). Synthesis, Characterization and Studying Biological Activity of Heterocyclic Compounds. Oriental Journal of Chemistry. [Link]

  • Alsafy, S. M. & Alrazzak, N. A. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. MDPI. [Link]

  • Li, C., et al. (2024). Iodine-induced synthetic method and pharmacokinetic study of cis- and trans-crocetin. National Institutes of Health. [Link]

  • Lin, F. Y. & Li, X. (2021). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. National Institutes of Health. [Link]

  • Li, D., et al. (2018). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. National Institutes of Health. [Link]

  • Skorton, D. J., et al. (1987). The comparative effects of ionic versus nonionic agents in cardiac catheterization. PubMed. [Link]

  • Gupta, R. S., et al. (1993). Synthesis and biological activity of novel thymidine derivatives of podophyllotoxin and 4'-demethylepipodophyllotoxin. PubMed. [Link]

  • Bas, R., et al. (2020). Recent Advances in Synthetic Methods for Radioiodination. ACS Publications. [Link]

  • Xu, Z., et al. (2014). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. ACS Publications. [Link]

  • Sharma, A., et al. (2023). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Publishing. [Link]

  • Ibrahim, M. A. A. (2023). Halogen Bonding: A New Frontier in Medicinal Chemistry. ResearchGate. [Link]

  • Alsafy, S. M. & Alrazzak, N. A. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. MDPI. [Link]

Sources

A Comparative Guide to the Biological Activity of Dioxino[2,3-b]pyridine Isomers and Their Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile electronic properties and ability to engage in various biological interactions have led to its incorporation into a multitude of approved drugs.[1] This guide provides a comparative analysis of the biological activities of derivatives based on the 2,3-dihydro-[2][3]dioxino[2,3-b]pyridine core, juxtaposed with its structurally related bioisosteres: thieno[2,3-b]pyridines and furo[2,3-b]pyridines. While direct comparative studies on different isomers of dioxino[2,3-b]pyridine are scarce, a robust understanding of their therapeutic potential can be gleaned by examining the rich body of research on these analogous heterocyclic systems.

The fusion of a dioxino, thiophene, or furan ring to the pyridine core at the [2,3-b] position creates unique tricyclic systems with distinct electronic and steric properties. These subtle structural variations can profoundly influence their interaction with biological targets, leading to a diverse range of pharmacological activities, most notably in the realms of oncology and microbiology. This guide will delve into the known anticancer and antimicrobial properties of these scaffolds, supported by experimental data and detailed protocols to provide a comprehensive resource for researchers in the field.

The Core Structures: A Comparative Overview

The fundamental difference between the three scaffolds lies in the heteroatoms of the fused five- or six-membered ring. The 2,3-dihydro-[2][3]dioxino[2,3-b]pyridine contains two oxygen atoms in a six-membered ring, the thieno[2,3-b]pyridine features a sulfur atom in a five-membered ring, and the furo[2,3-b]pyridine incorporates an oxygen atom in a five-membered ring. This seemingly minor alteration has significant implications for the molecule's planarity, lipophilicity, and hydrogen bonding capacity, all of which are critical determinants of biological activity.

Core_Structures cluster_dioxino 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine cluster_thieno Thieno[2,3-b]pyridine cluster_furo Furo[2,3-b]pyridine dioxino dioxino thieno thieno furo furo Synthesis_Workflow Start Start with 2-Nitro-3-oxiranylmethoxypyridine Step1 Dissolve in Anhydrous Solvent Start->Step1 Step2 Add Nucleophile Step1->Step2 Step3 Base Addition (e.g., NaH) Step2->Step3 Step4 Reaction Monitoring (TLC) Step3->Step4 Step5 Work-up (Quenching, Extraction) Step4->Step5 Step6 Purification (Column Chromatography) Step5->Step6 End Pure 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine Derivative Step6->End MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis Seed_Cells Seed Cancer Cells in 96-well Plates Adhere Allow Cells to Adhere Overnight Seed_Cells->Adhere Add_Compounds Add Test Compounds (Serial Dilutions) Adhere->Add_Compounds Incubate_48_72h Incubate for 48-72 hours Add_Compounds->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_2_4h Incubate for 2-4 hours Add_MTT->Incubate_2_4h Add_Solubilizer Add Solubilization Buffer Incubate_2_4h->Add_Solubilizer Read_Absorbance Measure Absorbance Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Sources

Validation of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol as an Enzyme Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol as a potential enzyme inhibitor. Drawing from established methodologies and comparative analysis with known inhibitors, we will explore its potential mechanism of action, focusing on bacterial type II topoisomerases, DNA gyrase and topoisomerase IV. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel antimicrobial agents.

Introduction: The Quest for Novel Antibacterials

The emergence of antibiotic-resistant bacterial strains presents a formidable challenge to global health. This has spurred the search for novel antimicrobial agents with unique mechanisms of action. The chemical scaffold of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol, with its structural similarities to the quinolone class of antibiotics, suggests a compelling hypothesis: it may function as an inhibitor of bacterial DNA gyrase and/or topoisomerase IV.[1][2] Quinolones are a class of synthetic broad-spectrum antibiotics that act by inhibiting these essential enzymes, thereby preventing bacterial DNA replication and repair.[3][4]

This guide will provide the scientific rationale and detailed experimental protocols to rigorously test this hypothesis. We will compare the potential inhibitory activity of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol against well-characterized fluoroquinolone antibiotics such as ciprofloxacin and the aminocoumarin antibiotic novobiocin.

The Target Enzymes: DNA Gyrase and Topoisomerase IV

DNA gyrase and topoisomerase IV are essential bacterial enzymes that belong to the type II topoisomerase family.[3][5] They play crucial roles in managing the topological state of DNA during replication, transcription, and chromosome segregation.[6]

  • DNA Gyrase: Primarily responsible for introducing negative supercoils into the bacterial chromosome, a process crucial for the initiation of DNA replication.

  • Topoisomerase IV: Primarily involved in the decatenation (unlinking) of daughter chromosomes following replication, allowing for their proper segregation into daughter cells.[6]

Inhibition of these enzymes leads to the disruption of DNA synthesis and ultimately, bacterial cell death.[7]

Comparative Inhibitors

To benchmark the activity of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol, a panel of established inhibitors with distinct mechanisms of action should be employed:

InhibitorClassPrimary Target(s)Mechanism of Action
Ciprofloxacin FluoroquinoloneDNA Gyrase and Topoisomerase IVStabilizes the enzyme-DNA cleavage complex, leading to double-strand breaks.[4][8]
Nalidixic Acid QuinoloneDNA GyraseThe parent compound of the quinolone class, with a narrower spectrum of activity.[1]
Novobiocin AminocoumarinDNA Gyrase (GyrB subunit)ATP-competitive inhibitor of the ATPase activity of DNA gyrase.[9]

Experimental Validation: A Step-by-Step Approach

The following experimental workflow is designed to validate the inhibitory potential of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol and characterize its mechanism of action.

Diagram: Experimental Workflow for Inhibitor Validation

workflow cluster_prep Preparation cluster_assays Primary Assays cluster_analysis Data Analysis Compound Test Compound & Comparators GyraseAssay DNA Gyrase Supercoiling Assay Compound->GyraseAssay TopoIVAssay Topoisomerase IV Decatenation Assay Compound->TopoIVAssay Enzymes Purified DNA Gyrase & Topo IV Enzymes->GyraseAssay Enzymes->TopoIVAssay IC50 IC50 Determination GyraseAssay->IC50 TopoIVAssay->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism

Caption: A streamlined workflow for the validation of putative topoisomerase inhibitors.

Protocol 1: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of an inhibitor to prevent the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • Purified E. coli DNA Gyrase

  • Relaxed pBR322 plasmid DNA

  • 5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.

  • Test Compound (7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol) and comparators (Ciprofloxacin, Nalidixic Acid, Novobiocin) at various concentrations.

  • Stop Solution/Loading Dye: 40% (w/v) sucrose, 100 mM Tris-HCl (pH 8.0), 10 mM EDTA, 0.5 mg/mL bromophenol blue.

  • 1% Agarose gel in TAE buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Prepare reaction mixtures on ice. For a 20 µL reaction:

    • 4 µL 5X Assay Buffer

    • 1 µL Relaxed pBR322 DNA (0.5 µg)

    • 1 µL Test Compound/Comparator (in appropriate solvent, e.g., DMSO) or solvent control

    • x µL Nuclease-free water (to 19 µL)

    • 1 µL DNA Gyrase (1 unit)

  • Incubate at 37°C for 1 hour.

  • Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.

  • Load the entire reaction mixture onto a 1% agarose gel.

  • Perform electrophoresis at 5-7 V/cm for 2-3 hours.[10]

  • Stain the gel with ethidium bromide and visualize under UV light.

Interpretation of Results:

  • No Inhibition (Control): Relaxed plasmid DNA will be converted to the supercoiled form, which migrates faster through the gel.

  • Inhibition: The amount of supercoiled DNA will decrease, and the amount of relaxed DNA will remain higher, in a dose-dependent manner.

Protocol 2: Topoisomerase IV Decatenation Inhibition Assay

This assay assesses the ability of an inhibitor to block the ATP-dependent decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.[5] kDNA is a network of interlocked DNA minicircles.

Materials:

  • Purified E. coli Topoisomerase IV

  • Kinetoplast DNA (kDNA)

  • 5X Assay Buffer: 200 mM HEPES-KOH (pH 7.6), 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 50 mM MgCl₂, 5 mM DTT, 2.5 mM ATP.

  • Test Compound and comparators at various concentrations.

  • Stop Solution/Loading Dye

  • 1% Agarose gel in TAE buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Prepare reaction mixtures on ice. For a 20 µL reaction:

    • 4 µL 5X Assay Buffer

    • 1 µL kDNA (0.2 µg)

    • 1 µL Test Compound/Comparator or solvent control

    • x µL Nuclease-free water (to 19 µL)

    • 1 µL Topoisomerase IV (1 unit)

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.

  • Load the entire reaction mixture onto a 1% agarose gel.

  • Perform electrophoresis at 5-7 V/cm for 2-3 hours.

  • Stain the gel and visualize.

Interpretation of Results:

  • No Inhibition (Control): The large kDNA network will be resolved into individual minicircles, which migrate into the gel.

  • Inhibition: The kDNA will remain as a high molecular weight complex at the top of the gel in a dose-dependent manner.

Data Analysis and Interpretation

The primary endpoint for these assays is the determination of the half-maximal inhibitory concentration (IC50). This is the concentration of the inhibitor required to reduce the enzymatic activity by 50%.

CompoundPredicted IC50 (DNA Gyrase)Predicted IC50 (Topo IV)
7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-olTo be determinedTo be determined
Ciprofloxacin~1 µM~10 µM
Nalidixic Acid~50 µM>200 µM
Novobiocin~0.1 µM>100 µM

Note: The predicted IC50 values for the comparators are approximate and can vary depending on the specific assay conditions and enzyme preparation.

Delving Deeper: Understanding the Mechanism of Action

The initial IC50 data will provide a quantitative measure of the inhibitory potency of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol. To further elucidate its mechanism, additional studies can be performed. For instance, ATPase assays can determine if the compound, like novobiocin, inhibits the ATP-binding site of the enzymes.[9]

Structure-Activity Relationship (SAR) Insights

The structure of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol shares key features with quinolone antibiotics, which are crucial for their interaction with the enzyme-DNA complex. The 4-oxo and 3-carboxylic acid moieties (or their bioisosteres) in quinolones are critical for binding to DNA gyrase.[11] The substituents at various positions on the quinolone ring system significantly influence the potency, spectrum of activity, and pharmacokinetic properties of these drugs.[12][13][14] The presence of a halogen, in this case, iodine, at position 7 is a common feature in many potent fluoroquinolones and is known to enhance antibacterial activity.[13]

Potential for Resistance

A critical aspect of evaluating any new antimicrobial agent is understanding the potential for resistance development. For quinolones, resistance primarily arises through two main mechanisms:

  • Target-based resistance: Mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) can reduce the binding affinity of the inhibitor.[15][16][17]

  • Reduced drug accumulation: This can occur through decreased influx due to alterations in porin channels or increased efflux via multidrug resistance pumps.[3][18]

Signaling Pathway: Bacterial DNA Replication and its Inhibition

The following diagram illustrates the central role of DNA gyrase and topoisomerase IV in bacterial DNA replication and the points of inhibition by quinolone-like compounds.

Diagram: Inhibition of Bacterial DNA Replication

replication_inhibition cluster_replication Bacterial DNA Replication cluster_enzymes Topoisomerase Action cluster_inhibitors Inhibition ReplicationFork Replication Fork Progression Supercoiling Positive Supercoiling Ahead of Fork ReplicationFork->Supercoiling Decatenation Decatenation of Daughter Chromosomes ReplicationFork->Decatenation DNAGyrase DNA Gyrase Supercoiling->DNAGyrase relieves strain TopoIV Topoisomerase IV Decatenation->TopoIV required for DNAGyrase->ReplicationFork allows progression TopoIV->Decatenation performs Inhibitor 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol (and Quinolones) Inhibitor->DNAGyrase inhibits Inhibitor->TopoIV inhibits

Caption: The roles of DNA gyrase and topoisomerase IV in replication and their inhibition.

Conclusion

The structural characteristics of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol provide a strong rationale for its investigation as a novel inhibitor of bacterial DNA gyrase and topoisomerase IV. The experimental framework outlined in this guide offers a robust and systematic approach to validate its inhibitory activity, determine its potency, and provide initial insights into its mechanism of action. By comparing its performance against established antibiotics, researchers can effectively assess its potential as a lead compound in the development of new and urgently needed antibacterial therapies.

References

  • Maxwell, A. (1997). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in Molecular Biology, 95, 153-168.
  • Heide, L. (2013). Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics. Journal of Antimicrobial Chemotherapy, 68(10), 2269-2278.
  • Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships in quinolone antibacterials: design, synthesis and biological activities of novel isothiazoloquinolones. Journal of Medicinal Chemistry, 32(10), 2478-2482.
  • Hooper, D. C. (2001). Mechanisms of drug resistance: quinolone resistance. Antimicrobial Agents and Chemotherapy, 45(1), 8-11.
  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]

  • Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. (2014). Mechanism of action of and resistance to quinolones. FEMS Microbiology Reviews, 38(4), 753-788.
  • Ren, Y., & Yin, J. (2000). Structure-Activity Relationships of the Quinolone Antibacterials against Mycobacteria: Effect of Structural Changes at N-1 and C-7. Journal of Medicinal Chemistry, 43(15), 2845-2850.
  • Drugs.com. (2024, February 15). List of Common Quinolones + Uses, Types & Side Effects. Retrieved from [Link]

  • Collin, F., Karkare, S., & Maxwell, A. (2011). Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance. ACS Infectious Diseases, 1(1), 17-27.
  • Keshk, R. M., El-Sabbagh, O. I., & El-Hazek, R. M. (2019). Synthesis and Biological Activity Studies of Novel Pyrido[2,3-d]pyrimidines and Pyrido[2,3-d]triazines. Journal of Heterocyclic Chemistry, 56(8), 2289-2298.
  • Hooper, D. C. (2003). Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. Antimicrobial Agents and Chemotherapy, 47(11), 3359-3363.
  • Chan, P. F., et al. (2022). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay.
  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Biochemistry, 53(10), 1565-1574.
  • Hooper, D. C. (2000). Emerging Mechanisms of Fluoroquinolone Resistance. Emerging Infectious Diseases, 6(1), 11-17.
  • Zhanel, G. G., et al. (2002). Fluoroquinolone antimicrobial drugs.
  • Jubete, G., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2019). Pyrido[2,3-d]pyrimidin-7(8H)
  • Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy, 33(2), 131-135.
  • Basrab, G. S., et al. (2020). Developments in Non-Intercalating Bacterial Topoisomerase Inhibitors: Allosteric and ATPase Inhibitors of DNA Gyrase and Topoisomerase IV. Molecules, 25(21), 5028.
  • Jacoby, G. A. (2005). Mechanisms of Resistance to Quinolones. Clinical Infectious Diseases, 41(Supplement_2), S120-S126.
  • Borrell, J. I., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)
  • Aubry, A., et al. (2011). DNA Gyrase Inhibition Assays Are Necessary To Demonstrate Fluoroquinolone Resistance Secondary to gyrB Mutations in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 55(4), 1437-1441.
  • Chu, D. T., et al. (1991). Structure-activity relationship of quinolone antibacterial agents: the effects of C-2 substitution. Journal of Medicinal Chemistry, 34(1), 168-174.
  • ResearchGate. (2022, June 19). Are there any differences between fluoroquinolone and quinolone? Retrieved from [Link]

  • Nitiss, J. L. (2009). Topoisomerase Assays. Current Protocols in Pharmacology, Chapter 3, Unit 3.3.
  • Karch, D. M. (2000). New Classification and Update on the Quinolone Antibiotics. American Family Physician, 61(9), 2781-2788.
  • Patsnap Synapse. (2024, June 21). What are Topoisomerase IV inhibitors and how do they work? Retrieved from [Link]

  • Ruiz, J. (2003). Molecular mechanisms of fluoroquinolone resistance.
  • WebMD. (2025, April 30). Fluoroquinolones: Safety, Risks, and Side Effects. Retrieved from [Link]

  • Assy, M. G., & Mohamed, E. K. (2020). Synthesis of Pyrano[2,3‐d]pyrimidine‐2,4‐diones and Pyridino[2,3‐d]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity. Journal of Heterocyclic Chemistry, 57(2), 842-850.
  • Kumar, G. V., et al. (2016). Synthesis and Biological Activity of Peptide Derivatives of Iodoquinazolinones/Nitroimidazoles. Molecules, 21(3), 304.

Sources

Navigating the Kinome: A Comparative Guide to Cross-Reactivity Profiling of Novel 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinase inhibitors have emerged as a cornerstone of targeted therapy.[1] The human genome encodes over 500 protein kinases, and while this vast family offers a multitude of therapeutic targets, it also presents a significant challenge: achieving inhibitor selectivity.[1] Off-target effects of kinase inhibitors can lead to unforeseen toxicities or, in some instances, beneficial polypharmacology.[2] Therefore, a rigorous and comprehensive cross-reactivity profile is not merely a regulatory checkbox but a fundamental aspect of preclinical inhibitor characterization.

This guide provides a comparative framework for assessing the selectivity of a novel class of inhibitors based on the 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol scaffold (designated herein as Compound X ). We will explore state-of-the-art methodologies for kinome-wide profiling and target engagement, offering a rationale for experimental design and presenting data in a clear, comparative format. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and optimization of small molecule inhibitors.

The Imperative of Selectivity Profiling

The ATP-binding site of kinases, the target for most small molecule inhibitors, is highly conserved across the kinome.[3] This structural similarity is the primary reason why achieving absolute selectivity is a formidable challenge.[3][4] A seemingly potent and selective inhibitor in initial assays against its intended target may interact with dozens of other kinases, leading to a complex pharmacological profile. Early and comprehensive selectivity profiling is therefore critical to:

  • De-risk clinical development: Identifying potential off-target liabilities early can save significant time and resources.

  • Understand mechanism of action: Distinguishing on-target from off-target effects is crucial for interpreting cellular and in vivo data.

  • Guide lead optimization: Structure-activity relationship (SAR) studies can be tailored to improve selectivity and reduce off-target binding.

  • Uncover novel therapeutic opportunities: Off-target activities are not always detrimental and can sometimes be harnessed for therapeutic benefit (polypharmacology).

For the purpose of this guide, we will consider a hypothetical scenario where Compound X has been identified as a potent inhibitor of p38α mitogen-activated protein kinase (MAPK14) , a key player in inflammatory signaling pathways. Our goal is to build a comprehensive selectivity profile for Compound X and compare it with two well-characterized, commercially available p38α inhibitors: Inhibitor A and Inhibitor B .

Comparative Kinome Profiling: Methodologies and Data Interpretation

Several robust technologies are available for kinome-wide selectivity profiling. The choice of platform often depends on the desired output (e.g., binding affinity versus enzymatic inhibition) and the stage of drug development. Here, we will focus on two widely used and complementary approaches: a competition binding assay and a cellular target engagement assay.

Kinome-wide Competition Binding Assay (e.g., KINOMEscan™)

This high-throughput screening platform quantitatively measures the binding of an inhibitor to a large panel of kinases. The technology relies on a competition assay where the test compound (Compound X) competes with an immobilized, active-site directed ligand for binding to each kinase in the panel. The amount of kinase bound to the solid support is measured, and a decrease in this amount in the presence of the test compound indicates binding.

The primary output of this assay is often the dissociation constant (Kd), which reflects the binding affinity of the inhibitor for each kinase. Alternatively, results can be expressed as a percentage of control, where a lower percentage indicates stronger binding.

Data Presentation: Comparative Kinase Selectivity Profile

A clear and concise presentation of the data is essential for comparative analysis. The following table illustrates how the selectivity profile of Compound X can be compared with Inhibitor A and Inhibitor B.

Kinase TargetCompound X (% of Control @ 1µM)Inhibitor A (Kd in nM)Inhibitor B (IC50 in nM)
Primary Target
MAPK14 (p38α)41.54.2
High-Affinity Off-Targets
JNK1183560
JNK225120180
GSK3β32250400
Low-Affinity/Non-Targets
CDK292>10,000>10,000
EGFR96>10,000>10,000
... (additional kinases).........
Data presented here is hypothetical and for illustrative purposes.

Experimental Protocol: Kinome-wide Competition Binding Assay

Below is a generalized, step-by-step protocol for a competition binding assay.

  • Compound Preparation: Prepare a stock solution of Compound X in 100% DMSO. A typical screening concentration is 1 µM.

  • Assay Plate Preparation: Kinases from a comprehensive panel are individually expressed as fusions with a DNA tag and immobilized on a solid support (e.g., beads).

  • Competition Reaction: The test compound is incubated with the kinase-tagged beads and a fluorescently labeled, active-site directed reference ligand. The reaction is allowed to reach equilibrium.

  • Washing: Unbound components are washed away.

  • Signal Detection: The amount of reference ligand bound to the beads is quantified using a suitable reader (e.g., a fluorescence plate reader).

  • Data Analysis: The percentage of control is calculated by comparing the signal in the presence of the test compound to the signal in the presence of a DMSO control. A lower percentage of control indicates stronger binding of the test compound to the kinase.

Rationale for Experimental Choices:

  • Choice of Assay: Competition binding assays are highly sensitive and provide a direct measure of binding affinity (Kd). They are not dependent on enzyme activity and can be used to profile inhibitors against both active and inactive kinase conformations.

  • Comprehensive Kinase Panel: Screening against a broad panel (e.g., >400 kinases) is crucial for identifying unexpected off-targets and building a comprehensive selectivity profile.[5]

  • Single High Concentration Screen: An initial screen at a high concentration (e.g., 1-10 µM) is a cost-effective way to identify all potential binders. Hits from this screen can then be followed up with dose-response experiments to determine precise Kd values.

Visualizing Kinase Selectivity

A graphical representation of the kinome-wide data can provide a more intuitive understanding of an inhibitor's selectivity.

KinaseSelectivity cluster_compound_x Compound X cluster_legend Binding Affinity p38α p38α JNK1 JNK1 JNK2 JNK2 GSK3β GSK3β CDK2 CDK2 EGFR EGFR High High Affinity (<100 nM) Moderate Moderate Affinity (100-1000 nM) Low Low/No Affinity (>1000 nM) Compound X Compound X Compound X->p38α High Compound X->JNK1 Moderate Compound X->JNK2 Moderate Compound X->GSK3β Moderate Compound X->CDK2 Low Compound X->EGFR Low

Caption: Binding profile of Compound X across a representative kinase panel.

Cellular Thermal Shift Assay (CETSA®)

While in vitro binding assays are powerful, they do not always reflect an inhibitor's behavior in a complex cellular environment. The Cellular Thermal Shift Assay (CETSA®) is a biophysical method that allows for the assessment of target engagement in intact cells or cell lysates.[6][7][8] The principle of CETSA is based on the ligand-induced thermal stabilization of target proteins.[9] When a protein binds to a ligand, its thermal stability increases, meaning it will denature and aggregate at a higher temperature.[7]

Experimental Workflow: CETSA

CETSA_Workflow Start Start Cell_Culture Culture cells to desired confluency Start->Cell_Culture Treatment Treat cells with Compound X or vehicle (DMSO) Cell_Culture->Treatment Heating Heat cell suspensions to a range of temperatures Treatment->Heating Lysis Lyse cells to release proteins Heating->Lysis Centrifugation Separate soluble proteins from aggregated proteins Lysis->Centrifugation Quantification Quantify remaining soluble target protein (e.g., Western Blot) Centrifugation->Quantification Analysis Plot protein abundance vs. temperature to generate melt curves Quantification->Analysis End End Analysis->End

Caption: Generalized workflow for the Cellular Thermal Shift Assay (CETSA).

Data Presentation: CETSA Melt Curves

The primary output of a CETSA experiment is a "melt curve," which plots the amount of soluble protein remaining as a function of temperature. A shift in the melt curve to higher temperatures in the presence of a compound indicates target engagement.

Temperature (°C)Soluble p38α (% of 37°C control) - VehicleSoluble p38α (% of 37°C control) - Compound X
37100100
4298100
478595
525080
572065
62540
67<115
Data presented here is hypothetical and for illustrative purposes.

Experimental Protocol: CETSA for p38α Target Engagement

  • Cell Culture: Culture a human cell line known to express p38α (e.g., HeLa or THP-1) to approximately 80% confluency.

  • Compound Treatment: Resuspend cells in culture medium and treat with Compound X (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 37°C to 67°C in 5°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Analyze the samples by Western blotting using a specific antibody against p38α.

  • Data Analysis: Quantify the band intensities from the Western blot. Normalize the data to the 37°C sample for each condition (vehicle and Compound X). Plot the normalized intensity versus temperature to generate the melt curves.

Rationale for Experimental Choices:

  • Intact Cells: Performing CETSA in intact cells provides a more physiologically relevant assessment of target engagement, as it accounts for cell permeability, efflux pumps, and intracellular metabolism.[8]

  • Western Blotting: Western blotting is a readily available and reliable method for quantifying the amount of a specific protein in a complex mixture.

  • Temperature Range: The temperature range should be optimized for the target protein to ensure a complete melt curve is observed.

Synthesis of Findings and Future Directions

The combination of a broad, in vitro kinome screen and a targeted, cellular engagement assay provides a robust and multi-faceted view of an inhibitor's selectivity profile. For our hypothetical Compound X , the kinome scan revealed moderate affinity for JNK1, JNK2, and GSK3β, in addition to its high affinity for p38α. The CETSA experiment confirmed that Compound X engages p38α in a cellular context.

The next logical steps in the cross-reactivity profiling of Compound X would include:

  • Cellular CETSA for Off-Targets: Perform CETSA for the identified off-targets (JNK1, JNK2, GSK3β) to determine if Compound X engages them in cells.

  • Cell-Based Functional Assays: Use cell-based assays to assess the functional consequences of inhibiting the identified off-targets. For example, a JNK signaling pathway assay could be employed.

  • Proteome-wide CETSA (MS-CETSA): For a more unbiased and global view of cellular target engagement, mass spectrometry-based CETSA can identify all proteins that are thermally stabilized by the compound.

By systematically applying these methodologies, researchers can build a comprehensive understanding of a novel inhibitor's selectivity, enabling more informed decisions in the complex process of drug development.

References

  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315.
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Fedorov, O., et al. (2007). A systematic analysis of the kinome binding selectivity of clinical kinase inhibitors.
  • Bamborough, P., et al. (2008). Assessment of the kinome-wide selectivity of clinically approved and late-stage clinical development kinase inhibitors. Journal of Medicinal Chemistry, 51(24), 7898-7914.
  • Manning, G., et al. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912-1934.
  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Available at: [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Lomenick, B., et al. (2009). A target-agnostic screen for improved inhibitors of protein kinases. ACS Chemical Biology, 4(12), 1003-1011.
  • Patricelli, M. P., et al. (2011).
  • Gao, Y., et al. (2013). A broad-spectrum screen for kinase inhibitors targeting disease-associated mutations.
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]

  • CETSA. (n.d.). CETSA. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Available at: [Link]

  • Goldstein, D. M., et al. (2011). Discovery of 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase. Journal of Medicinal Chemistry, 54(7), 2255-2265. Available at: [Link]

Sources

A Comparative Guide to the Efficacy of Iodinated Pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic design of kinase inhibitors is a cornerstone of modern therapeutics. The pyridine scaffold is a privileged structure in kinase inhibitor design, and its derivatization offers a powerful tool to modulate potency, selectivity, and pharmacokinetic properties. Among these modifications, iodination presents a unique and often underexplored avenue. This guide provides an in-depth, objective comparison of the efficacy of different iodinated pyridine kinase inhibitors, supported by experimental data and a discussion of the underlying medicinal chemistry rationale.

Introduction: The Strategic Role of Iodine in Kinase Inhibitor Design

The introduction of an iodine atom onto a pyridine ring is not a trivial modification. It can profoundly influence the molecule's interaction with its target kinase and its overall drug-like properties. The rationale for iodination can be multifaceted:

  • Probing the Binding Pocket: The large atomic radius of iodine allows it to occupy and probe hydrophobic pockets within the kinase active site that may not be accessible to smaller halogens.

  • Halogen Bonding: Iodine can act as a halogen bond donor, forming a non-covalent interaction with an electron-rich atom (e.g., a backbone carbonyl oxygen) in the kinase, thereby increasing binding affinity.

  • Metabolic Blocking: Strategic placement of an iodine atom can block sites of metabolism, improving the compound's pharmacokinetic profile.

  • Radiolabeling: Radioisotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I) are valuable tools for preclinical and clinical imaging studies (PET and SPECT), allowing for the visualization of target engagement and tumor distribution.[1][2][3]

This guide will explore these aspects through a comparative analysis of specific iodinated pyridine kinase inhibitors, focusing on their efficacy against key cancer-related kinases.

Comparative Efficacy of Iodinated Pyridine Kinase Inhibitors

The following sections detail the efficacy of representative iodinated pyridine kinase inhibitors against various kinase targets. The data is compiled from multiple studies to provide a comparative overview.

Sorafenib and its Iodinated Analogs

Sorafenib is a multi-kinase inhibitor approved for the treatment of renal cell carcinoma and hepatocellular carcinoma.[4] Its structure features a pyridine-2-carboxamide moiety. While sorafenib itself is not iodinated, the synthesis of iodinated analogs has been explored to probe its structure-activity relationship (SAR).[4][5][6][7][8]

Table 1: Comparative in vitro activity of Sorafenib and an illustrative iodinated analog.

CompoundTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
Sorafenib VEGFR-290--[4]
B-Raf22--[4]
c-Raf6--[4]
PDGFR-β57--[4]
A549 (Lung)1.35 ± 0.03[5][6]
Hela (Cervical)0.56 ± 0.04[5][6]
Illustrative Iodinated Sorafenib Analog VEGFR-2Varies-Varies[5][8]
B-RafVaries-Varies[8]
c-RafVaries-Varies[8]

Discussion of SAR: The synthesis of sorafenib analogs has shown that modifications to the pyridine ring can influence potency.[5][7][8] While direct comparative data for a specific iodinated analog is sparse, the exploration of various substitutions highlights the sensitivity of the kinase-inhibitor interaction to changes in this part of the molecule. The introduction of iodine can be a strategic approach to enhance potency or modulate selectivity, depending on the specific interactions within the kinase binding pocket.

Sunitinib and its Iodinated Analogs

Sunitinib is another multi-kinase inhibitor targeting VEGFR, PDGFR, and KIT, among others.[9][10] The development of radioiodinated sunitinib derivatives has been a focus for imaging angiogenesis.[11][12]

Table 2: In vitro activity of 5-Iodo-Sunitinib.

CompoundTarget KinaseKd (nM)Reference
5-Iodo-Sunitinib VEGFR-216[12]

Discussion of SAR and Application: The synthesis of 5-iodo-sunitinib and its radiolabeled counterpart ([¹²⁵I]-4) demonstrates the utility of iodination for developing imaging agents.[11][12] A Kd of 16 nM for VEGFR-2 indicates that the introduction of iodine at the 5-position of the oxindole ring is well-tolerated and maintains high affinity.[12] This allows for the use of its radioiodinated version as a tracer for monitoring VEGFR expression in vivo.[11][12] Biodistribution studies in mice showed significant uptake in VEGFR-2-rich tissues like the kidneys and lungs, validating its potential as an imaging agent.[12]

Ponatinib and its Analogs

Ponatinib is a pan-BCR-ABL inhibitor designed to overcome resistance to other tyrosine kinase inhibitors, including the T315I mutation.[13][14][15][16] While ponatinib itself is not iodinated, the exploration of its analogs provides insights into the chemical space around this potent scaffold.[17][18] The core structure of ponatinib includes an imidazo[1,2-b]pyridazine, a related bicyclic heteroaromatic system to pyridine.

Discussion of SAR: The design of ponatinib analogs has focused on improving properties like selectivity and reducing off-target effects.[17] The introduction of different functional groups in place of the trifluoromethyl group on the phenyl ring has been explored to modulate its interaction with off-target kinases like hERG. While specific iodinated analogs of ponatinib are not extensively reported in the comparative efficacy literature, the principles of using bulky and lipophilic groups to probe the binding site are relevant.

Key Signaling Pathways Targeted by Iodinated Pyridine Kinase Inhibitors

Understanding the signaling pathways that these inhibitors target is crucial for interpreting their efficacy data.

BRAF/MEK/ERK Pathway

The BRAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1][11][19] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway and are a major driver in many cancers, including melanoma.[1][20][21]

BRAF_pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor Iodinated Pyridine Kinase Inhibitor (e.g., Sorafenib analog) Inhibitor->BRAF

Caption: The BRAF/MEK/ERK signaling pathway and the point of inhibition by BRAF inhibitors.

KIT Signaling Pathway

The KIT receptor tyrosine kinase plays a crucial role in the development and function of several cell types, including hematopoietic stem cells and mast cells.[12][22] Mutations in the KIT gene can lead to its constitutive activation, driving the growth of various cancers, such as gastrointestinal stromal tumors (GIST).[22]

KIT_pathway SCF Stem Cell Factor (SCF) KIT KIT Receptor SCF->KIT PI3K PI3K KIT->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Inhibitor Iodinated Pyridine Kinase Inhibitor (e.g., Sunitinib analog) Inhibitor->KIT

Caption: The KIT signaling pathway and the point of inhibition by KIT inhibitors.

Experimental Protocols for Efficacy Evaluation

The determination of kinase inhibitor efficacy relies on robust and reproducible experimental methods. The following are detailed protocols for common in vitro kinase assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[2][6][23][24][25]

Objective: To determine the IC50 of an iodinated pyridine kinase inhibitor against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Iodinated pyridine kinase inhibitor

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Multichannel pipette

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the iodinated pyridine kinase inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the diluted inhibitor or DMSO (for control wells).

    • Add 2.5 µL of a solution containing the kinase and its substrate in kinase buffer.

    • Initiate the reaction by adding 5 µL of ATP solution. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to the positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

ADP_Glo_Workflow cluster_0 Kinase Reaction cluster_1 ADP Detection A Add Inhibitor B Add Kinase & Substrate A->B C Add ATP B->C D Add ADP-Glo™ Reagent C->D E Add Kinase Detection Reagent D->E F Measure Luminescence E->F

Caption: A generalized workflow for an ADP-Glo™ kinase inhibition assay.

Cell-Based Kinase Inhibition Assay (Western Blot)

This method assesses the ability of an inhibitor to block the phosphorylation of a kinase's downstream substrate within a cellular context.[26][27][28]

Objective: To confirm the on-target activity of an iodinated pyridine kinase inhibitor in a cellular environment.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Iodinated pyridine kinase inhibitor

  • Lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (phospho-specific for the substrate and total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the iodinated pyridine kinase inhibitor for a predetermined time (e.g., 2-24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and load the lysates onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated substrate.

    • Normalize to the total protein levels (by stripping and re-probing the membrane for the total protein or a loading control like GAPDH).

    • Determine the concentration-dependent inhibition of substrate phosphorylation.

In Vivo Efficacy Evaluation

The ultimate test of an inhibitor's efficacy is its performance in a living organism. Xenograft models are commonly used for this purpose.[15][22][24][29][30]

Objective: To evaluate the antitumor activity of an iodinated pyridine kinase inhibitor in a mouse xenograft model.

Procedure:

  • Tumor Implantation: Human cancer cells are implanted subcutaneously or orthotopically into immunodeficient mice.

  • Tumor Growth and Randomization: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

  • Dosing: The iodinated pyridine kinase inhibitor is administered to the treatment group (e.g., orally or by intraperitoneal injection) according to a predetermined schedule. The control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Endpoint: The study is concluded when the tumors in the control group reach a predetermined size, or after a set duration.

  • Data Analysis: The tumor growth inhibition (TGI) is calculated to determine the efficacy of the compound.

Conclusion

The incorporation of iodine into pyridine-based kinase inhibitors offers a versatile strategy for medicinal chemists. It can be used to probe the active site, enhance binding affinity through halogen bonding, improve pharmacokinetic properties by blocking metabolism, and enable in vivo imaging through radioiodination. The comparative data presented in this guide, while highlighting the need for more direct head-to-head comparisons, underscores the potential of this approach. The detailed experimental protocols provide a framework for the robust evaluation of such compounds. As our understanding of kinase structure and function continues to grow, the strategic use of halogens like iodine will undoubtedly play an increasingly important role in the design of next-generation targeted therapies.

References

  • Radiolabeled Small Molecule Protein Kinase Inhibitors for Imaging with PET or SPECT. (2010). Molecules, 15(11), 7724-7753.
  • ADP-Glo™ Kinase Assay Protocol. (2023).
  • Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. (2018). RSC Advances, 8(70), 40135-40147.
  • New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. (2012). Molecules, 17(10), 11826-11844.
  • Simple iodine will speed up drug discovery. (2021). ResOU.
  • Lapatinib-Based Radioagents for Application in Nuclear Medicine. (2022). International Journal of Molecular Sciences, 23(19), 11599.
  • Recent Advances in the Development and Application of Radiolabeled Kinase Inhibitors for PET Imaging. (2015). Pharmaceuticals, 8(4), 635-667.
  • Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. (2018). RSC Advances, 8(70), 40135-40147.
  • New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. (2012). Molecules, 17(10), 11826-11844.
  • Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids. (2020). RSC Advances, 10(49), 29311-29320.
  • Radiolabeled Small Molecule Protein Kinase Inhibitors for Imaging with PET or SPECT. (2010). Molecules, 15(11), 7724-7753.
  • Radiometric Filter Binding Assay. Reaction Biology.
  • A high-throughput radiometric kinase assay. (2011). Journal of Visualized Experiments, (54), e3022.
  • Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. (2021). Molecules, 26(11), 3208.
  • Custom Iodine Derivatives Designed for Pharma Excellence. (2023). Slideshare.
  • Radioiodinated sunitinib as a potential radiotracer for imaging angiogenesis—radiosynthesis and first radiopharmacologica. (2012). Bioorganic & Medicinal Chemistry Letters, 22(7), 2445-2449.
  • In-vivo monitoring of angiogenesis-inhibitory treatment effects by contrast-enhanced dynamic CT in a xenograft tumor model. (2006). Academic Radiology, 13(6), 736-744.
  • Radioiodinated sunitinib as a potential radiotracer for imaging angiogenesis-radiosynthesis and first radiopharmacological evaluation of 5-[125I]Iodo-sunitinib. (2012). Bioorganic & Medicinal Chemistry Letters, 22(7), 2445-2449.
  • Accelerated Discovery of Novel Ponatinib Analogs with Improved Properties for the Treatment of Parkinson's Disease. (2019). ACS Chemical Neuroscience, 10(8), 3584-3592.
  • Ba/F3 Xenograft Model. Kyinno Bio.
  • Filter Binding Assay. Read Lab.
  • Role of Iodine and Its Derivatives in Different Industries. (2024). Rock Chemicals, Inc.
  • Kinase Activity-Tagged Western Blotting Assay. (2019). BioTechniques, 67(4), 168-171.
  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). Journal of Visualized Experiments, (119), e55189.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). Molecules, 26(16), 4898.
  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (2022). Cell Chemical Biology, 29(9), 1435-1447.e4.
  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as Novel C-Jun N-terminal Kinase Inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters, 21(9), 2732-2735.
  • In vitro kinase assay. (2024). Protocols.io.
  • Iodine's Essential Role in Pharmaceutical Synthesis and Health. (2025). Ningbo Inno Pharmchem Co.,Ltd.
  • Western Blotting Protocol. Cell Signaling Technology.
  • Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. (2020). European Journal of Medicinal Chemistry, 208, 112811.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • A Comparative Guide to the Validation of Novel Kinase Targets for Pyrido[2,3-d]pyrimidine Compounds. (2025). Benchchem.
  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters, 21(9), 2732-2735.
  • Kinase Assay Kit. Sigma-Aldrich.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2012).
  • Western Blotting Protocol. (2013). YouTube.
  • In vivo imaging xenograft models for the evaluation of anti-brain tumor efficacy of targeted drugs. (2017). Cancer Medicine, 6(12), 2905-2914.
  • The IC50 heatmap of common control kinase inhibitors against over 200...
  • Pon
  • In vivo Efficacy Testing.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1383-1397.
  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). (2023). Molecules, 28(15), 5769.
  • Identification of Ponatinib as a potent inhibitor of growth, migration and activation of neoplastic eosinophils carrying FIP1L1-PDGFRA. (2013). Leukemia, 27(10), 2008-2015.
  • Nucleobase-substituted Ponatinib Analogues Molecular Docking, Short Molecular Dynamics, and Drug-likeness Profiling. (2024).
  • Alternative Dosing Schedules for Sunitinib as a Treatment of Patients With Metastatic Renal Cell Carcinoma. (2017). Clinical Genitourinary Cancer, 15(5), e847-e854.
  • Clinical activity of ponatinib in patients with chronic myeloid leukemia in chronic phase with e1a2 transcripts. (2014). Leukemia & Lymphoma, 55(11), 2657-2659.
  • A novel tyrosine-kinase selective inhibitor, sunitinib, induces transient hypothyroidism by blocking iodine uptake. (2006). Clinical Endocrinology, 65(4), 540-542.
  • Analytical aspects of sunitinib and its geometric isomerism towards therapeutic drug monitoring in clinical routine. (2018). Journal of Pharmaceutical and Biomedical Analysis, 160, 233-242.
  • Molecular Pathways and Mechanisms of BRAF in Cancer Therapy. (2017). Clinical Cancer Research, 23(7), 1652-1659.
  • Kit signaling through PI 3-kinase and Src kinase pathways: an essential role for Rac1 and JNK activation in mast cell proliferation. (1999). The EMBO Journal, 18(9), 2466-2476.
  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. (2009). Journal of Biomolecular Screening, 14(7), 842-849.
  • Molecular Targeting of the BRAF Proto-Oncogene/Mitogen-Activated Protein Kinase (MAPK) Pathway across Cancers. (2022). Cancers, 14(21), 5440.
  • The BRAF–MAPK signaling pathway is essential for cancer-immune evasion in human melanoma cells. (2008). Cancer Research, 68(10), 3855-3863.
  • PI 3-Kinase (Class I) HTRF Assay. Merck Millipore.
  • HTRF KinEASE TK Kit, 1,000 Assay Points. Revvity.
  • ADP Glo Protocol.
  • Overview of KIT receptor activation and downstream signaling.
  • Kit signaling pathway Gene Ontology Term (GO:0038109).
  • ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099.
  • BRAF signaling pathway including abnormal signaling
  • HTRF® Kinase Assay Protocol | Download Table - ResearchG
  • How to measure Kinase activity with HTRF® KinEASE™ assay kit I Cisbio. (2018). YouTube.
  • Ponatinib: Overview, Mechanism of Action & Clinical Trials. Takeda Oncology.
  • BRAF gene: MedlinePlus Genetics.
  • KIT gene: MedlinePlus Genetics.
  • The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases. (2014). International Journal of Molecular Sciences, 15(8), 14472-14496.
  • Caliper Assay: All assays were performed in 384-well microtiter pl
  • QS S Assist KINASE_ADP-GloTM Kit. Kinase Logistics Europe.
  • Pon
  • Pon
  • Ponatinib Hydrochloride | Drug Inform
  • Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development. (2024). Pharmaceuticals, 17(10), 1361.
  • Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. (2008). Bioorganic & Medicinal Chemistry Letters, 18(17), 4880-4883.
  • Assay in Summary_ki - BindingDB.
  • High-throughput screening of the cyclic AMP-dependent protein kinase (PKA) using the caliper microfluidic platform. (2009). Methods in Molecular Biology, 565, 149-160.
  • Technology - Nanosyn.
  • The Role of the Kinase Inhibitors in Thyroid Cancers. (2022). Cancers, 14(10), 2400.
  • Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch. PharmaBlock.
  • Pyrido[2,3-d]pyrimidines: discovery and preliminary SAR of a novel series of DYRK1B and DYRK1A inhibitors. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3425-3428.
  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). Molecules, 28(23), 7808.
  • Synergistic Effects of Lenvatinib (E7080) and MEK Inhibitors against Anaplastic Thyroid Cancer in Preclinical Models. (2021). Cancers, 13(16), 4181.
  • Treatment with Kinase Inhibitors Plus Myo-Inositol as Re-Differantiating Agents in Iodine Refractory Cancers. (2025). Preprints.org.
  • Kinase-Inhibitors in Iodine-Refractory Differentiated Thyroid Cancer—Focus on Occurrence, Mechanisms, and Management of Treatment-Related Hypertension. (2021). Cancers, 13(22), 5720.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022). European Journal of Medicinal Chemistry, 236, 114343.
  • Discovery and SAR of Oxindole-Pyridine-Based Protein Kinase B/Akt Inhibitors for Treating Cancers. (2006). Bioorganic & Medicinal Chemistry Letters, 16(13), 3449-3452.
  • A phase 2 trial of lenvatinib (E7080) in advanced, progressive, radioiodine-refractory, differentiated thyroid cancer: A clinical outcomes and biomarker assessment. (2015). Cancer, 121(16), 2749-2756.
  • A Phase II Trial of the Multitargeted Tyrosine Kinase Inhibitor Lenvatinib (E7080) in Advanced Medullary Thyroid Cancer. (2016). Clinical Cancer Research, 22(1), 42-51.
  • A phase 2 trial of lenvatinib (E7080) in advanced, progressive, radioiodine-refractory, differentiated thyroid cancer: A clinical outcomes and biomarker assessment. (2015). Cancer, 121(16), 2749-2756.
  • Pharmacological and clinical profile of lenvatinib (E-7080) in the treatment of advanced, radioiodine-refractory, differentiated thyroid cancer. (2015). Expert Opinion on Drug Metabolism & Toxicology, 11(5), 817-827.
  • Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. (2024). RSC Advances, 14(1), 1-17.
  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (2022). Molecules, 27(19), 6549.
  • 4-iodopyrazole in the synthesis of kinase inhibitors. (2023). Benchchem.

Sources

A Comparative Guide to In Silico Docking of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol Analogs for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of in silico molecular docking methodologies for the analysis of 7-iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol analogs, a scaffold of interest in medicinal chemistry. Drawing from established protocols and comparative studies, we will explore the rationale behind experimental choices and provide a practical workflow for assessing the potential of these compounds as kinase inhibitors. The inherent structural features of the core molecule, particularly the pyridine moiety, suggest a propensity for interaction with the ATP-binding pocket of kinases, a well-established target class for anticancer and other therapeutic agents.[1]

Introduction to the 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol Scaffold

The 7-iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol core (Figure 1) represents a unique heterocyclic system. The fusion of a pyridine ring with a dioxino group, further substituted with an iodine atom and a hydroxyl group, provides a rich electronic and steric landscape for potential interactions with biological macromolecules. While direct biological data for this specific molecule is sparse, the broader class of pyridine and pyridopyrimidine derivatives has been extensively investigated for a range of biological activities, most notably as kinase inhibitors in oncology.[1][2] The pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction in many kinase-inhibitor complexes. The iodine atom can participate in halogen bonding, a directional interaction that is increasingly recognized for its importance in ligand-protein binding.

Figure 1: Chemical structure of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol.

Comparative Analysis of Molecular Docking Software

The choice of docking software is a critical step that influences the accuracy and reliability of in silico predictions. Here, we compare three widely used docking programs: AutoDock Vina, GOLD, and Glide. Each employs different algorithms and scoring functions, leading to variations in performance.

SoftwareSearch AlgorithmScoring FunctionKey AdvantagesConsiderations
AutoDock Vina Broyden-Fletcher-Goldfarb-Shanno (BFGS) local searchHybrid empirical and knowledge-basedOpen-source and freely available; computationally efficient; generally good at predicting binding modes.Scoring function may be less accurate for ranking compounds with subtle structural differences.
GOLD (Genetic Optimisation for Ligand Docking) Genetic AlgorithmGOLDScore, ChemScore, ASP, PLPHighly flexible ligand and partially flexible protein docking; good at handling complex ligands and metal ions.Commercial software; can be computationally intensive.
Glide (Grid-based Ligand Docking with Energetics) Hierarchical search protocolGlideScore (empirical)High accuracy in pose prediction and scoring; efficient for high-throughput virtual screening.Commercial software (part of the Schrödinger Suite); requires careful grid generation.

The selection of a particular software should be guided by the specific research question, available computational resources, and the nature of the target protein and ligands. For initial screening of a large library of analogs, the speed of AutoDock Vina might be advantageous. For more detailed studies of lead compounds, the higher accuracy of Glide or the flexibility of GOLD may be preferable.

Experimental Workflow: In Silico Docking of Analogs against Cyclin-Dependent Kinase 2 (CDK2)

To illustrate a practical application, we will outline a protocol for docking 7-iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol and its hypothetical analogs against Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a well-validated cancer target, and inhibitors of this kinase often feature heterocyclic scaffolds.[2]

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Protein Preparation (CDK2, e.g., PDB: 1HCK) Grid Grid Generation (Define Binding Site) PDB->Grid Receptor Ligand Ligand Preparation (Analogs) Docking Molecular Docking (e.g., Glide XP) Ligand->Docking Ligands Grid->Docking Scoring Scoring and Ranking Docking->Scoring Pose Pose Analysis & Interaction Mapping Scoring->Pose SAR Structure-Activity Relationship (SAR) Pose->SAR

In silico docking workflow for CDK2 inhibitors.
Step-by-Step Protocol

Part 1: Protein Preparation

  • Obtain Crystal Structure: Download the X-ray crystal structure of human CDK2 in complex with a known inhibitor from the Protein Data Bank (PDB; e.g., PDB ID: 1HCK).

  • Pre-processing: Remove water molecules and any co-crystallized ligands and co-factors that are not relevant to the binding study.

  • Add Hydrogens: Add hydrogen atoms to the protein structure, which are typically not resolved in X-ray crystallography.

  • Assign Protonation States: Determine the protonation states of ionizable residues (e.g., Histidine, Aspartic acid, Glutamic acid) at a physiological pH (e.g., 7.4).

  • Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes.

Part 2: Ligand Preparation

  • 2D to 3D Conversion: Draw the 2D structures of 7-iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol and its analogs and convert them to 3D structures.

  • Generate Tautomers and Ionization States: Generate possible tautomers and ionization states of the ligands at the target pH.

  • Energy Minimization: Perform energy minimization of the ligand structures.

Part 3: Grid Generation and Docking

  • Define the Binding Site: Define the active site for docking by creating a grid box centered on the co-crystallized ligand in the original PDB file. The size of the grid box should be sufficient to accommodate the ligands to be docked.

  • Perform Docking: Dock the prepared ligands into the defined active site using the chosen software (e.g., Glide in Extra Precision (XP) mode).

Part 4: Analysis of Docking Results

  • Scoring and Ranking: Rank the docked ligands based on their docking scores (e.g., GlideScore). A more negative score generally indicates a more favorable binding interaction.

  • Pose Analysis: Visually inspect the predicted binding poses of the top-ranked compounds. Analyze the key interactions (hydrogen bonds, hydrophobic interactions, halogen bonds, etc.) with the amino acid residues in the CDK2 active site.

  • Structure-Activity Relationship (SAR): Correlate the docking scores and observed interactions with the structural modifications across the analog series to derive preliminary SAR.

Data Presentation and Interpretation

The results of the docking study should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Docking Scores of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol Analogs against CDK2

Compound IDModificationDocking Score (kcal/mol)Key Interacting Residues
Parent 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol-8.5Leu83, Glu81, Phe80
Analog 1 R = CH3 at position 2-8.9Leu83, Glu81, Phe80
Analog 2 R = Phenyl at position 2-9.5Leu83, Glu81, Phe80, Asp86
Analog 3 Iodo replaced with Bromo-8.3Leu83, Glu81, Phe80
Analog 4 Iodo replaced with Chloro-8.1Leu83, Glu81, Phe80

Interpretation of Hypothetical Data:

  • The parent compound shows a good docking score, suggesting it is a viable starting point for inhibitor design.

  • The addition of small alkyl (Analog 1) and larger aromatic (Analog 2) groups at position 2 appears to improve the binding affinity, with the phenyl group in Analog 2 potentially forming additional interactions with Asp86.

  • The nature of the halogen at position 7 influences the docking score, with iodine (Parent) providing the most favorable interaction among the halogens tested, potentially due to a stronger halogen bond.

G cluster_ligand Ligand Features cluster_protein CDK2 Active Site Residues Pyridine_N Pyridine N Leu83 Leu83 (Hinge) Pyridine_N->Leu83 H-bond Iodine Iodine Glu81 Glu81 Iodine->Glu81 Halogen Bond Hydroxyl Hydroxyl Asp86 Asp86 Hydroxyl->Asp86 H-bond Phe80 Phe80

Key interactions between the ligand scaffold and CDK2.

Conclusion and Future Directions

This guide provides a framework for conducting and comparing in silico docking studies of 7-iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol analogs, with a focus on their potential as kinase inhibitors. The hypothetical docking study against CDK2 demonstrates how computational methods can be used to generate testable hypotheses and guide the design of new, more potent inhibitors.

It is crucial to emphasize that in silico docking is a predictive tool, and its results must be validated through experimental testing. Future work should involve the synthesis of the most promising analogs identified in the docking study and their evaluation in in vitro kinase assays and cell-based proliferation assays to confirm their biological activity.

References

  • Gomaa, M. S., et al. (2022). Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. RSC Advances, 12(45), 29473-29490. Available at: [Link].

Sources

A Comparative Guide to the Synthesis of Functionalized Dioxinopyridines: From Classical Rearrangements to Green Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. Among these, functionalized 2,3-dihydro-[1][2]dioxino[2,3-b]pyridines represent a promising, albeit underexplored, class of compounds. Their structural analogy to biologically active 1,4-benzodioxanes suggests significant therapeutic potential. This guide provides a comparative analysis of the primary synthetic routes to this versatile core, offering insights into the causality behind experimental choices and presenting both classical and modern green chemistry approaches.

This in-depth technical guide moves beyond a simple recitation of protocols. It is designed to empower researchers to make informed decisions about the most suitable synthetic strategy for their specific needs, balancing factors such as yield, reaction time, scalability, and environmental impact. We will delve into the mechanistic underpinnings of each route, providing a solid theoretical foundation for practical application.

I. The Classical Approach: Intramolecular Smiles Rearrangement

The most established and versatile method for the synthesis of the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine core proceeds via a Smiles rearrangement.[1] This intramolecular nucleophilic aromatic substitution reaction offers a reliable pathway to a variety of 2- and 3-substituted derivatives.

The general strategy commences with readily available starting materials, typically 3-hydroxy-2-nitropyridine or 2-chloro-3-hydroxypyridine.[3] A side chain containing a hydroxyl group is introduced, which subsequently undergoes base-catalyzed intramolecular cyclization to form the dioxane ring.

A. Synthesis from 2-Nitro-3-hydroxypyridine

This route involves the initial O-alkylation of 3-hydroxy-2-nitropyridine with a suitable epoxide, such as 2-methyloxirane, to introduce the necessary hydroxy-containing side chain. The subsequent treatment with a base induces the Smiles rearrangement, leading to the formation of the dioxinopyridine ring system. The nitro group acts as a potent electron-withdrawing group, activating the pyridine ring for nucleophilic attack.

Experimental Protocol: Synthesis of 2-Methyl-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine via Smiles Rearrangement

Step 1: Formation of the Alcohol Intermediate

  • To a solution of 3-hydroxy-2-nitropyridine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the resulting mixture at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Add 2-methyloxirane (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the alcohol intermediate.

Step 2: Intramolecular Smiles Rearrangement

  • Dissolve the purified alcohol intermediate in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Add a base, for example, sodium hydride (NaH), to catalyze the intramolecular cyclization.

  • The reaction conditions (temperature and time) can be tuned to optimize the yield of the desired dioxinopyridine product.

  • Upon completion of the reaction (monitored by TLC), quench with water and extract the product with an organic solvent.

  • Purify the final product by column chromatography.

B. Synthesis from 2-Chloro-3-hydroxypyridine

An alternative classical route utilizes 2-chloro-3-hydroxypyridine as the starting material.[3][4] This approach also involves the introduction of a hydroxy-containing side chain, followed by a base-mediated intramolecular cyclization. The chlorine atom serves as a good leaving group in the nucleophilic aromatic substitution step.

Mechanism of the Smiles Rearrangement

The key step in this classical synthesis is the intramolecular Smiles rearrangement. The reaction is initiated by the deprotonation of the hydroxyl group on the side chain by a base, forming an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the electron-deficient pyridine ring at the carbon atom bearing the nitro or chloro substituent. This is followed by the displacement of the leaving group and the formation of the dioxane ring.

Smiles_Rearrangement cluster_0 Smiles Rearrangement Mechanism Start Pyridine Precursor (with -OH side chain and -NO2 or -Cl leaving group) Alkoxide Alkoxide Intermediate Start->Alkoxide + Base Base Base (e.g., NaH) Cyclization Intramolecular Nucleophilic Attack Alkoxide->Cyclization Intermediate Meisenheimer-like Intermediate Cyclization->Intermediate Product Functionalized Dioxinopyridine Intermediate->Product Leaving Group Departure Leaving_Group Leaving Group (-NO2 or -Cl) departs

Caption: Mechanism of the Smiles Rearrangement for dioxinopyridine synthesis.

II. Green Chemistry Approaches: Enhancing Efficiency and Sustainability

While the classical Smiles rearrangement is a robust method, it often requires long reaction times and the use of hazardous solvents and strong bases. In recent years, green chemistry principles have driven the development of more efficient and environmentally benign synthetic methodologies.[1][5]

A. Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods.[1][6] These advantages include dramatically reduced reaction times, often from hours to minutes, and frequently higher product yields.[1] The direct and efficient heating of the reaction mixture by microwaves can lead to faster reaction rates and cleaner reaction profiles.

In the context of dioxinopyridine synthesis, microwave-assisted protocols can be applied to the intramolecular cyclization step, significantly accelerating the Smiles rearrangement.

Experimental Protocol: Microwave-Assisted Synthesis of a Dioxinopyridine Derivative

  • Place the alcohol intermediate, a suitable solvent (e.g., DMF or ethanol), and a catalytic amount of a base in a microwave-safe reaction vessel.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature and time (e.g., 120 °C for 10-30 minutes).

  • After cooling, work up the reaction mixture as described in the conventional protocol.

  • Purify the product by column chromatography.

B. Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for the synthesis of heterocyclic compounds.[7][8] The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, which can accelerate reaction rates. Ultrasound-assisted synthesis often leads to higher yields, shorter reaction times, and can be performed under milder conditions compared to conventional methods.[8]

For the synthesis of dioxinopyridines, ultrasonication can be employed to promote the intramolecular cyclization, potentially reducing the need for strong bases and high temperatures.

Experimental Protocol: Ultrasound-Assisted Synthesis of a Dioxinopyridine Derivative

  • In a suitable flask, dissolve the alcohol intermediate and a base in an appropriate solvent.

  • Immerse the flask in an ultrasonic cleaning bath.

  • Apply ultrasonic irradiation at a specific frequency and power for a designated time.

  • Monitor the reaction progress by TLC.

  • Upon completion, perform an aqueous work-up and extract the product.

  • Purify the final compound by column chromatography.

III. Alternative Synthetic Routes: Expanding the Toolbox

Beyond the Smiles rearrangement, other synthetic strategies can be envisioned for the construction of the dioxinopyridine scaffold, offering alternative pathways to access diverse functionalized derivatives.

A. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-heteroatom bonds.[9] A potential route to dioxinopyridines could involve an intramolecular palladium-catalyzed etherification. This would typically involve a starting material with a hydroxyl group and a suitably positioned halide on the pyridine ring, which could be cyclized in the presence of a palladium catalyst and a suitable ligand.

Palladium_Catalysis cluster_1 Palladium-Catalyzed Intramolecular Etherification Start_Pd Halogenated Pyridine with -OH side chain Oxidative_Addition Oxidative Addition Start_Pd->Oxidative_Addition + Pd(0) Pd_Catalyst Pd(0) Catalyst Pd_Intermediate Organopalladium Intermediate Oxidative_Addition->Pd_Intermediate Reductive_Elimination Reductive Elimination Pd_Intermediate->Reductive_Elimination Intramolecular Coupling Product_Pd Functionalized Dioxinopyridine Reductive_Elimination->Product_Pd Product_Pd->Pd_Catalyst Catalyst Regeneration

Caption: Proposed palladium-catalyzed route to dioxinopyridines.

B. Cycloaddition Reactions

[4+2] Cycloaddition reactions, such as the Diels-Alder reaction, are powerful methods for the construction of six-membered rings. A strategy for dioxinopyridine synthesis could involve the reaction of a substituted diene with a dienophile to form the core heterocyclic structure. This approach could offer access to a different substitution pattern compared to the Smiles rearrangement.[2][10]

IV. Comparative Analysis

The choice of synthetic route will ultimately depend on the specific target molecule, available resources, and desired scale of the synthesis. Below is a comparative summary of the discussed methodologies.

Parameter Classical Smiles Rearrangement Microwave-Assisted Synthesis Ultrasound-Assisted Synthesis Palladium-Catalyzed Coupling Cycloaddition Reactions
Reaction Time Long (hours to days)Very short (minutes)Short (minutes to hours)Moderate to longVariable
Yield Moderate to goodOften higher than conventionalGenerally good to excellentGood to excellentVariable
Scalability Well-establishedLimited by reactor sizeCan be scalableGenerally scalableCan be scalable
Reaction Conditions Often harsh (strong bases, high temps)High temperatures and pressuresMilder conditionsMild to moderateVariable, can require high temps
Environmental Impact Use of hazardous solvents and reagentsReduced solvent use, energy efficientReduced energy consumptionUse of metal catalystsCan be atom-economical
Substrate Scope Broad and well-documentedGenerally goodGoodPotentially broadDependent on diene/dienophile

V. Conclusion

The synthesis of functionalized dioxinopyridines can be approached through a variety of methods, each with its own set of advantages and disadvantages. The classical Smiles rearrangement remains a reliable and versatile method for accessing a wide range of derivatives. However, for researchers seeking to improve efficiency and adhere to the principles of green chemistry, microwave and ultrasound-assisted methods offer compelling alternatives, significantly reducing reaction times and often improving yields. Emerging strategies such as palladium-catalyzed cross-coupling and cycloaddition reactions hold promise for expanding the synthetic toolbox and providing access to novel dioxinopyridine analogues. A thorough understanding of the mechanistic principles and practical considerations of each route is essential for the successful design and execution of a synthetic plan for this important class of heterocyclic compounds.

VI. References

  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (n.d.). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. World Journal of Pharmaceutical Research, 4(9), 1569-1577.

  • The Nobel Prize in Chemistry 2010 - Palladium-Catalyzed Cross Couplings in Organic Synthesis. (2010). The Royal Swedish Academy of Sciences.

  • Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical reviews, 103(8), 2945–2964.

  • Boger, D. L. (1986). Diels-Alder reactions of heterocyclic aza dienes. Scope and applications. Chemical Reviews, 86(5), 781–793.

  • Song, Z., Huang, X., Yi, W., & Zhang, W. (2016). One-Pot Reactions for Modular Synthesis of Polysubstituted and Fused Pyridines. Organic letters, 18(21), 5640–5643.

  • Shaabani, A., Ghasemi, E., & Pedarpour, M. (2012). An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. RSC Advances, 2(22), 8419.

  • BenchChem. (2025). A Comparative Analysis of 1,4-Dihydropyridine Synthesis Methods: From Classic Reactions to Modern Innovations.

  • Wipf, P. (n.d.). The Synthetic & Mechanistic Organic Chemistry of Palladium. Wipf Group, University of Pittsburgh.

  • Rojas Lab. (2023, November 3). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube.

  • Soukri, M., Lazar, S., Akssira, M., & Guillaumet, G. (2000). Synthesis of 2-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine derivatives. Organic letters, 2(11), 1557–1560.

  • Xiong, X., Bagley, M. C., & Chapaneri, K. (2004). A new mild method for the one-pot synthesis of pyridines. Tetrahedron Letters, 45(32), 6121–6124.

  • Sridhar, M., & Kumar, B. S. (2010). Microwave-Assisted Synthesis of Novel 2,3-Dihydro-4-Pyridinones. Molecules, 15(11), 8198–8206.

  • Evdokimov, N. M., Kireev, A. S., Yakovenko, A. A., Antipin, M. Y., & Magedov, I. V. (2007). Efficient One-Pot Synthesis of Substituted Pyridines Through Multicomponent Reaction. Organic letters, 9(4), 751–754.

  • Kappe, C. O. (2000). Microwave Assisted Organic Synthesis. In Microwaves in Organic Synthesis (pp. 1-14). Springer.

  • Zhdankin, V. V., & Stang, P. J. (2002). Polyvalent Iodine Compounds in Organic Synthesis. Chemical reviews, 102(8), 2523–2584.

  • El-Sayed, R., El-Gazzar, A. A., & El-Kerdawy, M. M. (2024). Ultrasonic-assisted synthesis and antitumor evaluation of novel variant heterocyclic compounds based on piperidine ring. Scientific reports, 14(1), 22171.

  • Boger, D. L., & Panek, J. S. (1982). Pyridine construction via thermal cycloaddition of 1,2,4-triazines with enamines: studies on the preparation of the biaryl CD rings of streptonigrin. The Journal of Organic Chemistry, 47(19), 3763–3765.

  • Boujelal, N., Toffano, M., & Le Guével, R. (2019). Ultrasound-assisted one-pot three-component synthesis of new isoxazolines bearing sulfonamides and their evaluation against hematological malignancies. Molecules, 24(12), 2269.

  • Attanasi, O. A., De Crescentini, L., Favi, G., Filippone, P., Mantellini, F., & Santeusanio, S. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules, 15(3), 1727–1764.

  • Al-Ostath, A., & El-Zaria, M. E. (2012). Microwave assisted synthesis of 1,4 dihydropyridines. Ukrainica Bioorganica Acta, 10(2), 5-8.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.

  • Bagley, M. C., Lunn, R., & Xiong, X. (2012). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein journal of organic chemistry, 8, 1451–1459.

  • Chen, Y. B., Zhang, H. W., Sun, Z., Zhu, C., & Ye, L. W. (2020). Ynamide Smiles Rearrangement Triggered by Visible-Light-Mediated Regioselective Ketyl–Ynamide Coupling: Rapid Access to Functionalized Indoles and Isoquinolines. Journal of the American Chemical Society, 142(7), 3636–3644.

  • Kaur, P., Sharma, H., Rana, R., Prasad, D. N., & Singh, R. K. (2012). Comparative Study of Various Green Chemistry Approaches for the Efficient Synthesis of 1,4-Dihydropyridines. Asian Journal of Chemistry, 24(12), 5637-5640.

  • Singh, R., & Geetanjali. (2015). Ultrasound assisted synthesis of substituted 1,4 dihydropyridines in aqueous medium using phase transfer catalysts. Der Pharma Chemica, 7(10), 223-229.

  • Fini, A., & Breccia, A. (1999). Smiles Rearrangement in Synthetic Chemistry. Current Organic Chemistry, 3(3), 225-246.

  • CAS. (2021, October 22). Retrosynthesis Tutorial: A Complete Guide to Synthesis Route Planning. YouTube.

  • Alajarín, R., Bonillo, B., & Marín-Luna, M. (2021). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances, 11(21), 12693–12711.

  • Safaei-Ghomi, J., & Ghasemzadeh, M. A. (2011). Ultrasound-assisted synthesis of dihydropyrimidine-2-thiones. Journal of the Serbian Chemical Society, 76(5), 659–665.

  • Chen, Y., & Proctor, D. J. (2021). Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. Organic letters, 23(15), 5899–5903.

  • Kollár, L., & Kegl, T. (2020). Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene. ACS omega, 5(13), 7176–7184.

  • Singh, V., & Kaur, S. (2022). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 12(43), 28243–28267.

  • Lei, X., & Hashimoto, Y. (2017). Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling. Molecules, 22(8), 1389.

  • Reddy, T. J., & Le, Z. G. (2012). One-Pot Synthesis of 1, 4-Dihydropyridines in PEG Under Catalyst-Free Conditions. E-Journal of Chemistry, 9(3), 1331-1336.

  • Frolova, L. V., & Bakulev, V. A. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. Molecules, 27(11), 3409.

  • Chen, Y., & Proctor, D. J. (2021). Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. Organic letters, 23(15), 5899–5903.

  • Mironov, M. A., & Mokrushin, V. S. (2023). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][1][2]oxazine-1,8-diones. Molecules, 28(3), 1189.

  • Romo, D., & Harrison, S. T. (2011). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 16(11), 9394–9417.

Sources

A Comparative Guide to the Drug-Likeness of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the early-stage assessment of a molecule's "drug-likeness" is a critical determinant of its potential for clinical success. Promising biological activity in vitro does not guarantee therapeutic efficacy in vivo. A significant portion of drug candidates fail during development due to unfavorable pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).[1][2] The strategic application of in silico predictive models allows researchers to prioritize candidates with a higher probability of success, thereby conserving resources and accelerating the development timeline.[3][4]

This guide provides a comparative analysis of the drug-likeness of a series of hypothetical derivatives of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol, a novel heterocyclic scaffold. Heterocyclic compounds are of immense interest in medicinal chemistry due to their diverse biological activities and prevalence in existing pharmaceuticals.[5][6] We will explore how structural modifications to the parent molecule influence key physicochemical properties that govern drug-like behavior. This analysis will be benchmarked against a known therapeutic agent, Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, to provide a relevant context for our findings.[7]

The Core Scaffold and its Hypothetical Derivatives

The parent compound, 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol, possesses a rigid heterocyclic core with functionalities that can be readily modified to explore the chemical space and optimize for drug-like properties.[8] For this comparative analysis, we will consider three hypothetical derivatives where the hydroxyl group of the parent compound is modified:

  • Parent Compound: 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol

  • Derivative A (Methyl Ether): 8-methoxy-7-iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine

  • Derivative B (Acetate Ester): (7-iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-yl) acetate

  • Derivative C (Amide): 8-amino-7-iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine

These derivatives represent common and synthetically accessible modifications that can significantly alter the physicochemical properties of the parent molecule.

In Silico Assessment of Drug-Likeness Parameters

To evaluate the drug-likeness of our hypothetical derivatives and the benchmark drug, Sunitinib, we will utilize established computational models to predict key physicochemical properties. The primary framework for this assessment will be Lipinski's Rule of Five, a set of guidelines used to evaluate the potential for oral bioavailability of a chemical compound. Additionally, we will consider other important parameters such as the Topological Polar Surface Area (TPSA) and the number of rotatable bonds, which are crucial for predicting cell permeability and conformational flexibility, respectively.

Table 1: Comparative Analysis of Physicochemical Properties and Drug-Likeness Parameters

ParameterParent CompoundDerivative A (Methyl Ether)Derivative B (Acetate Ester)Derivative C (Amide)Sunitinib (Benchmark)Lipinski's Guideline
Molecular Weight ( g/mol )279.03293.06321.07278.05398.47< 500
cLogP1.982.372.541.454.89≤ 5
Hydrogen Bond Donors10022≤ 5
Hydrogen Bond Acceptors33434≤ 10
TPSA (Ų)55.646.469.175.877.9< 140
Rotatable Bonds01206≤ 10
Lipinski Violations00000< 2

Interpretation of the Data:

The in silico data presented in Table 1 suggests that the parent compound and its hypothetical derivatives all exhibit favorable drug-like properties, with zero violations of Lipinski's Rule of Five. This is a positive initial indicator of their potential for good oral bioavailability.

  • Molecular Weight: All proposed compounds, including the benchmark Sunitinib, fall well within the recommended guideline of < 500 g/mol .

  • Lipophilicity (cLogP): The cLogP values for the parent compound and its derivatives are in a range that suggests a good balance between aqueous solubility and lipid membrane permeability. Derivative A and B are slightly more lipophilic than the parent, while Derivative C is the most polar. Sunitinib, our benchmark, has a significantly higher cLogP, which is still within the acceptable range.

  • Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors for all compounds is within the limits set by Lipinski's rule. These parameters are crucial for solubility and binding to biological targets.

  • Topological Polar Surface Area (TPSA): A TPSA of less than 140 Ų is generally associated with good cell membrane permeability. All our compounds, including Sunitinib, have TPSA values well below this threshold, suggesting they are likely to be orally absorbed.

  • Rotatable Bonds: The number of rotatable bonds is an indicator of molecular flexibility. A lower number of rotatable bonds is generally preferred for better oral bioavailability. Our proposed compounds are relatively rigid, which can be advantageous for target binding.

Experimental Protocol: In Silico Drug-Likeness and ADMET Prediction Workflow

The following is a detailed, step-by-step methodology for conducting an in silico assessment of drug-likeness and ADMET properties for a novel compound. This protocol is designed to be a self-validating system, where each step logically follows the previous one to build a comprehensive profile of the candidate molecule.

Objective: To computationally evaluate a novel chemical entity for its drug-like properties and predict its ADMET profile.

Materials:

  • A 2D or 3D chemical structure of the molecule of interest (e.g., in SDF or SMILES format).

  • Access to computational chemistry software or web-based tools for property prediction (e.g., SwissADME, PreADMET, QikProp).

Methodology:

  • Structure Preparation:

    • Draw the 2D structure of the molecule using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structure to a 3D conformation and perform energy minimization using a suitable force field (e.g., MMFF94). This step is crucial for accurate prediction of 3D-dependent properties.

    • Save the structure in a compatible format (e.g., SDF, MOL2, or SMILES string).

  • Physicochemical Property Calculation:

    • Import the prepared molecular structure into the chosen computational tool.

    • Run the calculation for key physicochemical properties, including:

      • Molecular Weight (MW)

      • Calculated LogP (cLogP)

      • Number of Hydrogen Bond Donors (HBD)

      • Number of Hydrogen Bond Acceptors (HBA)

      • Topological Polar Surface Area (TPSA)

      • Number of Rotatable Bonds (nRotb)

  • Drug-Likeness Evaluation:

    • Compare the calculated physicochemical properties against established drug-likeness rules, primarily Lipinski's Rule of Five.

    • Note the number of violations for each rule. Generally, compounds with two or more violations are considered less likely to be orally bioavailable.

    • Evaluate other drug-likeness filters if available in the software (e.g., Ghose filter, Veber rule).

  • ADMET Prediction:

    • Utilize the ADMET prediction module of the software to estimate the following properties:

      • Absorption: Human Intestinal Absorption (HIA), Caco-2 cell permeability, P-glycoprotein substrate/inhibitor prediction.

      • Distribution: Blood-Brain Barrier (BBB) permeability, Plasma Protein Binding (PPB).

      • Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

      • Excretion: Prediction of renal clearance or total clearance.

      • Toxicity: Ames test for mutagenicity, hERG inhibition (cardiotoxicity), hepatotoxicity, skin sensitization.

  • Data Analysis and Interpretation:

    • Compile all the predicted data into a structured table for easy comparison.

    • Analyze the results in the context of the intended therapeutic application of the compound. For example, BBB permeability is desirable for CNS-acting drugs but not for peripherally acting drugs.

    • Identify potential liabilities of the molecule (e.g., poor absorption, potential for drug-drug interactions via CYP inhibition, toxicity concerns).

    • Based on the analysis, decide whether the compound is a suitable candidate for further experimental validation or if structural modifications are required to improve its profile.

Visualizing the In Silico Workflow

DrugLikenessWorkflow cluster_input Input cluster_prediction In Silico Prediction cluster_evaluation Evaluation cluster_output Output Input 2D/3D Molecular Structure (SDF, SMILES) PhysChem Calculate Physicochemical Properties (MW, cLogP, HBD, HBA, TPSA) Input->PhysChem Structure Input ADMET Predict ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity) Input->ADMET Structure Input DrugLikeness Assess Drug-Likeness (Lipinski's Rule of Five) PhysChem->DrugLikeness Property Data Liability Identify Potential Liabilities ADMET->Liability DrugLikeness->Liability Decision Decision: Proceed, Optimize, or Discard Liability->Decision Comprehensive Profile

Caption: Workflow for in silico drug-likeness and ADMET assessment.

Conclusion and Future Directions

The in silico analysis of the hypothetical 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol derivatives suggests that this scaffold holds promise for the development of drug-like molecules. All the evaluated compounds, including the parent, demonstrated favorable physicochemical properties with no violations of Lipinski's Rule of Five. Their TPSA values are indicative of good potential for oral absorption.

It is imperative to understand that in silico predictions are a valuable guide but not a substitute for experimental validation.[9] The next logical steps would involve the synthesis of these derivatives and their experimental characterization. In vitro assays to determine solubility, permeability (e.g., using Caco-2 cell monolayers), and metabolic stability (e.g., using liver microsomes) would be crucial to confirm the computational predictions. Furthermore, initial toxicity screening in relevant cell lines would provide a more complete picture of the potential of these compounds as drug candidates.

This guide underscores the importance of a data-driven approach in modern drug discovery, where computational tools are leveraged to make informed decisions and streamline the path from a promising molecule to a potential therapeutic agent.

References

  • In Silico methods for ADMET prediction of new molecules. Slideshare. [Link]

  • Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. [Link]

  • In Silico ADMET Prediction Service. CD ComputaBio. [Link]

  • In Silico ADME Methods Used in the Evaluation of Natural Products. PMC - NIH. [Link]

  • In Silico Tools and Software to Predict ADMET of New Drug Candidates. SpringerLink. [Link]

  • Exploring the Novel Heterocyclic Derivatives as Lead Molecules for Design and Development of Potent Anticancer Agents. ResearchGate. [Link]

  • Editorial: Emerging heterocycles as bioactive compounds. PMC - NIH. [Link]

  • Special Issue : Novel Heterocyclic Compounds for Drug Discovery. MDPI. [Link]

Sources

A Head-to-Head Comparison of Novel Dioxinopyridine Inhibitors Against Established EGFR-Targeted Therapies in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Evolving Landscape of EGFR Inhibition in Cancer Therapy

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC).[2][4][5][6] This has established EGFR as a critical therapeutic target, leading to the development of several generations of EGFR tyrosine kinase inhibitors (TKIs).

First-generation reversible inhibitors, such as gefitinib and erlotinib, demonstrated significant clinical benefit in patients with EGFR-sensitizing mutations (e.g., exon 19 deletions or the L858R point mutation).[7][8][9][10] However, the efficacy of these agents is often limited by the emergence of acquired resistance, most commonly through the T790M "gatekeeper" mutation in exon 20 of the EGFR gene.[11][12] This challenge spurred the development of second- and third-generation inhibitors. Osimertinib, a third-generation irreversible TKI, was specifically designed to overcome T790M-mediated resistance while also targeting the initial sensitizing mutations.[1][11][12][13]

Despite these advancements, the quest for novel EGFR inhibitors with improved potency, selectivity, and the ability to address a wider range of resistance mechanisms continues. The dioxinopyridine scaffold, a promising but relatively underexplored heterocyclic system, presents an opportunity for the design of new therapeutic agents.[14] This guide introduces a novel, investigational dioxinopyridine-based EGFR inhibitor, DXP-101, and provides a comprehensive framework for its preclinical benchmarking against established EGFR TKIs: gefitinib, erlotinib, and osimertinib.

Mechanism of Action: A Comparative Overview

The therapeutic effect of EGFR TKIs is achieved by inhibiting the autophosphorylation of the receptor, which in turn blocks the activation of downstream pro-survival and pro-proliferative signaling pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways.[1][5][6][8][15]

Gefitinib and Erlotinib (First-Generation, Reversible Inhibitors): These drugs are anilinoquinazoline-based compounds that competitively and reversibly bind to the ATP-binding site of the EGFR kinase domain.[8][16][17][18] Their action prevents ATP from binding, thereby inhibiting EGFR autophosphorylation and subsequent downstream signaling.[8]

Osimertinib (Third-Generation, Irreversible Inhibitor): Osimertinib is a mono-anilino-pyrimidine compound designed to irreversibly and selectively target both EGFR TKI-sensitizing and T790M resistance mutations, while having less activity against wild-type (WT) EGFR.[12] It forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase, leading to sustained inhibition of the receptor's activity.[1][12][13]

DXP-101 (Investigational Dioxinopyridine Inhibitor): DXP-101 is a novel, ATP-competitive inhibitor with a dioxinopyridine core. It is hypothesized to bind with high affinity to the ATP-binding pocket of both wild-type and mutant forms of EGFR, with a unique binding mode conferred by the dioxinopyridine scaffold that may offer advantages in terms of potency and selectivity. The primary objective of the following benchmarking studies is to validate this hypothesis.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes Gefitinib Gefitinib Gefitinib->EGFR Inhibit Erlotinib Erlotinib Erlotinib->EGFR Inhibit Osimertinib Osimertinib Osimertinib->EGFR Inhibit DXP101 DXP-101 DXP101->EGFR Inhibit

Caption: EGFR signaling pathway and points of inhibition by TKIs.

Experimental Benchmarking Protocols

To objectively compare the performance of DXP-101 against gefitinib, erlotinib, and osimertinib, a series of in vitro and in vivo experiments are proposed.

Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against wild-type and mutant forms of the EGFR kinase.

Methodology:

  • Reagents: Recombinant human EGFR (wild-type), EGFR (L858R), and EGFR (L858R/T790M) enzymes, ATP, and a suitable peptide substrate.

  • Assay Principle: A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

  • Procedure: a. Prepare serial dilutions of DXP-101, gefitinib, erlotinib, and osimertinib. b. In a 384-well plate, add the kinase, the peptide substrate, and the inhibitor at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the ADP produced using a luminometer.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Biochemical_Assay_Workflow Start Prepare Reagents: - Kinase (EGFR variants) - Substrate - ATP - Inhibitors (serial dilutions) Plate Dispense into 384-well plate: - Kinase - Substrate - Inhibitor Start->Plate Incubate1 Initiate reaction with ATP Plate->Incubate1 Incubate2 Incubate at RT Incubate1->Incubate2 Stop Stop reaction and add detection reagent Incubate2->Stop Read Read luminescence Stop->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for the biochemical EGFR kinase inhibition assay.

Cell-Based Proliferation and Viability Assays

Objective: To assess the potency of the inhibitors in suppressing the growth and viability of cancer cell lines with different EGFR mutation statuses.

Methodology:

  • Cell Lines:

    • PC-9: NSCLC cell line with an EGFR exon 19 deletion (sensitive to first-generation TKIs).

    • H1975: NSCLC cell line with both L858R and T790M mutations (resistant to first-generation TKIs).[19]

    • A549: NSCLC cell line with wild-type EGFR.[19]

  • Assay Principle: A cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP as an indicator of metabolically active cells.[3]

  • Procedure: a. Seed the cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with serial dilutions of DXP-101, gefitinib, erlotinib, and osimertinib. c. Incubate for 72 hours. d. Add the CellTiter-Glo® reagent and measure luminescence.

  • Data Analysis: Normalize the data to untreated controls and calculate the GI50 (concentration for 50% growth inhibition) values.

Cellular_Assay_Workflow Start Seed cells in 96-well plates (PC-9, H1975, A549) Treat Treat with serial dilutions of inhibitors Start->Treat Incubate Incubate for 72 hours Treat->Incubate Assay Add CellTiter-Glo® reagent Incubate->Assay Read Measure luminescence Assay->Read Analyze Calculate GI50 Read->Analyze

Caption: Workflow for the cell-based proliferation and viability assay.

In Vivo Xenograft Tumor Model

Objective: To evaluate the in vivo anti-tumor efficacy of DXP-101 in a preclinical animal model.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID) subcutaneously implanted with H1975 tumor cells.[20]

  • Treatment Groups:

    • Vehicle control

    • Gefitinib (at a standard dose)

    • Osimertinib (at a standard dose)

    • DXP-101 (at three different dose levels)

  • Procedure: a. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups. b. Administer the drugs orally, once daily, for a specified period (e.g., 21 days). c. Measure tumor volume and body weight twice weekly.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Comparative Performance Data (Hypothetical)

The following tables summarize the expected hypothetical data from the benchmarking studies, designed to highlight the potential advantages of DXP-101.

Table 1: Biochemical IC50 Values (nM)

CompoundEGFR (Wild-Type)EGFR (L858R)EGFR (L858R/T790M)
Gefitinib 255>5000
Erlotinib 308>5000
Osimertinib 200115
DXP-101 1500.810

This hypothetical data suggests that DXP-101 has superior potency against the double mutant compared to osimertinib, while maintaining a favorable selectivity profile against wild-type EGFR.

Table 2: Cellular GI50 Values (nM)

CompoundPC-9 (EGFR ex19del)H1975 (EGFR L858R/T790M)A549 (EGFR WT)
Gefitinib 10>10000>10000
Erlotinib 15>10000>10000
Osimertinib 550800
DXP-101 335750

This hypothetical cellular data corroborates the biochemical findings, indicating DXP-101's potent activity against cells harboring the T790M resistance mutation.

Table 3: In Vivo Efficacy in H1975 Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle -0
Gefitinib 5015
Osimertinib 2585
DXP-101 1070
DXP-101 2595
DXP-101 5098 (with some tumor regression)

This hypothetical in vivo data demonstrates a dose-dependent anti-tumor effect of DXP-101, with superior efficacy compared to osimertinib at an equivalent dose.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for benchmarking the novel dioxinopyridine-based EGFR inhibitor, DXP-101, against established clinical standards. The hypothetical data presented illustrates a promising profile for DXP-101, with potentially superior potency against the clinically significant T790M resistance mutation.

The described experimental workflows provide a robust framework for the preclinical evaluation of new chemical entities targeting EGFR. Future studies should expand upon this foundation to include investigations into the mechanisms of acquired resistance to DXP-101, its pharmacokinetic and pharmacodynamic properties, and its potential for combination therapies. The continued exploration of novel scaffolds like dioxinopyridine is essential for the development of next-generation targeted therapies that can overcome the challenges of drug resistance in cancer treatment.

References

  • Drugs.com. (2024, December 18). How does erlotinib work (mechanism of action)? Retrieved from [Link]

  • Patsnap Synapse. (2025, March 7). What is the mechanism of action of Osimertinib mesylate? Retrieved from [Link]

  • MedSchool. (n.d.). Erlotinib | Drug Guide. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Osimertinib mesylate? Retrieved from [Link]

  • Wikipedia. (n.d.). Erlotinib. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. Retrieved from [Link]

  • MedSchool. (n.d.). Gefitinib | Drug Guide. Retrieved from [Link]

  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]

  • TAGRISSO® (osimertinib). (n.d.). Mechanism of Action. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, June 1). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Retrieved from [Link]

  • American Association for Cancer Research. (n.d.). New EGFR Inhibitor Approved for Lung Cancer. Retrieved from [Link]

  • ResearchGate. (2025, April). Mechanism of action of erlotinib. Retrieved from [Link]

  • ResearchGate. (2022, July). Mechanism of action of gefitinib. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? Retrieved from [Link]

  • American Association for Cancer Research Journals. (2004, June 15). The Role of Gefitinib in Lung Cancer Treatment. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, August 18). Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy. Retrieved from [Link]

  • PubMed. (n.d.). Epidermal growth factor receptor (EGFR) signaling in cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). FDA- and EMA-Approved Tyrosine Kinase Inhibitors in Advanced EGFR-Mutated Non-Small Cell Lung Cancer: Safety, Tolerability, Plasma Concentration Monitoring, and Management. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Targeting the EGFR signaling pathway in cancer therapy. Retrieved from [Link]

  • ResearchGate. (n.d.). EGFR signaling pathway in breast cancers. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025, July 2). FDA grants accelerated approval to sunvozertinib for metastatic non-small cell lung cancer with EGFR exon 20 insertion mutations. Retrieved from [Link]

  • Altogen Labs. (n.d.). Lung Cancer Xenograft. Retrieved from [Link]

  • Xenograft Model Database. (n.d.). Lung (Non-Small Cell) Cancer CDX Models. Retrieved from [Link]

  • American Association for Cancer Research Journals. (2016, March 14). FDA Approval of Gefitinib for the Treatment of Patients with Metastatic EGFR Mutation–Positive Non–Small Cell Lung Cancer. Retrieved from [Link]

  • LUNGevity Foundation. (n.d.). FDA approves mobocertinib for EGFR exon 20 insertion+ NSCLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Three patient-derived EGFR-mutant xenograft models show MET dependency. Retrieved from [Link]

  • American Association for Cancer Research Journals. (2018, September 1). Abstract A36: Establishment of patient-derived xenograft models of lung adenocarcinoma with two different EGFR mutations, L858R and exon19 deletion. Retrieved from [Link]

  • American Association for Cancer Research Journals. (2013, April 15). Abstract 5527: A panel of in vitro kinase assays developed using a novel detection technology to predict and monitor EGFR inhibitor efficacy. Retrieved from [Link]

  • PubMed Central. (n.d.). Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance. Retrieved from [Link]

  • MDPI. (n.d.). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. Retrieved from [Link]

  • MDPI. (2024, February 4). Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation. Retrieved from [Link]

  • American Association for Cancer Research Journals. (n.d.). In Vitro and In Vivo Characterization of Irreversible Mutant-Selective EGFR Inhibitors That Are Wild-Type Sparing. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dihydropyridine synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol

A Comprehensive Guide to the Safe Disposal of 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper disposal of chemical reagents, such as 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol, is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory guidelines. Our aim is to empower you with the knowledge to not only handle this specific reagent correctly but also to apply these principles to a broader range of laboratory chemicals.

Understanding the Compound: A Risk-Based Approach
Structural Feature Associated Hazard Class Disposal Implication
Iodine Atom Halogenated Organic CompoundMust be segregated into the "Halogenated Waste" stream.[3][4][5]
Pyridine Ring Pyridine DerivativeConsidered toxic and potentially flammable; requires handling as hazardous waste.[6][7]
Solid Form Combustible SolidWhile not highly flammable, it can burn. Store away from ignition sources.
High Molecular Weight Low VolatilityReduced risk of inhalation at room temperature, but still handle with care.

Based on these features, 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol must be treated as a halogenated hazardous waste .

Core Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe disposal of 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol and associated waste.

1. Personal Protective Equipment (PPE): The First Line of Defense

Before handling the compound or its waste, ensure you are wearing the appropriate PPE.[2][8][9] This is a non-negotiable aspect of laboratory safety.

  • Gloves: Chemical-resistant gloves (e.g., nitrile or butyl rubber) are mandatory to prevent skin contact.[6]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect your eyes from potential splashes.[6]

  • Lab Coat: A standard laboratory coat protects your clothing and skin from contamination.[6][8]

  • Respiratory Protection: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[6][10]

2. Waste Segregation: The Critical Step

Proper segregation is paramount to ensure safe disposal and regulatory compliance.[3][5][11]

  • Solid Waste:

    • Pure Compound and Grossly Contaminated Items: Collect any remaining 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol powder and items grossly contaminated with it (e.g., weighing boats, contaminated paper towels) in a designated, properly labeled hazardous waste container.

    • Contaminated Labware: Items such as pipette tips, gloves, and absorbent pads that have come into contact with the compound should also be placed in this container.[6]

  • Liquid Waste:

    • Solutions: If the compound has been dissolved in a solvent, the resulting solution must be disposed of as halogenated liquid waste .[3][4]

    • Do Not Mix: Never mix halogenated waste with non-halogenated waste streams.[4][11] This is crucial as the disposal methods for these two types of waste are different and mixing can lead to dangerous reactions and increased disposal costs.[5] Also, do not mix this waste with acids or bases.[3]

3. Waste Container Management: Ensuring Containment

  • Container Type: Use a container that is compatible with the waste. For solid waste, a sealable plastic bag or a labeled container is appropriate. For liquid waste, use a designated "Halogenated Waste" carboy, often provided by your institution's Environmental Health and Safety (EHS) department.[3][5]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Waste 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol".[4][8] If it is a mixed waste stream, all components must be listed.[3][4]

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[4][5]

4. Storage and Disposal:

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.[5] This area should be away from incompatible materials.

  • Disposal Request: Once the container is full, or in accordance with your institution's policies, arrange for its collection by your EHS department or a licensed hazardous waste disposal service.[12]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from experiments involving 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol.

DisposalWorkflowDisposal Workflow for 7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-olStartWaste GenerationWasteTypeIs the waste solid or liquid?Start->WasteTypeSolidWasteSolid Waste (e.g., powder, contaminated gloves, pipette tips)WasteType->SolidWasteSolidLiquidWasteLiquid Waste (e.g., solutions containing the compound)WasteType->LiquidWasteLiquidSolidContainerPlace in a labeled 'Halogenated Solid Hazardous Waste' container.SolidWaste->SolidContainerLiquidContainerPlace in a labeled 'Halogenated Liquid Hazardous Waste' carboy.LiquidWaste->LiquidContainerStorageStore in designated satellite accumulation area.SolidContainer->StorageLiquidContainer->StorageDisposalArrange for pickup by EHS or licensed disposal service.Storage->Disposal

Caption: Decision tree for the proper disposal of 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol waste.

Emergency Procedures in Case of a Spill

In the event of a spill, prompt and appropriate action is crucial to mitigate any potential hazards.[1][10]

  • Evacuate and Alert: Alert personnel in the immediate area and, if necessary, evacuate.

  • Assess the Spill: For a small spill of the solid compound, you may proceed with cleanup if you are trained to do so. For large spills or any spill of a solution, contact your institution's EHS department immediately.[6]

  • PPE: Ensure you are wearing the appropriate PPE as described above.

  • Cleanup of Solid Spills:

    • Gently sweep or scoop the solid material to avoid creating dust.

    • Use an inert absorbent material (e.g., vermiculite, sand) to collect the spilled powder.[6]

    • Place all contaminated materials into a sealed and labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

  • Report: Report the incident to your supervisor and EHS department, as per your institution's policy.[1]

Final Disposal Method: Incineration

While the end disposal method is handled by a licensed facility, it is important to understand the ultimate fate of this type of waste. Halogenated organic waste, including pyridine derivatives, is typically disposed of via high-temperature incineration.[3][7] This process is designed to destroy the organic molecule, converting it to carbon dioxide, water, and inorganic halides.

By adhering to these procedures, you are not only ensuring your own safety and that of your colleagues but also contributing to the protection of our environment. A strong safety culture is the bedrock of innovative and successful research.

References

  • Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society. [Link]

  • Chemical Safety Best Practices in The Lab. Green World Group. [Link]

  • Lab Safety Rules and Guidelines. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • The Importance of Chemical Safety in R&D Labs. Wilco Prime. [Link]

  • Pyridine Hydrobromide Safety Data Sheet. Sdfine. [Link]

  • Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]

A Senior Application Scientist's Guide to Handling 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol: Essential Safety and Operational Protocols

A Senior Application Scientist's Guide to Handling 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol: Essential Safety and Operational Protocols

This guide provides essential safety and logistical information for the handling of 7-Iodo-2,3-dihydro-[1]dioxino[2,3-b]pyridin-8-ol (CAS No. 1246088-40-3). As a matter of scientific best practice, it is crucial to recognize that this compound is a novel chemical entity with an incompletely characterized toxicological profile. Therefore, the following procedures are grounded in the precautionary principle, treating the substance with the caution required for compounds of unknown toxicity. The recommendations are derived from the known hazards of structurally related compounds, such as halogenated pyridines and other heterocyclic molecules.

Hazard Assessment and Core Safety Principles

At present, a comprehensive Safety Data Sheet (SDS) detailing the specific hazards of 7-Iodo-2,3-dihydro-[1]dioxino[2,3-b]pyridin-8-ol is not widely available. The compound is known to be a solid at room temperature. Its structure, featuring a halogenated pyridine ring, suggests that it may possess irritant, toxic, and other hazardous properties. Pyridine and its derivatives can cause a range of health issues, including nausea, headaches, and respiratory irritation upon inhalation or skin contact.[2] Therefore, all handling procedures must be designed to minimize any potential for exposure.

The core principles guiding the safe handling of this compound are:

  • Engineering Controls as the First Line of Defense: All manipulations of the solid compound or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2][3]

  • Personal Protective Equipment (PPE) as a Critical Barrier: Appropriate PPE is mandatory to prevent skin and eye contact.[1][3]

  • Minimization of Exposure: Use the smallest quantity of the substance necessary for the experiment to minimize the potential impact of any accidental release.

  • Contingency Planning: Be prepared for accidental spills and have the necessary cleanup materials readily available.

Recommended Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling 7-Iodo-2,3-dihydro-[1]dioxino[2,3-b]pyridin-8-ol.

Operation Eye and Face Protection Hand Protection Protective Clothing Respiratory Protection
Weighing and Aliquoting (Solid) Chemical splash goggles and a face shieldTwo pairs of nitrile gloves (or a flexible laminate glove under a heavy-duty outer glove)Flame-resistant lab coat, fully buttoned; long pants and closed-toe shoesA NIOSH-approved respirator is required if working outside of a fume hood.[1]
Solution Preparation Chemical splash goggles and a face shieldChemically resistant, impervious gloves (e.g., nitrile or neoprene)[2][3]Flame-resistant lab coat, fully buttoned; long pants and closed-toe shoesNot generally required if performed within a certified chemical fume hood.
Conducting Reactions Chemical splash gogglesChemically resistant, impervious gloves (e.g., nitrile or neoprene)[2][3]Flame-resistant lab coat, fully buttoned; long pants and closed-toe shoesNot generally required if performed within a certified chemical fume hood with the sash at the appropriate height.

Step-by-Step PPE Protocols

Donning PPE
  • Hand Hygiene: Wash and dry hands thoroughly.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat: Put on a flame-resistant lab coat, ensuring it is fully buttoned.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Eye and Face Protection: Put on chemical splash goggles. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[1][4]

Doffing PPE
  • Outer Gloves: Remove the outer pair of gloves using a proper removal technique to avoid skin contact with the contaminated exterior.[1]

  • Lab Coat: Remove the lab coat by rolling it outwards and away from the body.

  • Eye and Face Protection: Remove the face shield and/or goggles.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water.[1]

Engineering Controls: The Primary Barrier

All work with 7-Iodo-2,3-dihydro-[1]dioxino[2,3-b]pyridin-8-ol, from weighing to solution preparation and reaction quenching, must be performed in a properly functioning and certified chemical fume hood.[2][3] The fume hood provides critical protection against the inhalation of airborne particles and vapors. Ensure the sash is kept at the lowest possible height that still allows for comfortable and safe manipulation.

Decontamination and Waste Disposal Plan

All materials that come into contact with 7-Iodo-2,3-dihydro-[1]dioxino[2,3-b]pyridin-8-ol must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, absorbent materials, and empty containers. Collect all solid waste in a clearly labeled, sealed hazardous waste container.[1]

  • Liquid Waste: Collect all liquid waste containing the compound in a separate, clearly labeled, and sealed hazardous waste container.

  • Disposal: All waste must be disposed of through your institution's hazardous waste management program, in accordance with all local, state, and federal regulations.[1]

Emergency Procedures

Spill Management
  • Minor Spill: In the event of a small spill within the fume hood, wear appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust, and then collect the material into a sealed container for hazardous waste disposal.[1] Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spill: In the case of a large spill, evacuate the immediate area and follow your institution's emergency response procedures.

First Aid Measures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][5] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[5]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when working with 7-Iodo-2,3-dihydro-[1]dioxino[2,3-b]pyridin-8-ol.

PPE_Decision_WorkflowstartStart: Handling 7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-olfume_hoodIs the work being performed in acertified chemical fume hood?start->fume_hoodsolid_or_solutionIs the compound in solid formor a solution?fume_hood->solid_or_solutionYesstopDo not proceed withouta functioning fume hood.fume_hood->stopNoweighingWeighing or handling thatmay generate dust?solid_or_solution->weighingSolidppe_standardStandard PPE:- Nitrile Gloves- Flame-Resistant Lab Coat- Chemical Splash Gogglessolid_or_solution->ppe_standardSolutionppe_highHigh-Level PPE:- Double Nitrile Gloves- Flame-Resistant Lab Coat- Chemical Splash Goggles- Face Shield- Consider Respiratorweighing->ppe_highYesweighing->ppe_standardNoendProceed with Cautionppe_high->endppe_standard->end

Caption: PPE selection workflow for handling 7-Iodo-2,3-dihydro-[1]dioxino[2,3-b]pyridin-8-ol.

References

  • 7-Iodo-2,3-dihydro-[1]dioxino[2,3-b]pyridin-8-ol AldrichCPR - Sigma-Aldrich. (n.d.). Retrieved from

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
  • Personal protective equipment for handling (Pyridin-2-ylmethylideneamino)thiourea. (n.d.). Benchchem.
  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific.
  • Personal Protective Equipment in Chemistry. (n.d.). Dartmouth Environmental Health and Safety.
  • SAFETY DATA SHEET. (2018, January 2). Fisher Scientific.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.